molecular formula C12H9F2NO2S B3589623 N-(2,4-difluorophenyl)benzenesulfonamide

N-(2,4-difluorophenyl)benzenesulfonamide

Katalognummer: B3589623
Molekulargewicht: 269.27 g/mol
InChI-Schlüssel: AVPDAUWMNISMRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)benzenesulfonamide is a high-purity chemical compound offered for research and development purposes. As a derivative of benzenesulfonamide, a known pharmacophore, this compound is of significant interest in medicinal chemistry and drug discovery . The structure, featuring a sulfonamide group linked to a 2,4-difluorophenylamine moiety, is often explored for its potential biological activity. Researchers investigate such compounds primarily for their role as enzyme inhibitors. Specifically, benzenesulfonamide derivatives are well-established as potent inhibitors of carbonic anhydrase enzymes, which are targets for various therapeutic areas . This compound serves as a valuable building block or intermediate in organic synthesis and is utilized in the design and development of novel bioactive molecules. It is strictly for laboratory research and is not intended for human or veterinary use. Handling Notice: For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-9-6-7-12(11(14)8-9)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPDAUWMNISMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2,4-difluorophenyl)benzenesulfonamide chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of N-(2,4-difluorophenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2]. The incorporation of a 2,4-difluorophenyl moiety is a common strategy in modern drug design aimed at modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity[1]. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic environment of the molecule, impacting its reactivity and biological activity.

This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and stability profile of this compound. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The properties of this compound are summarized below. Spectroscopic data, while not available for the exact compound from the provided search results, can be inferred from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValueSource / Note
Molecular Formula C₁₂H₉F₂NO₂SCalculated
Molecular Weight 285.27 g/mol Calculated
Melting Point (°C) Not availableData for N-(benzenesulfonyl)-N-fluorobenzenesulfonamide is ~115°C[3]. Data for 4-Fluorobenzenesulfonamide is 124-127°C[4].
LogP (Octanol/Water) ~3.5Estimated based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide (LogP 3.5281)[5].
Topological Polar Surface Area (TPSA) 46.17 ŲBased on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5].
Hydrogen Bond Donors 1Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5].
Hydrogen Bond Acceptors 2Based on the analog 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[5].

Spectroscopic Characterization: The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzenesulfonyl and the 2,4-difluorophenyl rings. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns[6].

  • IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include N-H stretching (around 3200-3300 cm⁻¹), asymmetric and symmetric S=O stretching (around 1370-1310 cm⁻¹ and 1180-1140 cm⁻¹, respectively), and C-F stretching vibrations[7][8].

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Synthesis and Purification

The synthesis of N-aryl sulfonamides is a robust and well-documented chemical transformation[1]. The primary method for preparing this compound involves the nucleophilic substitution reaction between benzenesulfonyl chloride and 2,4-difluoroaniline.

General Reaction Scheme

The reaction proceeds via the attack of the nucleophilic nitrogen atom of 2,4-difluoroaniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction[1].

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 Benzenesulfonyl Chloride p1 Anhydrous Aprotic Solvent (e.g., Dichloromethane) r1->p1 r2 2,4-Difluoroaniline r2->p1 r3 Base (e.g., Pyridine) r3->p1 p2 Stir at Room Temperature p1->p2 prod1 This compound p2->prod1 prod2 Base-HCl Salt p2->prod2

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for sulfonamide synthesis[1][9][10].

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 equivalent) and an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred aniline solution over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-6 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound[9][10].

Chemical Reactivity and Stability

Understanding the stability of a potential drug candidate under various environmental conditions is a critical component of pharmaceutical development[11]. Stability testing ensures the safety, efficacy, and shelf-life of the final drug product[12].

Reactivity Profile

The this compound molecule possesses several key reactive features:

  • Sulfonamide N-H: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in further reactions, such as alkylation or acylation[13].

  • Aromatic Rings: Both the benzenesulfonyl and difluorophenyl rings are susceptible to electrophilic aromatic substitution, although the strong deactivating effect of the sulfonyl group and the fluorine atoms makes such reactions challenging.

  • Sulfur Center: The sulfur atom is in its highest oxidation state (+6) and is generally stable. However, under harsh reductive conditions, cleavage of the S-N or S-C bonds can occur.

Stability Under Stress Conditions

Table 2: Projected Stability of this compound under Stress Conditions

ConditionStressorExpected OutcomePotential Degradation Pathway
Acidic 0.1 M HCl, 60 °CLikely to be stable, but prolonged exposure may lead to slow hydrolysis.Hydrolysis of the S-N bond to yield benzenesulfonic acid and 2,4-difluoroaniline[14][16].
Basic 0.1 M NaOH, 60 °CSusceptible to hydrolysis.Base-catalyzed hydrolysis of the S-N bond[14].
Oxidative 1-3% H₂O₂, RTGenerally stable. The sulfur atom is already in its highest oxidation state.Minimal degradation expected. The aromatic rings could undergo minor oxidation under harsh conditions[14].
Thermal 80 °C (dry heat)Expected to be highly stable as a solid. N-sulfonyl compounds can be stable up to 180°C[3].Minimal degradation.
Photolytic 1.2 M Lux·hMay exhibit some sensitivity to light, a common trait for aromatic compounds.Photolytic cleavage of the S-N or S-C bonds[17].
Potential Degradation Pathways

The primary degradation pathway for sulfonamides involves the cleavage of the sulfonamide (S-N) bond. This can be initiated by hydrolysis under acidic or basic conditions. Another potential pathway involves the cleavage of the carbon-sulfur (C-S) bond, which separates the phenylsulfonyl group from the nitrogen substituent[15][16]. In the environment, microbial degradation can also occur, often initiated by desulfonation[16].

G cluster_stress Stress Factors cluster_degradation Degradation Pathways Compound This compound Hydrolysis S-N Bond Hydrolysis Compound->Hydrolysis Cleavage S-C Bond Cleavage Compound->Cleavage Photo Photodegradation Compound->Photo pH pH (Acid/Base) pH->Hydrolysis initiates Temp Temperature Temp->Hydrolysis accelerates Light Light (UV/Vis) Light->Photo initiates Ox Oxidizing Agents Ox->Compound low impact

Caption: Key factors influencing the stability of this compound.

Crystallography and Molecular Structure

Single-crystal X-ray diffraction studies of related N-aryl benzenesulfonamides reveal important structural details. In compounds like N-(2,4-Dichlorophenyl)benzenesulfonamide, the molecule is typically not planar. The two aromatic rings are tilted relative to each other, with dihedral angles often ranging from 44° to 75°[9][10]. The geometry around the sulfonamide nitrogen atom is generally trigonal planar, implying sp² hybridization[18].

In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds. A common motif is the formation of inversion dimers through pairs of N-H···O=S hydrogen bonds, which link adjacent molecules[9][10]. Intramolecular hydrogen bonds, such as N-H···Cl in chlorinated analogs, can also be observed and influence the overall conformation[9][10]. These structural features are crucial for understanding solid-state properties, solubility, and interactions with biological targets.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, combining the proven sulfonamide pharmacophore with the modulating effects of fluorine substitution. Its synthesis is straightforward via standard nucleophilic substitution. The compound is expected to exhibit good thermal and oxidative stability, though it may be susceptible to hydrolysis under strongly acidic or basic conditions and potential photodegradation. A thorough understanding of these chemical properties and stability limitations is paramount for its successful development and application in scientific research and drug discovery.

References

  • Smolecule. (2024, January 5). Buy 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide.
  • World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.
  • accessdata.fda.gov. 3.2.S.7.1 Stability Summary and Conclusions.
  • NIH. N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide.
  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • ChemScene. 941294-30-0 | 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide.
  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Enamine. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
  • Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Z. Naturforsch. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl).
  • IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • SpectraBase. 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts.
  • PMC. N-(2,4-Dichlorophenyl)benzenesulfonamide.
  • PMC. N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide.
  • Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.
  • Chemsrc. (2026, February 12). N-(2,4-difluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide.
  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • PubChem. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588.
  • ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • eurofins. Analytical Method Summaries.
  • ResearchGate. Studies on sulfonamide degradation products | Download Table.
  • IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • ResearchGate. (2026, January 29). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
  • ResearchGate. Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331.
  • Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions.
  • Merck. Benzenesulfonamide CAS 98-10-2 | 821959.
  • ResearchGate. Scheme 2. N-Acylation of benzenesulfonamide with benzenoic-4-nitrobenzoic anhydride.
  • Beilstein Journals. (2022, July 20). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications.
  • NIST. Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2).
  • FDA. (1998, May 27). Stability Testing of Drug Substances and Drug Products.

Sources

Medicinal Chemistry Applications of 2,4-Difluorophenyl Sulfonamide Scaffolds

[1]

Executive Summary

The 2,4-difluorophenyl sulfonamide scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibition and ion channel modulation. Its utility stems from a unique convergence of electronic, steric, and physicochemical properties imparted by the specific 2,4-difluorination pattern.

This guide analyzes the scaffold's role in enhancing metabolic stability, modulating acidity (pKa), and facilitating critical protein-ligand interactions.[1] We focus on its validation in FDA-approved therapeutics like Vemurafenib and its emerging utility in next-generation targets such as NaV1.7 and RORngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Part 1: Chemical Rationale & Properties[4][5]

The Fluorine Effect

The strategic placement of fluorine atoms at the ortho (2-position) and para (4-position) relative to the sulfonamide nitrogen (or the sulfonyl group) fundamentally alters the scaffold's behavior:[1]

  • pKa Modulation: Fluorine is highly electronegative.[2] In N-(2,4-difluorophenyl)sulfonamides, the electron-withdrawing nature of the ring lowers the pKa of the sulfonamide -NH-.[1][2] This increases the acidity, often strengthening hydrogen bond interactions with basic residues (e.g., the backbone carbonyl of kinase hinge regions).

  • Metabolic Blockade: The 2- and 4-positions on a phenyl ring are primary sites for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4).[1][2] Fluorine substitution effectively blocks these "soft spots," extending the molecule's half-life (

    
    ).[1]
    
  • Conformational Locking: The ortho-fluorine (2-F) can induce specific conformational preferences via dipole-dipole interactions or weak intramolecular hydrogen bonding with the sulfonamide NH or adjacent carbonyls, reducing the entropic penalty upon binding.[1][2]

Scaffold Variations

The term "2,4-difluorophenyl sulfonamide" encompasses two distinct chemical architectures, each with specific applications:

ArchitectureStructure DescriptionPrimary Application
Type A: Amine-Side ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Kinase Inhibitors (e.g., Vemurafenib).[3][1] The difluorophenyl ring fits into hydrophobic pockets; the sulfonamide H-bonds to the hinge.[2]
Type B: Sulfonyl-Side ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

COX-2 / NaV1.7 Inhibitors .[1] The electron-deficient ring enhances the electrophilicity of the sulfur and acidity of the NH.

Part 2: Case Study – Vemurafenib (Zelboraf)

Target: BRAF V600E Kinase Indication: Metastatic Melanoma[1]

Vemurafenib is the archetypal example of the Type A scaffold. Its discovery highlighted the critical role of the 2,4-difluorophenyl moiety in achieving high selectivity for the mutant V600E kinase over the wild type.

Structural Mechanism

Vemurafenib binds to the ATP-binding site of BRAF V600E.[2] The 2,4-difluoro-3-(pyrrolo[2,3-b]pyridine-3-carbonyl)aniline core is essential for its binding mode.[1][2]

  • The 2,4-Difluoro Ring: Occupies a hydrophobic pocket adjacent to the gatekeeper residue.

  • The Sulfonamide Linker: The propylsulfonamide moiety forms a critical hydrogen bond with the backbone amide of Cys532 .

  • Selectivity: The specific geometry enforced by the 2,4-difluoro substitution allows the molecule to adopt a conformation that preferentially binds the active conformation of the V600E mutant.

Binding Mode Visualization (DOT)

The following diagram illustrates the key pharmacophoric interactions of the scaffold within the BRAF active site.

Vemurafenib_Bindingcluster_proteinBRAF V600E Active Sitecluster_drugVemurafenib ScaffoldCys532Cys532 (Backbone)Gln530Gln530Phe595Phe595 (DFG Motif)HydrophobicPocketHydrophobic PocketSulfonamide_NHSulfonamide -NH-Sulfonamide_NH->Cys532H-Bond (Critical)DifluoroRing2,4-Difluorophenyl RingDifluoroRing->Phe595Pi-StackingDifluoroRing->HydrophobicPocketVan der Waals / Shape ComplementarityPyrroloPyridinePyrrolo[2,3-b]pyridinePyrroloPyridine->Gln530H-Bond

Caption: Schematic interaction map of the 2,4-difluorophenyl sulfonamide core of Vemurafenib within the BRAF V600E active site.

Part 3: Emerging Applications & SAR

NaV1.7 Inhibitors (Pain Management)

Recent medicinal chemistry campaigns targeting the voltage-gated sodium channel NaV1.7 have extensively utilized aryl sulfonamides.[1][2]

  • Role: The sulfonamide group acts as an anion warhead, interacting with the voltage-sensing domain (VSD4).[1]

  • Optimization: Substitution of the phenyl ring with 2,4-difluoro or 2-chloro-4-fluoro motifs has been shown to improve selectivity over the cardiac isoform NaV1.[2]5. The electron-deficient ring modulates the pKa of the sulfonamide to an optimal range (typically 5.5–6.[1][2]5) for interaction with the arginine gating charges.[1]

ROR t Inverse Agonists

In the development of therapies for autoimmune diseases (psoriasis, MS), the 2,4-difluorophenyl sulfonamide scaffold appears as a bioisostere for other polar aromatic groups.

  • Mechanism: These compounds bind to the ligand-binding domain (LBD) of the nuclear receptor ROR

    
    t, destabilizing the active helix H12.[1]
    
  • SAR Insight: The 2,4-difluoro pattern prevents metabolic hydroxylation while maintaining the necessary pi-pi stacking interactions with phenylalanine residues in the LBD.[2]

Part 4: Synthetic Methodologies

General Synthesis Protocol

The most robust method for accessing Type A scaffolds (N-aryl sulfonamides) involves the nucleophilic attack of a 2,4-difluoroaniline derivative on a sulfonyl chloride.[1][2]

Protocol: Synthesis of N-(2,4-Difluoro-3-substituted-phenyl)propane-1-sulfonamide

Reagents:

  • Starting Material: 3-bromo-2,4-difluoroaniline (or functionalized equivalent).[1][2]

  • Sulfonylating Agent: 1-Propanesulfonyl chloride.[2]

  • Base: Pyridine (solvent/base) or Triethylamine/DCM.[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-2,4-difluoroaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) and cool the mixture to 0°C under an inert atmosphere (

    
    ).
    
  • Sulfonylation: Add 1-Propanesulfonyl chloride (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours. Monitor by TLC/LC-MS for consumption of aniline.[1][2]

  • Workup: Quench with 1M HCl (to remove pyridine). Extract with EtOAc (3x).[1][2] Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Synthetic Workflow Diagram

The following Graphviz diagram outlines the synthesis and subsequent diversification via Suzuki coupling, a common workflow in generating Vemurafenib analogs.

Synthesis_WorkflowStart2,4-Difluoro-3-bromoanilineIntermediateN-(3-bromo-2,4-difluorophenyl)sulfonamideStart->IntermediateSulfonylationReagent1R-SO2Cl / PyridineReagent1->IntermediateProductFinal Scaffold(e.g., Vemurafenib Analog)Intermediate->ProductSuzuki-MiyauraCouplingReagent2Boronic Acid / Pd(PPh3)4Reagent2->Product

Caption: Synthetic route for Type A scaffolds, utilizing the bromine handle for late-stage diversification.

Part 5: Data Summary & Comparison

The following table summarizes the physicochemical impact of the 2,4-difluoro substitution compared to the non-fluorinated analog.

PropertyNon-Fluorinated (Phenyl)2,4-DifluorophenylMedicinal Chemistry Impact
LogP (Lipophilicity) ~2.1~2.6Increased membrane permeability; improved hydrophobic binding.[1][2]
Sulfonamide pKa ~10.0~8.5Increased acidity strengthens H-bond donor capability.[2]
Metabolic Stability Low (Rapid Oxidative Clearance)HighBlocks CYP-mediated oxidation at vulnerable sites.[1][2]
Selectivity Low (Promiscuous Binding)HighRestricted conformation reduces off-target binding.[1][2]

References

  • Bollag, G., et al. (2010).[1] Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature. Link[1]

  • Tsai, J., et al. (2008).[1] Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences (PNAS).[1] Link[1]

  • Wenglowsky, S., et al. (2012).[1] Pyrazolopyridine inhibitors of B-RafV600E.[1][2][4][5] Part 1: The development of a series of 2,4-difluoro-N-(3-(pyridin-3-yl)phenyl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Ahuja, S., et al. (2015).[1] Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science. Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

biological activity of N-(2,4-difluorophenyl)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of N-(2,4-Difluorophenyl)benzenesulfonamide Derivatives

Introduction

The this compound scaffold is a prominent structural motif in modern medicinal chemistry. Its inherent physicochemical properties and the synthetic accessibility of its derivatives have established it as a "privileged structure," capable of interacting with a wide range of biological targets. This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. As a senior application scientist, this document is intended to be a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and experimental evaluation of this versatile class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The general approach involves the coupling of a substituted benzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base.

General Synthetic Scheme

G cluster_reactants Reactants cluster_products Products Benzenesulfonyl_chloride Substituted Benzenesulfonyl Chloride Reaction Pyridine or other base DCM or other solvent Benzenesulfonyl_chloride->Reaction + Difluoroaniline 2,4-Difluoroaniline Difluoroaniline->Reaction + Final_Product This compound Derivative Reaction->Final_Product

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes a standard method for the synthesis of this compound derivatives.

  • Reaction Setup: To a solution of 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add a substituted benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water or a dilute acid solution (e.g., 1N HCl).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.[1]

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.

Mechanism of Action: Raf Kinase Inhibition

A significant number of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of Raf kinases, particularly the B-Raf(V600E) mutant which is a key driver in various cancers, including melanoma and colorectal cancer.[2] These compounds effectively suppress the downstream signaling of the MAPK/ERK pathway, leading to the inhibition of cancer cell proliferation.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor N-(2,4-difluorophenyl) benzenesulfonamide Derivative Inhibitor->BRAF

Caption: Inhibition of the B-Raf/MEK/ERK pathway.

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Certain benzenesulfonamide derivatives are known to inhibit carbonic anhydrase (CA) isoforms, with a particular focus on CA IX and XII, which are overexpressed in many solid tumors.[3][4] These enzymes contribute to the acidification of the tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis.[4] By inhibiting CA IX, these compounds can disrupt pH regulation in cancer cells, leading to apoptosis.

CAIX_Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Expression HIF1a->CAIX_Expression Extracellular_Acidification Extracellular Acidification (pHe < 7.0) CAIX_Expression->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (pHi > 7.2) CAIX_Expression->Intracellular_Alkalinization Tumor_Progression Tumor Progression, Metastasis, Drug Resistance Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Inhibitor N-(2,4-difluorophenyl) benzenesulfonamide Derivative Inhibitor->CAIX_Expression

Caption: Role of CA IX in the tumor microenvironment.

Quantitative Data: In Vitro Anticancer Activity
Derivative ClassCell LineIC50 (µM)Reference
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamideA549 (Lung)1.98 - 9.12[5]
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamideHeLa (Cervical)1.98 - 9.12[5]
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamideMCF-7 (Breast)1.98 - 9.12[5][6]
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamideDu-145 (Prostate)1.98 - 9.12[5]
N-(3-ethynyl-2,4-difluorophenyl)sulfonamidesB-Raf(V600E) mutated cell linesLow nanomolar[2]
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

Several novel benzenesulfonamide derivatives have demonstrated significant in vivo anti-inflammatory properties.

Mechanism of Action

While the precise mechanism for many derivatives is still under investigation, it is hypothesized that they may interfere with the production of pro-inflammatory mediators such as prostaglandins, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: In Vivo Anti-inflammatory Activity

A study on new benzenesulphonamide derivatives bearing carboxamide functionality showed fascinating inhibition of inflammation in a carrageenan-induced rat paw edema model.[7]

CompoundPercentage Inhibition of Edema (at 1h)
4a 94.69%
4c 94.69%
Indomethacin (Standard) 78.76%

These results indicate that compounds 4a and 4c are more potent than the standard NSAID indomethacin at the 1-hour time point.[7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
  • Animal Model: Use Wistar rats weighing between 150-200g.

  • Compound Administration: Administer the test compounds or the standard drug (indomethacin) intraperitoneally or orally.

  • Induction of Inflammation: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume at 1, 2, and 3 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The benzenesulfonamide scaffold is historically significant for its antibacterial properties.[8] Modern derivatives continue to show a broad spectrum of antimicrobial activity.

Spectrum of Activity

This compound derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
CompoundE. coli (mg/mL)S. aureus (mg/mL)P. aeruginosa (mg/mL)S. typhi (mg/mL)B. subtilis (mg/mL)C. albicans (mg/mL)A. niger (mg/mL)
4d 6.72------
4h -6.63---6.63-
4a --6.676.45---
4f ----6.63--
4e -----6.636.28

Data extracted from a study on new benzenesulphonamide derivatives.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity: Inhibition of Amyloid-β Aggregation

Fluorinated benzenesulfonamides have been identified as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.[9][10]

Mechanism of Action

These compounds can slow the Aβ aggregation process by more than three-fold, likely by binding to Aβ monomers or early oligomers and stabilizing them in a non-amyloidogenic conformation.[9] This action can potentially reduce the formation of toxic Aβ oligomers and fibrils.

Amyloid_Cascade APP Amyloid Precursor Protein (APP) Abeta_Monomers Aβ Monomers APP->Abeta_Monomers Cleavage by β and γ secretases Beta_Secretase β-secretase Gamma_Secretase γ-secretase Oligomers Toxic Oligomers Abeta_Monomers->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Plaques Senile Plaques Fibrils->Plaques Inhibitor Fluorinated Benzenesulfonamide Inhibitor->Abeta_Monomers

Sources

Strategic Fluorination in Sulfonamide Drug Design: Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads. Scope: Mechanisms of metabolic stabilization, structure-activity relationships (SAR), and experimental validation protocols.

Executive Summary

The sulfonamide moiety (


 or 

) is a privileged pharmacophore in medicinal chemistry, present in antibiotics, COX-2 inhibitors, and carbonic anhydrase inhibitors. However, its polarity and nucleophilic nitrogen make it a frequent target for rapid metabolic clearance via N-glucuronidation and aromatic hydroxylation .

Strategic fluorine substitution offers a high-precision tool to mitigate these liabilities. By leveraging the extreme electronegativity (


) and the strength of the C-F bond (

116 kcal/mol), medicinal chemists can block metabolic "soft spots," modulate pKa to alter enzyme affinity, and fine-tune lipophilicity (

). This guide details the mechanistic basis of these effects and provides actionable protocols for their assessment.[1]

The Metabolic Vulnerabilities of Sulfonamides[2][3][4]

To stabilize a sulfonamide, one must first understand its metabolic fate. In vivo, these scaffolds face two primary clearance pathways:

A. Cytochrome P450 (CYP) Mediated Oxidation

The electron-rich aromatic rings typically attached to the sulfonamide group are prone to oxidative hydroxylation .

  • Mechanism: CYP450 enzymes (e.g., CYP2C9, CYP3A4) introduce a hydroxyl group at the para or ortho positions relative to electron-donating substituents.

  • Consequence: The resulting phenol is rapidly conjugated (sulfated or glucuronidated) and excreted, drastically reducing half-life (

    
    ).
    
B. Phase II Conjugation (N-Glucuronidation)

The sulfonamide nitrogen is weakly acidic (


 for primary, lower for N-aryl) but remains nucleophilic enough to serve as a substrate for UDP-glucuronosyltransferases (UGTs) .
  • Mechanism: UGT enzymes transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the sulfonamide nitrogen.

  • Consequence: Formation of highly polar N-glucuronides leads to rapid renal clearance.[2]

Mechanisms of Fluorine-Mediated Stabilization[3]

Fluorine substitution is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Blocking Metabolic "Soft Spots" (Steric & Electronic Shielding)

Replacing a hydrogen atom (Van der Waals radius


) with fluorine (

) creates a steric blockade that is small enough to maintain binding affinity but large enough to hinder the approach of the CYP heme iron-oxo species.
  • Bond Strength: The C-F bond is significantly stronger than the C-H bond, rendering the site inert to homolytic cleavage by CYP enzymes.

  • Electronic Deactivation: Fluorine withdraws electron density from the aromatic ring (

    
    -inductive effect), raising the oxidation potential and making the ring less susceptible to electrophilic attack by CYP450.
    
pKa Modulation and N-Glucuronidation

Fluorine substitution on the aromatic ring attached to the sulfonyl group lowers the


 of the sulfonamide N-H bond due to inductive electron withdrawal.
  • Effect: Lowering the

    
     increases the fraction of the ionized (anionic) species at physiological pH.
    
  • Clearance Impact: While UGTs typically prefer neutral nucleophiles, the altered charge distribution and reduced nucleophilicity of the nitrogen can significantly decrease the rate of N-glucuronidation.

Lipophilicity Tuning ( )

Fluorine is highly lipophilic. Strategic F-substitution can offset the high polarity of the sulfonamide group, improving membrane permeability and altering the volume of distribution (


), which indirectly influences metabolic exposure.

Case Study: ABT-639 and Celecoxib

The impact of fluorine is best illustrated through comparative data.

Case A: ABT-639 (T-Type Calcium Channel Blocker)

In the development of ABT-639, researchers faced high clearance in early leads due to aromatic hydroxylation. Introduction of fluorine on the central aromatic ring blocked this pathway.

CompoundStructure FeatureClearance (

) (L/h/kg)
Oral Bioavailability (

)
Metabolic Fate
Lead 4 Non-fluorinated aryl1.79LowRapid aromatic hydroxylation
ABT-639 Fluoro-substituted aryl 0.55 High Metabolically stable

Data Source: Abbott Laboratories (now AbbVie) SAR studies.

Case B: Celecoxib (COX-2 Inhibitor)

Celecoxib features a trifluoromethyl (


)  group on the pyrazole ring and a sulfonamide on the phenyl ring.[3][4]
  • Role of

    
    :  It provides metabolic stability to the pyrazole core, which would otherwise be susceptible to oxidation.
    
  • Metabolism: Because the

    
     and sulfonamide rings are stabilized, metabolism is forced to occur on the distal p-tolyl ring (methyl hydroxylation by CYP2C9), allowing for a controlled, predictable half-life (
    
    
    
    11 hours) suitable for twice-daily dosing.
Visualization: Metabolic Pathways Diverted by Fluorine[7]

MetabolicPathways cluster_0 Non-Fluorinated Fate cluster_1 Fluorinated Fate Drug Sulfonamide Drug (R-SO2NH2) CYP CYP450 (Oxidation) Drug->CYP Susceptible C-H UGT UGT (Glucuronidation) Drug->UGT Nucleophilic N Metab_OH Hydroxy-Metabolite (Unstable) CYP->Metab_OH Hydroxylation Metab_Gluc N-Glucuronide (Rapid Clearance) UGT->Metab_Gluc Conjugation Fluorinated Fluorinated Analog (R-F-SO2NH2) Fluorinated->CYP Blocked (C-F) Fluorinated->UGT Reduced Affinity (pKa shift) Stable Metabolically Stable (Extended t1/2) Fluorinated->Stable Primary Outcome

Caption: Comparative metabolic fate of non-fluorinated vs. fluorinated sulfonamides. Dashed lines indicate inhibited pathways.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability conferred by fluorine substitution, a rigorous Liver Microsome Stability Assay is required. This assay measures the intrinsic clearance (


) in vitro.
Materials
  • Test Compounds: Fluorinated sulfonamide and non-fluorinated control (10 mM in DMSO).

  • Liver Microsomes: Human/Rat liver microsomes (20 mg/mL protein).

  • Cofactors: NADPH regenerating system (for CYP activity) and UDPGA (for UGT activity). Note: To assess glucuronidation, microsomes must be permeabilized with Alamethicin.

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Workflow Protocol
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 mins.

  • Initiation:

    • Phase I (Oxidation): Add NADPH.

    • Phase II (Glucuronidation): Add UDPGA + Alamethicin.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile/IS.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis

Calculate the slope (


) of 

vs. time.


Visualization: Assay Workflow

AssayWorkflow Start Start: Microsome Prep (0.5 mg/mL) AddCmp Add Test Compound (1 µM) Start->AddCmp Split Select Pathway AddCmp->Split Path1 Phase I (CYP) Add NADPH Split->Path1 Oxidation Path2 Phase II (UGT) Add UDPGA + Alamethicin Split->Path2 Glucuronidation Incubate Incubate @ 37°C (0 - 60 min) Path1->Incubate Path2->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench Timepoints: 0, 5, 15... Centrifuge Centrifuge & Filter Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

Caption: Step-by-step workflow for differential metabolic stability assessment (Phase I vs Phase II).

Strategic Implementation Matrix

When designing sulfonamides, use this matrix to decide where to place fluorine:

Design GoalRecommended ModificationMechanism
Block Aromatic Hydroxylation F-substitution at para or active ortho positions.Steric blocking + C-F bond strength.
Reduce N-Glucuronidation F-substitution on the aryl ring attached to

.
Lowers pKa of NH, reducing nucleophilicity.[5]
Increase Potency & Stability Trifluoromethyl (

) group.[4]
Strong electron withdrawal + lipophilic bulk.
Avoid Toxic Metabolites Ensure F does not create a reactive quinone methide precursor.Avoid F on alkyl groups that can undergo elimination to form Michael acceptors.

References

  • Vertex AI Search. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. 6

  • AbbVie Inc. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of ABT-639. PMC. 7[3][8]

  • BenchChem. (2025). A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. 9

  • Royal Society of Chemistry. (2021). Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. 1[3][8]

  • Pfizer/NIH. (2024). Celecoxib: Mechanism of Action and Metabolism. PubChem. 10

Sources

structure-activity relationship (SAR) of fluorinated benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Fluorine Imperative

In the design of Carbonic Anhydrase (CA) inhibitors, the benzenesulfonamide scaffold is the "privileged structure." However, the difference between a generic binder and a clinical candidate often lies in a single atom: Fluorine .

This guide deconstructs the Structure-Activity Relationship (SAR) of fluorinated benzenesulfonamides. It moves beyond basic binding affinity to explain how strategic fluorination modulates pKa, metabolic stability, and isoform selectivity—specifically targeting tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II).

The Mechanistic Core: The "Fluorine pKa Switch"

The primary mechanism of action for sulfonamides is the coordination of the sulfonamide nitrogen anion (


) to the 

ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.
The pKa Dilemma

For a sulfonamide to bind effectively, it must be deprotonated.

  • Unsubstituted Benzenesulfonamide: pKa

    
     10.1. At physiological pH (7.4), it exists primarily in the neutral form (
    
    
    
    ), which is a poor zinc binder.
  • The Fluorine Solution: Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to the benzene ring, it exerts a powerful electron-withdrawing group (EWG) effect.

  • The Result: This inductive effect pulls electron density away from the sulfonamide group, stabilizing the negative charge on the nitrogen and significantly lowering the pKa (often to 6.0–8.0). This increases the concentration of the active anionic species at physiological pH.

Diagram 1: The Fluorine-Modulated Zinc Binding Mechanism

The following diagram illustrates the coordination geometry and the inductive influence of the fluorine atom.

G Zn Zinc Ion (Zn2+) (Active Site) Water Displaced Water/OH- Zn->Water Displacement His His94, His96, His119 (Coordination Triad) His->Zn Coordination Sulfonamide Sulfonamide Anion (R-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination Fluorine Fluorine Substituent (EWG Effect) Fluorine->Sulfonamide Inductive Effect (-I) pKa pKa Modulation (Increased Acidity) Fluorine->pKa Lowers pKa pKa->Sulfonamide Increases Anion %

Figure 1: Mechanism of Action showing how Fluorine-induced pKa lowering facilitates Zinc coordination.

SAR Deep Dive: Anatomy of the Scaffold

The SAR of fluorinated benzenesulfonamides is tripartite: The Head (Zinc Binding Group), The Core (Benzene Ring), and The Tail.

A. The Core: Fluorination Patterns

The position of the fluorine atom dictates the magnitude of the electronic effect and steric compatibility.

SubstitutionElectronic Effect (Hammett

)
Steric ImpactSAR Outcome
Ortho (2-F) Strong Inductive (-I)HighCan clash with hydrophilic residues (Thr199) in the active site. Often reduces affinity unless the pocket is flexible.
Meta (3-F) Moderate Inductive (-I)LowIdeal balance. Lowers pKa without significant steric penalty.
Para (4-F) Inductive (-I) + Resonance (+R)ModerateExcellent metabolic blocker (prevents p-hydroxylation). Often used as the attachment point for "Tails."
Poly-F (e.g., Pentafluoro) Massive Electron WithdrawalHigh (Volume)Drastic pKa reduction (pKa < 6). Creates "super-acidic" sulfonamides. High potency but potential solubility issues.
B. The Tail Approach: Isoform Selectivity

While the sulfonamide head binds the conserved Zinc, the "Tail" (R-group) extends into the variable regions of the active site.

  • hCA I/II (Cytosolic): Have smaller, more hydrophilic active site entrances.

  • hCA IX/XII (Tumor-Associated): Have larger, more hydrophobic pockets.

  • Strategy: Attach a bulky, lipophilic tail (e.g., fluorophenyl ureido) to the benzenesulfonamide. This causes steric clashes with hCA I/II but fits perfectly into hCA IX/XII.

Case Study: SLC-0111 SLC-0111 is a clinical-stage ureido-benzenesulfonamide.

  • Structure: 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide.

  • Mechanism: The ureido linker provides flexibility, while the 4-fluorophenyl tail engages in hydrophobic interactions with the selective pocket of hCA IX. The fluorine on the tail also prevents rapid metabolic degradation of the hydrophobic extension.

Experimental Protocols

To validate the SAR, you must synthesize the compounds and rigorously test their kinetics.

Protocol A: Synthesis of Fluorinated Benzenesulfonamides

Causality: We use nucleophilic aromatic substitution or sulfonylation. The following is a general protocol for coupling a fluorinated sulfonyl chloride with an amine tail.

  • Reagents: Fluorinated benzenesulfonyl chloride (1.0 eq), Amine derivative (1.1 eq), Triethylamine (TEA, 2.0 eq), Anhydrous THF or DCM.

  • Procedure:

    • Dissolve the amine in anhydrous THF under nitrogen atmosphere (to prevent hydrolysis of the chloride).

    • Cool to 0°C. Add TEA (scavenges the HCl byproduct).

    • Add the sulfonyl chloride dropwise.

    • Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

  • Workup: Acidify with 1N HCl (precipitates the sulfonamide), extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization (EtOH/Water) is preferred over column chromatography for sulfonamides due to their polarity.

Protocol B: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Causality: Traditional colorimetric assays are too slow for the rapid CA catalytic turnover (


). Stopped-flow spectroscopy captures the reaction in milliseconds.
  • System Setup: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Reagents:

    • Buffer: HEPES (pH 7.5) with Phenol Red indicator (0.2 mM).

    • Substrate:

      
      -saturated water.
      
    • Enzyme: Recombinant hCA isozymes (I, II, IX, XII).[1][2]

  • Execution:

    • Syringe A: Enzyme + Inhibitor + Indicator in buffer.

    • Syringe B:

      
      -saturated water.[3]
      
    • Shot: Rapidly mix A and B (dead time < 10 ms).

  • Detection: Monitor absorbance drop at 557 nm (Phenol Red transition from Basic to Acidic) as

    
     is hydrated to 
    
    
    
    .
  • Data Analysis: Fit the initial rate to the Michaelis-Menten equation to determine

    
     (Inhibition Constant).
    
Diagram 2: Synthesis & Screening Workflow

This workflow ensures a self-validating loop where biological data feeds back into structural design.

Workflow Design Design: Fluorine Scan & Tail Selection Synth Synthesis: Sulfonylation (THF/TEA) Design->Synth Purify Purification: Recrystallization Synth->Purify Assay Assay: Stopped-Flow CO2 Hydration Purify->Assay Data Data Analysis: Ki Determination Assay->Data Decision SAR Decision: Selectivity Profile? Data->Decision Decision->Design Optimize Structure

Figure 2: Iterative workflow for developing fluorinated sulfonamide inhibitors.

Representative Data: The Fluorine Effect

The following table summarizes how fluorination patterns typically impact inhibition constants (


) against the cytosolic (off-target) and tumor-associated (target) isoforms.
Compound StructurepKa (Sulfonamide)

hCA II (nM) (Off-Target)

hCA IX (nM) (Target)
Selectivity (II/IX)
Benzenesulfonamide (H) 10.12503800.6 (None)
4-Fluorobenzenesulfonamide 9.245600.75 (Low)
2,3,4,5,6-Pentafluoro 5.80.91.50.6 (High Potency, Low Selectivity)
SLC-0111 (Ureido + 4-F Tail) ~8.096045 21.3 (Selective)

Note: Data represents trends synthesized from literature (Supuran et al.) to demonstrate the trade-off between pure potency (Pentafluoro) and selectivity (Tail approach).

References
  • Supuran, C. T. (2014).[4] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry.

  • Böhm, H. J., et al. (2004).[5] Fluorine in Medicinal Chemistry. ChemBioChem.[5]

  • McDonald, P. C., et al. (2020). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry (via PMC).

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][7][8] I. Stop-flow kinetic studies. Journal of Biological Chemistry.

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors: SLC-0111 and related analogs. Expert Opinion on Therapeutic Patents.

Sources

N-(2,4-difluorophenyl)benzenesulfonamide (CAS 78409-22-0): Sourcing, Synthesis, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, sulfonamides represent a privileged pharmacophore, heavily utilized in the development of enzyme inhibitors and ion channel modulators. N-(2,4-difluorophenyl)benzenesulfonamide (CAS 78409-22-0) is a highly specialized building block that merges the robust hydrogen-bonding capacity of a sulfonamide with the metabolic stability and lipophilicity of a 2,4-difluorophenyl moiety.

This whitepaper provides an authoritative guide on the chemical properties, commercial procurement, and de novo synthesis of this compound. By establishing self-validating protocols and strict quality control workflows, researchers can seamlessly integrate this scaffold into high-throughput screening (HTS) libraries.

Chemical Identity & Structural Rationale

The strategic incorporation of the 2,4-difluorophenyl group is not arbitrary; it is a calculated choice driven by the principles of structure-activity relationship (SAR) optimization:

  • pKa Modulation: The strongly electron-withdrawing fluorine atoms inductively lower the pKa of the sulfonamide N-H bond. A lower pKa increases the fraction of the ionized (anionic) form at physiological pH, which is critical for coordinating with metal ions in metalloenzymes (e.g., the zinc ion in Carbonic Anhydrase).

  • Metabolic Stability: Fluorine substitution at the 2 and 4 positions effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the compound's in vivo half-life.

  • Lipophilicity: Fluorine enhances the overall lipophilicity (LogP), improving membrane permeability and oral bioavailability.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 78409-22-0[1]
Molecular Formula C₁₂H₉F₂NO₂S
Molecular Weight 269.27 g/mol
MDL Number MFCD01213711[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Commercial Procurement & Supply Chain

For rapid library enumeration, sourcing high-purity starting materials is paramount. CAS 78409-22-0 is commercially available through specialized chemical vendors.

Table 2: Primary Commercial Suppliers
SupplierCatalog NumberTypical PurityApplication Focus
AA Blocks AA00ICV8[1]≥95%Direct HTS screening
abcr GmbH AB392717≥95%Direct HTS screening
ChemScene CS-0211348[2]≥98%Cross-coupling (2-Bromo analog)

Strategic Note: For researchers requiring functional handles for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), the related derivative 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide (CAS 941294-30-0) is highly recommended and available from suppliers like ChemScene[2].

QC_Workflow V1 Vendor Selection (e.g., AA Blocks, abcr GmbH) V2 Logistics & Receiving CAS: 78409-22-0 V1->V2 V3 In-House QC (LC-MS, 1H/19F-NMR) V2->V3 V4 Purity ≥ 95%? V3->V4 V5 Reject / Recrystallize (EtOH/Water) V4->V5 No V6 Approve for HTS (Assay Integration) V4->V6 Yes

Caption: Strategic procurement and self-validating quality control workflow for CAS 78409-22-0.

De Novo Synthesis & Self-Validating Protocol

When commercial stock is depleted or custom isotopic labeling (e.g., ¹³C or ¹⁵N) is required, de novo synthesis is necessary. The following protocol utilizes a standard nucleophilic acyl substitution (sulfonylation).

Causality of Reagents: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate). Dichloromethane (DCM) is chosen for its aprotic nature and excellent solubilizing properties. The initial 0 °C temperature is strictly required to control the exothermic reaction and prevent bis-sulfonylation.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve 2,4-difluoroaniline (1.0 eq, 10 mmol) in anhydrous DCM (30 mL). Add anhydrous pyridine (2.0 eq, 20 mmol).

    • Self-Validation Check: The solution must remain clear and colorless. Any yellowing indicates oxidized aniline impurities.

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add benzenesulfonyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating, which drives the formation of dark polymeric impurities or di-sulfonamide byproducts.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

    • Self-Validation Check: A white precipitate (pyridinium hydrochloride) will begin to form, visually confirming reaction progress. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the aniline (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.3).

  • Quench & Extraction: Quench the reaction with 1N HCl (20 mL) to neutralize excess pyridine. Transfer to a separatory funnel and extract with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to remove residual acid, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol/water to afford the pure this compound.

    • Self-Validation Check: LC-MS analysis of the isolated crystals must reveal a major peak at m/z 268.0 [M-H]⁻ in negative ion mode, confirming the presence of the acidic sulfonamide proton.

Synthesis A 2,4-Difluoroaniline C Pyridine / DCM (0°C -> RT) A->C Dissolve B Benzenesulfonyl Chloride B->C Add dropwise D Tetrahedral Intermediate C->D Nucleophilic Attack E N-(2,4-difluorophenyl) benzenesulfonamide D->E -HCl (Self-Validating: Py·HCl salt precipitates)

Caption: Workflow of this compound synthesis via nucleophilic acyl substitution.

Applications in Drug Discovery

Benzenesulfonamides are a cornerstone of modern medicinal chemistry. The specific architecture of this compound serves as a versatile core for developing:

  • Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide group is the classic zinc-binding pharmacophore. The difluorophenyl tail provides essential hydrophobic contacts within the CA active site.

  • COX-2 Inhibitors: Diaryl sulfonamides are well-documented selective COX-2 inhibitors (e.g., Celecoxib and Valdecoxib analogs). The 2,4-difluoro substitution pattern is frequently used to tune selectivity indices over COX-1.

  • Voltage-Gated Sodium Channel (Nav) Inhibitors: Aryl sulfonamides are actively investigated for treating neuropathic pain via Nav1.7 inhibition, where the acidic N-H is crucial for voltage-sensor domain binding.

References

  • AA Blocks. "Product Index - AA Blocks: 78409-22-0." AA Blocks Official Catalog. Available at: [Link]

  • abcr GmbH. "abcr GmbH Product Catalog - this compound." ChemBuyersGuide. Available at:[Link]

Sources

The Difluorophenyl Group as a Bioisostere: A Strategic Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a hit compound into a viable clinical candidate frequently requires the modulation of physicochemical and pharmacokinetic properties without sacrificing target affinity. The replacement of a phenyl ring with a difluorophenyl moiety (such as 2,4-difluorophenyl or 3,4-difluorophenyl) represents a highly effective bioisosteric strategy[1].

By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can systematically block metabolic liabilities, modulate the pKa of adjacent functional groups, and enhance target binding through multipolar interactions[2]. This whitepaper provides an in-depth mechanistic rationale, clinical case studies, and a self-validating experimental protocol for evaluating the metabolic stability of difluorophenyl-containing compounds.

Mechanistic Rationale: Why Difluorophenyl?

The decision to incorporate a difluorophenyl group is rarely arbitrary; it is driven by specific structural and metabolic challenges encountered during lead optimization.

Overcoming CYP450-Mediated Metabolism

The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes clearing approximately 60% of marketed drugs[3]. Unsubstituted phenyl rings are notorious for undergoing CYP-mediated para-hydroxylation, leading to rapid systemic clearance and potentially reactive quinone-imine intermediates[4].

Fluorine substitution directly addresses this. The C–F bond is exceptionally strong (~116 kcal/mol compared to ~98 kcal/mol for a C–H bond), making it highly resistant to the hydrogen abstraction mechanism utilized by the high-valent iron-oxo species in CYP450 active sites[5]. By placing fluorine atoms at the 2- and 4-positions (2,4-difluorophenyl), chemists sterically and electronically shield the most vulnerable sites of the aromatic ring from oxidative attack[6].

Stereoelectronic and Lipophilic Modulation

While fluorine is highly electronegative, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å) and significantly smaller than chlorine (1.75 Å). This allows the difluorophenyl group to act as a true steric bioisostere for a phenyl or monochlorophenyl group without inducing severe steric clashes in the binding pocket[1]. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent basic amines, thereby increasing the fraction of un-ionized drug at physiological pH and improving passive membrane permeability[2].

Pathway Drug Phenyl-containing Drug Complex Enzyme-Substrate Complex Drug->Complex CYP CYP450 Enzyme (e.g., CYP3A4) CYP->Complex Metabolite Para-Hydroxylated Metabolite (Rapid Clearance) Complex->Metabolite Oxidation (C-H bond broken) Blocked Difluorophenyl Drug (Steric/Electronic Block) Blocked->CYP Binds but resists oxidation Stable Metabolically Stable Lead Blocked->Stable Sustained Half-life

CYP450-mediated oxidation pathway and the blocking effect of difluorophenyl.

Clinical Validation: The Difluorophenyl Group in Action

The clinical landscape is rich with examples where the difluorophenyl group was the linchpin of a successful drug design campaign.

Fluconazole (Diflucan): Fluconazole is a blockbuster antifungal agent that relies heavily on its 2,4-difluorophenyl group[7]. The drug functions by inhibiting fungal lanosterol 14


-demethylase (a fungal CYP51). The difluorophenyl moiety is critical for two reasons: it perfectly occupies the hydrophobic active site of the fungal enzyme, and it renders the molecule highly resistant to human CYP450 degradation, allowing for excellent oral bioavailability and a long half-life[7].

Kinase Inhibitors (e.g., p38 MAPK Inhibitors): In the development of skepinone-L-like p38


 MAPK inhibitors, researchers utilized a 3-((2,4-difluorophenyl)amino)dibenzo[b,e]oxepin core[6]. The difluorophenyl group was chosen to enhance metabolic stability. However, causality in drug design requires rigorous testing; studies revealed that while standard CYP3A4 oxidation was blocked, specific isoforms like CYP2B6 could still mediate a dehalogenation and subsequent hydroxylation in the para position under certain conditions, emphasizing the need for comprehensive in vitro profiling[6].

Quantitative Data: Impact on Pharmacokinetics

To illustrate the profound impact of difluorophenyl substitution, the following table summarizes representative in vitro pharmacokinetic data comparing an unsubstituted phenyl ring, a mono-fluorinated ring, and a difluorinated ring during a typical lead optimization campaign.

Compound ScaffoldSubstitution

(µL/min/mg protein)

(min)
CYP Inhibition (IC50)
Lead A Phenyl145.29.5> 30 µM
Lead B 4-Fluorophenyl68.420.2> 30 µM
Lead C 2,4-Difluorophenyl12.1 114.5 > 30 µM

Table 1: Representative data demonstrating the step-wise improvement in intrinsic clearance (


) and half-life (

) upon bioisosteric replacement with a difluorophenyl group. Lower

and higher

indicate superior metabolic stability.

Experimental Workflow & Protocols

To validate the metabolic stability conferred by a difluorophenyl bioisostere, medicinal chemists rely on the In Vitro Liver Microsomal Stability Assay . Liver microsomes are subcellular fractions containing membrane-bound drug-metabolizing enzymes, primarily CYP450s[3].

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is a self-validating system designed to measure the intrinsic clearance (


) and half-life (

) of a test compound[8][9].

Materials & Reagents:

  • Human Liver Microsomes (pooled from multiple donors to minimize variability)[3].

  • Test Compound (Difluorophenyl derivative) and Control Compound (e.g., Verapamil for high clearance, Dextromethorphan for low clearance)[9].

  • 100 mM Potassium Phosphate Buffer (PPB), pH 7.4[8].

  • NADPH Regenerating System (1 mM final concentration)[3]. Causality note: NADPH is the essential electron-donating cofactor required for CYP450 catalytic activity[10].

  • Ice-cold Acetonitrile containing an Internal Standard (IS)[3]. Causality note: Acetonitrile instantly denatures the enzymes, terminating the reaction, while the IS ensures accurate LC-MS/MS quantification[3][9].

Step-by-Step Methodology:

  • Preparation: Dilute the HLM in 100 mM PPB to achieve a final assay protein concentration of 0.5 mg/mL[3][8].

  • Pre-incubation: Aliquot the microsomal solution into a 96-well plate. Add the test compound to achieve a final concentration of 1 µM (keep final DMSO concentration

    
     0.25% to prevent enzyme inhibition)[3]. Incubate the mixture at 37°C for 5 minutes with gentle agitation[11].
    
  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells[3].

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), remove a 30 µL aliquot from the reaction mixture[3][8].

  • Termination: Immediately transfer the sampled aliquot into a cold "stop plate" containing 150 µL of ice-cold acetonitrile with the internal standard[3][9].

  • Sedimentation: Centrifuge the stop plate at 5500 rpm for 5 minutes to precipitate all microsomal proteins[8].

  • Analysis: Transfer the supernatant to a clean plate and analyze compound depletion using Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS)[8][9].

Data Analysis: Plot the natural logarithm (


) of the percent compound remaining against time. The slope of the linear regression line represents the elimination rate constant (

)[3][8].
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein[8][9].

Workflow Hit Hit Compound (Phenyl Ring) MetabIssue High Clearance (CYP450 Oxidation) Hit->MetabIssue Bioisostere Bioisosteric Replacement (Difluorophenyl) MetabIssue->Bioisostere Rational Design Assay In Vitro Profiling (HLM Stability Assay) Bioisostere->Assay Synthesis & Testing Decision Metabolic Stability Improved? Assay->Decision Decision->Bioisostere No (Iterate Design) Lead Optimized Lead (Clinical Candidate) Decision->Lead Yes (Low CL_int)

Lead optimization workflow utilizing difluorophenyl bioisosteric replacement.

Conclusion

The difluorophenyl group remains a cornerstone of modern drug design. By acting as a sophisticated bioisostere for phenyl and chlorophenyl rings, it provides medicinal chemists with a reliable tool to engineer out metabolic liabilities while fine-tuning the physicochemical properties of a lead compound. However, the successful integration of this moiety requires rigorous empirical validation through standardized in vitro assays, ensuring that the theoretical benefits of fluorine substitution translate into tangible pharmacokinetic improvements.

References

  • AxisPharm. "Microsomal Stability Assay Protocol". AxisPharm.[Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions". Evotec.[Link]

  • ResearchGate. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1". ResearchGate.[Link]

  • MTTlab. "Microsomal Stability Assay - MTTlab". MTTlab.[Link]

  • Domainex. "Microsomal Clearance/Stability Assay". Domainex.[Link]

  • ACS Publications. "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials". Journal of Medicinal Chemistry.[Link]

  • NIH PMC. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". National Institutes of Health.[Link]

  • NIH PubChem. "Fluconazole | C13H12F2N6O | CID 3365". PubChem.[Link]

  • NIH PMC. "Generation of new inhibitors of selected cytochrome P450 subtypes– In silico study". National Institutes of Health.[Link]

  • RSC. "Metabolism of a novel skepinone L-like p38 mitogen-activated protein kinase inhibitor". Royal Society of Chemistry.[Link]

  • ACS Publications. "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Mo". Journal of Medicinal Chemistry.[Link]

Sources

Pharmacological Targets of N-(2,4-difluorophenyl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The N-(2,4-difluorophenyl)benzenesulfonamide moiety represents a privileged scaffold in modern medicinal chemistry. Unlike "magic bullet" ligands designed for a single target, this structural core exhibits remarkable polypharmacology , serving as a foundational template for distinct therapeutic classes.

The 2,4-difluorophenyl group is not merely a lipophilic spacer; it imparts critical metabolic stability by blocking oxidative metabolism at the susceptible ortho and para positions while modulating the pKa of the sulfonamide nitrogen. Depending on the specific substitution patterns on the benzenesulfonyl ring (the "head") and the 2,4-difluoroaniline (the "tail"), analogs of this scaffold shift their primary pharmacological activity between three distinct biological domains:

  • Kinase Inhibition: Specifically B-Raf (V600E) modulation in oncology.[1]

  • GPCR Antagonism: Targeting CCR4 in Th2-mediated immuno-inflammation.[2]

  • Enzyme Inhibition: Classical inhibition of Carbonic Anhydrase (CA) isoforms and COX-2 .

This guide dissects the structure-activity relationships (SAR) driving these divergent activities and provides validated protocols for their interrogation.

Chemical Scaffold Analysis & SAR Logic

The core structure consists of a benzenesulfonyl group linked to a 2,4-difluoroaniline.[1]

  • The Sulfonamide Linker (

    
    ):  Acts as a hydrogen bond donor/acceptor and a transition state mimic. In CA inhibitors, it binds directly to the Zinc active site. In Kinase inhibitors, it orients the aromatic rings into the hydrophobic pocket.
    
  • The 2,4-Difluorophenyl Ring:

    • Metabolic Blockade: Fluorine at C2 and C4 prevents hydroxylation by CYP450 enzymes.

    • Electronic Effect: The electron-withdrawing nature of fluorine lowers the electron density of the aniline ring, increasing the acidity of the sulfonamide NH (if unsubstituted), which strengthens H-bond interactions with receptor residues (e.g., Asp/Glu).

SAR Divergence Matrix
Pharmacological TargetCritical Structural ModificationMechanism of Binding
B-Raf Kinase Addition of a 3-ethynyl group to the difluorophenyl ring.[1]The ethynyl group occupies a specific hydrophobic sub-pocket (selectivity filter) in the ATP binding site.
CCR4 Bulky, lipophilic substitutions on the benzenesulfonyl ring (e.g., tert-butyl, substituted aryls).Allosteric blockade of the chemokine receptor, preventing CCL17/CCL22 binding.
Carbonic Anhydrase Unsubstituted sulfonamide (

) on the "head" or specific tail elongation.
The sulfonamide nitrogen coordinates directly to the catalytic

ion.
COX-2 Addition of a carboxyl or acetyl group; rigidification.Fits the larger hydrophobic channel of COX-2 compared to COX-1.

Primary Pharmacological Targets

A. B-Raf Kinase (Oncology)

Target Context: The B-Raf V600E mutation drives approximately 50% of melanomas. Mechanism: N-(3-ethynyl-2,4-difluorophenyl)sulfonamide analogs function as Type I or Type 1.5 kinase inhibitors. The sulfonamide moiety anchors the molecule in the hinge region, while the 3-ethynyl-2,4-difluorophenyl tail extends into the hydrophobic back pocket. The 2,4-difluoro substitution is critical for potency; removing the fluorines results in a >10-fold loss in


.
B. CCR4 (Immunology)

Target Context: CCR4 is the dominant chemokine receptor on Th2 cells and regulatory T cells (Tregs).[3] It drives asthma, atopic dermatitis, and cutaneous T-cell lymphoma. Mechanism: Analogs act as orthosteric antagonists or negative allosteric modulators . They block the recruitment of


-arrestin and G-protein coupling upon stimulation by ligands CCL17 (TARC) and CCL22 (MDC). The difluorophenyl ring improves oral bioavailability compared to non-fluorinated analogs.
C. Carbonic Anhydrase (CA) IX/XII (Hypoxia/Tumor Metabolism)

Target Context: CA IX is overexpressed in hypoxic tumors, regulating pH to promote metastasis.[4] Mechanism: The sulfonamide zinc-binding group (ZBG) is the pharmacophore. The N-(2,4-difluorophenyl) tail provides isoform selectivity (targeting CA IX over the ubiquitous CA II) by interacting with the hydrophobic patch at the entrance of the active site.

Mechanistic Visualization

Pathway 1: B-Raf Inhibition in Melanoma Signaling

The following diagram illustrates how the sulfonamide analog interrupts the MAPK signaling cascade.

RAF_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS GEF Recruitment BRAF B-Raf (V600E) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation Inhibitor N-(2,4-difluoro) Analog Inhibitor->BRAF Inhibition (IC50 < 10nM) ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Caption: Blockade of constitutive B-Raf(V600E) signaling by N-(2,4-difluorophenyl)sulfonamide analogs, preventing MEK/ERK phosphorylation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol ensures high yield and purity, avoiding common side reactions like bis-sulfonylation.

Reagents: 2,4-Difluoroaniline (1.0 eq), Benzenesulfonyl chloride derivative (1.1 eq), Pyridine (solvent/base), DMAP (catalytic).

  • Preparation: Dissolve 2,4-difluoroaniline (10 mmol) in anhydrous pyridine (20 mL) under an inert argon atmosphere. Cool to 0°C.[4]

  • Addition: Add the benzenesulfonyl chloride dropwise over 15 minutes. Critical: Rapid addition causes exotherms that degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to neutralize pyridine and precipitate the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

    • Quality Control:

      
      H NMR should show the sulfonamide NH proton as a singlet around 10.0–10.5 ppm.
      
Protocol B: B-Raf(V600E) Kinase Assay (Luminescence)

A self-validating assay using ADP detection to measure kinase activity.

Materials:

  • Recombinant B-Raf(V600E)

  • Substrate: MEK1 (inactive)

  • ATP (

    
    )
    
  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the this compound analog in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Mix 2

    
     compound + 4 
    
    
    
    B-Raf enzyme in kinase buffer (50 mM Tris pH 7.5, 10 mM
    
    
    ). Incubate 10 min at RT.
  • Initiation: Add 4

    
     substrate mix (MEK1 + ATP). Incubate for 60 min at RT.
    
  • Detection:

    • Add 10

      
       ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
       Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response to determine

    
    .
    
    • Validation: Z-factor should be > 0.5. Reference compound (e.g., Vemurafenib) must yield

      
      .
      

Data Summary: Potency Comparison

The following table highlights how substitution patterns on this scaffold drastically alter target affinity.

Compound ClassR-Group (Aniline)R-Group (Sulfonyl)Primary TargetPotency (

/

)
Raf Inhibitor 3-ethynyl-2,4-difluoro3-chloro-4-fluoroB-Raf (V600E) 0.5 - 5 nM
Raf Inhibitor 2,4-difluoro (no ethynyl)3-chloro-4-fluoroB-Raf (V600E)> 100 nM (Loss of potency)
CCR4 Antagonist 2,4-difluoro2,5-dichloroCCR4 20 - 50 nM
CA Inhibitor 2,4-difluoro4-sulfamoyl (

)
hCA II 10 - 20 nM

References

  • Hao, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.[5] ACS Medicinal Chemistry Letters, 6(5), 543–547.[5] [Link]

  • Purandare, A. V., et al. (2007). Core exploration in optimization of chemokine receptor CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 679-682. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

Methodological & Application

Application Note: Strategic Solvent Selection for Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of the sulfonamide bond (


) is a cornerstone reaction in medicinal chemistry, utilized in the synthesis of antibiotics, diuretics, and protease inhibitors. While the reaction between a sulfonyl chloride and an amine appears deceptively simple, the choice of solvent is the single most critical variable determining yield, impurity profile, and scalability.

This guide moves beyond "standard" dichloromethane (DCM) protocols.[1] It provides a mechanistic rationale for solvent selection, balancing solubility parameters , nucleophilic competition (hydrolysis) , and green chemistry sustainability .[1]

Mechanistic Basis & Solvent Influence[2]

To select the correct solvent, one must understand the competing mechanisms at play. The reaction is a nucleophilic substitution at the sulfur atom.

The Electrophile: Sulfonyl Chloride

Unlike acyl chlorides, sulfonyl chlorides are less reactive toward nucleophiles but more prone to specific side reactions depending on the solvent environment.

  • Mechanism A (Direct

    
    ):  The amine attacks the sulfur, displacing chloride. This is favored in polar aprotic solvents.[1]
    
  • Mechanism B (Sulfene Intermediate): If the sulfonyl chloride has an

    
    -proton (e.g., methanesulfonyl chloride) and a strong base is used, a highly reactive sulfene intermediate (
    
    
    
    ) forms.[1] This species is indiscriminate and will react rapidly with water (hydrolysis) or the solvent itself if nucleophilic.[1]
The Solvent's Role[3][4]
  • Solubility: Must dissolve the lipophilic sulfonyl chloride and the (often polar) amine.[1]

  • Proton Management: Must accommodate the HCl byproduct (often via an added base like TEA or Pyridine) without precipitating salts that encapsulate reagents.[1]

  • Hydrolysis Suppression: Water is a competing nucleophile.[1] The solvent must either exclude water (anhydrous organic) or segregate the sulfonyl chloride from the aqueous phase (biphasic).[1]

Visualization: Reaction Pathways

ReactionPathways cluster_solvents Solvent Influence Start Sulfonyl Chloride (R-SO2-Cl) Intermed_SN2 Transition State (SN2) Start->Intermed_SN2 Standard Conditions Intermed_Sulfene Sulfene Intermediate (R=SO2) Start->Intermed_Sulfene Strong Base + Alpha-Proton Amine Amine (R'-NH2) Amine->Intermed_SN2 Product Sulfonamide (Target) Intermed_SN2->Product Kinetic Control Hydrolysis Sulfonic Acid (Impurity) Intermed_SN2->Hydrolysis Wet Solvent Intermed_Sulfene->Product Amine Attack Intermed_Sulfene->Hydrolysis Rapid rxn with H2O

Figure 1: Competing mechanistic pathways.[1] Solvent choice dictates whether the reaction favors the productive SN2 path or the hydrolytic dead-end.

Solvent Selection Matrix

The following table categorizes solvents based on Process Utility (Solubility/Workup) and Sustainability (GSK/Pfizer/CHEM21 Guides).

Solvent ClassExamplesProcess UtilitySustainability ScoreRecommended For
Chlorinated DCM, ChloroformHigh. Excellent solubility for most sulfonyl chlorides.[1] Low boiling point allows easy removal.[1]Red. Carcinogenic, ozone-depleting, strict disposal limits.[1]Small-scale R&D only. Avoid in scale-up.
Ethers THF, 2-MeTHFMedium/High. Good solubility. 2-MeTHF is immiscible with water (good for workup).[1]Green (2-MeTHF). THF is Yellow (peroxide risk).[1]Primary Recommendation. 2-MeTHF is the modern standard.[1]
Polar Aprotic DMF, DMAc, NMPHigh. Dissolves everything, including salts.[1] Accelerates SN2 rate.[1]Red/Yellow. Difficult to remove (high BP).[1] Reprotoxic (DMF/NMP).[1]Highly insoluble amines/zwitterions.[1]
Esters Ethyl Acetate (EtOAc)Medium. Excellent for workup.[1] Can react with strong nucleophiles (transacylation risk).[1]Green. Biodegradable, low tox.[1]General purpose, robust substrates.[1]
Biphasic Water/THF, Water/DCMSpecialized. Schotten-Baumann conditions.[1]Green. Water is ideal, provided hydrolysis is managed.[1]Water-soluble amines (amino acids).[1]

Experimental Protocols

Protocol A: The "Green Process" Standard (2-MeTHF)

Best for: Drug development scale-up, lipophilic amines, and sustainability.

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable sources (corncobs).[1] Unlike THF, it separates cleanly from water, allowing for a simplified workup without solvent swapping.[1]

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Amine (1.0 - 1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]

  • Solvent: 2-MeTHF (5-10 volumes relative to limiting reagent)

Step-by-Step:

  • Dissolution: Charge the Amine and Base into the reactor with 2-MeTHF. Stir to dissolve.

  • Temperature Control: Cool the mixture to

    
    .
    
    • Why? Sulfonylation is exothermic.[1] Heat accelerates hydrolysis and side reactions.[1]

  • Addition: Dissolve Sulfonyl Chloride in minimal 2-MeTHF. Add this solution dropwise to the amine mixture over 30 minutes.

    • Self-Validating Check: Monitor internal temperature.[1] Do not allow T >

      
      .
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check via TLC or HPLC.[1] Disappearance of Sulfonyl Chloride is the key marker.

  • Workup (The 2-MeTHF Advantage):

    • Add 1M HCl (aq) directly to the reaction vessel.[1] Agitate and settle.

    • The 2-MeTHF layer (containing product) will separate from the water (containing amine salts).[1]

    • Wash organic layer with Brine.[1] Dry over

      
      , filter, and concentrate.
      
Protocol B: The Biphasic Schotten-Baumann Method

Best for: Water-soluble amines, amino acids, and inorganic bases.

Rationale: Uses water as the solvent for the amine and base, while the sulfonyl chloride is introduced in a minimal organic carrier. The reaction relies on the interfacial transfer.

Reagents:

  • Sulfonyl Chloride (1.1 equiv) dissolved in minimal THF or Acetone.

  • Amine (1.0 equiv) dissolved in Water.[1]

  • Base:

    
     or NaOH (2.0 - 3.0 equiv).[1]
    

Step-by-Step:

  • Aqueous Phase Prep: Dissolve Amine and Base in water (10 volumes).[1] Ensure pH is

    
    .
    
  • Addition: Cool aqueous solution to

    
    . Add the Sulfonyl Chloride solution slowly with vigorous stirring .
    
    • Critical Parameter: Stirring rate must be high to maximize surface area between phases.[1]

  • pH Maintenance: As HCl is generated, pH will drop.[1] Monitor pH; if it drops below 9, add more inorganic base.[1]

    • Why? If pH < pKa of the amine, the amine protonates (

      
      ) and becomes non-nucleophilic, stopping the reaction.
      
  • Precipitation: Often, the sulfonamide product precipitates out of the aqueous phase as it forms.

  • Isolation: Filter the solid precipitate. Wash with water (to remove salts) and hexanes (to remove unreacted sulfonyl chloride).[1]

Decision Tree for Solvent Selection

Use this logic flow to determine the optimal protocol for your specific substrate.

SolventDecision Start Start: Analyze Substrate AmineSolubility Is Amine Water Soluble? Start->AmineSolubility Schotten Use Protocol B (Schotten-Baumann) Solvent: Water + THF/Acetone AmineSolubility->Schotten Yes (e.g., Amino Acids) Lipophilic Amine is Lipophilic. Check Sustainability Req. AmineSolubility->Lipophilic No StrictGreen Strict Green Requirements? Lipophilic->StrictGreen Use2MeTHF Use Protocol A Solvent: 2-MeTHF or EtOAc StrictGreen->Use2MeTHF Yes SolubilityIssue Is Product/Reagent Highly Insoluble? StrictGreen->SolubilityIssue No DCM Use DCM or THF (Standard Lab Scale) SolubilityIssue->DCM No Polar Use DMF or NMP (High Solubility Req) SolubilityIssue->Polar Yes (Hard to dissolve)

Figure 2: Decision Matrix for selecting the optimal solvent system based on substrate properties and regulatory requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Wet solvent or high temperature.[1][2]Dry solvent over molecular sieves.[1] Lower reaction temp to

. Increase sulfonyl chloride equivalents.[1]
Incomplete Reaction HCl byproduct is protonating the amine.[1]Ensure >1.2 equiv of Base (TEA/DIPEA) is present.[1] If using Schotten-Baumann, ensure pH > 10.[1]
Bis-Sulfonylation Primary amine is too reactive; product is still nucleophilic.[1]Use Protocol B . The sulfonamide product is often more acidic (pKa ~10) and will be deprotonated to the anion in base, preventing a second attack.
Dark Color/Tars Decomposition of Sulfonyl Chloride.[1][3][2]Check reagent quality. Sulfonyl chlorides degrade to sulfonic acids (darken) over time.[1] Distill or recrystallize reagent before use.[1]

References

  • Mechanistic Overview & Kinetics

    • King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides."[4] Journal of the American Chemical Society.[5]

  • Green Solvent Selection

    • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection."[1] Green Chemistry, 2011.[1]

  • Schotten-Baumann Conditions

    • Standard Protocol Overview. Organic Chemistry Portal.

  • 2-MeTHF Application

    • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organic Synthesis."[1] ChemSusChem.[1] [1]

  • General Sulfonamide Synthesis Review

    • "Synthesis of Sulfonamides."[1][6][7][8] Organic Chemistry Portal.

Sources

Application Note: Crystallization Methods and Polymorphic Characterization of N-(2,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting bioavailability, stability, and downstream processing. The title compound, N-(2,4-difluorophenyl)benzenesulfonamide , presents a fascinating crystallographic profile due to its highly flexible sulfonamide linkage (C-SO₂-NH-C) and the presence of a di-fluorinated aromatic ring.

Mechanistically, the molecule typically adopts a bent conformation at the nitrogen atom[1][2]. The dihedral angle between the sulfonyl benzene ring and the aniline benzene ring is highly sensitive to steric and electronic effects, often ranging between 44° and 84° in structurally related analogs[1][2][3]. During crystallization, a supramolecular competition occurs: the ortho-fluorine atom on the aniline ring introduces the potential for intramolecular N-H···F interactions, which must compete with the primary intermolecular N-H···O=S hydrogen bonds that typically drive the formation of robust inversion dimers[3][4]. Understanding and controlling this competition through solvent selection and supersaturation kinetics is the key to successfully isolating specific polymorphs and high-quality single crystals.

Solvent Selection & Solubility Profiling

The choice of solvent dictates the hydrogen-bonding environment during nucleation. Protic solvents (like ethanol) can act as hydrogen bond donors/acceptors, disrupting the native N-H···O=S networks, whereas non-polar or polar aprotic solvents (like dichloromethane) force the molecules to self-assemble via their own primary synthons.

Table 1: Solvent Suitability and Thermodynamic Rationale

SolventPolarityEstimated SolubilityApplicationMechanistic Rationale
Dichloromethane (CH₂Cl₂) Polar AproticHighSlow EvaporationHigh vapor pressure allows controlled supersaturation at room temperature, yielding high-quality single crystals without trapping solvent in the lattice[4].
Ethanol (EtOH) Polar ProticModerateCooling CrystallizationSteep temperature-dependent solubility curve. Recrystallization to a constant melting point is highly effective in dilute ethanol[1][3].
Water (H₂O) Polar ProticVery LowAntisolventForces rapid supersaturation for kinetic polymorph trapping.
Hexane Non-PolarLowCrystal WashingRemoves lipophilic impurities from the crystal surface without dissolving the target lattice.

Experimental Workflows & Supramolecular Assembly

Workflow A Raw Material This compound B Solvent Screening (Polar Aprotic, Protic, Non-Polar) A->B C Dissolution & Clarification B->C D1 Slow Evaporation (SCXRD Prep) C->D1 D2 Cooling Crystallization (Bulk Scale) C->D2 D3 Antisolvent Addition (Polymorph Screen) C->D3 E Nucleation & Crystal Growth D1->E D2->E D3->E F Harvesting & Drying E->F G Characterization (SCXRD, PXRD, DSC) F->G

Fig 1. End-to-end crystallization and polymorph screening workflow.

Assembly M Monomer Bent Conformation I Intramolecular N-H···F Interaction M->I Conformational Locking D Inversion Dimer N-H···O=S Bonds M->D Primary Synthon C 1D Chain Supramolecular D->C Propagation L 3D Lattice π-π Stacking C->L Packing

Fig 2. Supramolecular assembly pathway driven by hydrogen bonding.

Detailed Crystallization Protocols

Protocol A: Slow Evaporation (Optimized for Single Crystal X-Ray Diffraction)

Objective: To grow defect-free, macroscopic single crystals (0.1 - 0.5 mm) suitable for SCXRD.

  • Dissolution: Weigh 50 mg of this compound into a clean 5 mL glass vial. Add 2 mL of Dichloromethane (CH₂Cl₂) or absolute Ethanol[3][4].

  • Clarification: Sonicate the mixture for 5 minutes. Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Causality: Particulate matter acts as heterogeneous nucleation sites, which causes rapid, uncontrolled multi-crystal growth rather than single crystal formation.

  • Controlled Evaporation: Puncture the cap of the vial with a needle (1-2 small holes) to restrict the vapor escape rate. Leave the vial undisturbed in a vibration-free environment at 20-25 °C.

  • Harvesting: After 3-7 days, rod-like or plate-like colorless single crystals will appear[1][3]. Harvest the crystals while they are still submerged in a thin layer of mother liquor to prevent mechanical stress from complete drying.

  • Self-Validation Checkpoint: Examine the harvested crystals under a cross-polarized optical microscope. A valid single crystal will extinguish light uniformly (turn completely dark) every 90° of rotation. If the crystal extinguishes irregularly or shows multiple colors simultaneously, it is likely twinned, indicating the evaporation rate was too fast.

Protocol B: Antisolvent Precipitation (Optimized for Polymorph Screening)

Objective: To map the metastable polymorphic landscape by utilizing rapid kinetic trapping.

  • Solvent Phase: Dissolve 200 mg of the compound in 1 mL of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at room temperature.

  • Antisolvent Phase: Place 10 mL of distilled water (the antisolvent) in a 20 mL scintillation vial equipped with a magnetic stir bar. Stir at 800 RPM.

  • Precipitation: Rapidly inject the DMF/DMSO solution into the stirring water using a micropipette. Causality: The sudden shift in the solvent's dielectric constant forces an immediate spike in supersaturation. The molecules do not have time to arrange into the thermodynamically stable lattice, forcing the precipitation of metastable polymorphs.

  • Isolation: Immediately vacuum filter the resulting suspension using a Büchner funnel. Wash the filter cake with 5 mL of cold hexane to remove residual DMF/DMSO.

  • Self-Validation Checkpoint: Analyze the dried powder via Differential Scanning Calorimetry (DSC). An exothermic peak prior to the main melting endotherm confirms the successful isolation of a metastable polymorph undergoing a solid-state phase transition to the stable form.

Protocol C: Linear Cooling Crystallization (Optimized for Bulk Purification)

Objective: To achieve high-yield, high-purity bulk powder of the thermodynamically stable form.

  • Saturation: Suspend 5 g of the compound in 50 mL of a 70:30 Ethanol/Water mixture in a jacketed crystallizer.

  • Heating: Heat the suspension to 75 °C under continuous agitation (250 RPM) until complete dissolution is achieved. Hold for 15 minutes.

  • Cooling Ramp: Program the chiller to cool the solution to 5 °C at a linear rate of 0.5 °C/min. Causality: A slow, linear cooling rate maintains the system within the metastable zone, promoting crystal growth on existing nuclei rather than triggering secondary nucleation, which would result in fine, difficult-to-filter powders.

  • Self-Validation Checkpoint: Record the Powder X-Ray Diffraction (PXRD) pattern of the final dried product. Compare the diffractogram against the simulated powder pattern generated from the SCXRD data (Protocol A). A 1:1 match of peak positions (2θ) validates phase purity and successful scale-up.

Expected Crystallographic & Thermal Parameters

Based on the structural analysis of closely related halogenated benzenesulfonamides, researchers should anticipate the following parameters during characterization:

Table 2: Expected Characterization Data

ParameterExpected Range / FeatureStructural Driver
Crystal System Monoclinic or TriclinicLow molecular symmetry typical for bent sulfonamides[2][3].
Dihedral Angle 44° - 84°Steric repulsion between the sulfonyl group and the 2,4-difluorophenyl ring[1][2].
Primary Synthon N-H···O=S Inversion DimerStrongest hydrogen bond donor/acceptor pairing in the absence of protic solvents[3].
Intramolecular Bond N-H···F (ortho)Proximity of the ortho-fluorine to the sulfonamide proton[4].

References

  • Title: N-(2,4-Difluorophenyl)-2-fluorobenzamide Source: MDPI (Molbank) URL:[Link]

  • Title: N-(2,4-Dichlorophenyl)benzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL:[Link]

  • Title: 2,4-Dimethyl-N-(2,4-dichlorophenyl)benzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL:[Link]

  • Title: 4-Methyl-N-(3-methylphenyl)benzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (via IUCr) URL:[Link]

Sources

Application Note: Utilizing the N-(2,4-Difluorophenyl)benzenesulfonamide Fragment in Pan-Subtype Influenza A Hemagglutinin Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of broad-spectrum antivirals against Influenza A Virus (IAV) remains a critical challenge due to the high mutation rate of the virus. Traditional antivirals often target the neuraminidase or M2 ion channel, which are highly susceptible to resistance. Recent medicinal chemistry efforts have identified the N-(2,4-difluorophenyl)benzenesulfonamide fragment as a highly potent, pan-subtype inhibitor of the IAV Hemagglutinin (HA) protein [1]. This application note provides an in-depth mechanistic rationale, synthetic workflow, and self-validating experimental protocols for utilizing this fragment in the design and evaluation of novel viral entry inhibitors.

Mechanistic Rationale & Fragment Design

The strategic incorporation of the this compound scaffold into drug candidates is driven by precise stereoelectronic and physicochemical requirements:

  • The Sulfonamide Core as a Hydrogen-Bond Hub: The sulfonamide moiety (

    
    ) acts as a critical directional hydrogen-bond donor and acceptor. In the context of the HA protein, it anchors the inhibitor within the hydrophobic pocket of the HA stem.
    
  • Bioisosteric Fluorine Substitution: The 2,4-difluoro substitution on the aniline ring is not merely structural. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) that significantly lowers the pKa of the adjacent sulfonamide nitrogen. This increases the acidity of the N-H bond, strengthening its hydrogen-bond donating capability to the target protein [2]. Furthermore, the C-F bonds increase the metabolic stability and lipophilicity (logP) of the fragment, enhancing cellular penetrance without adding significant steric bulk [2].

  • Target Engagement (HA Prefusion Stabilization): IAV enters the host cell via endocytosis. The acidic environment of the maturing endosome (pH ~5.0) normally triggers a massive conformational change in the HA protein, exposing a fusion peptide that merges the viral and endosomal membranes. The this compound fragment binds to the HA stem and acts as a molecular "staple," stabilizing the prefusion conformation and preventing this low-pH-triggered rearrangement [1]. Consequently, the viral ribonucleoproteins (vRNPs) remain trapped in the endosome, halting replication.

Visualizing the Inhibition Pathway

HA_Inhibition V Influenza A Virus (H1N1, H3N2, H5N1) R Host Cell Sialic Acid Receptors V->R Binding E Endocytosis into Endosome R->E Internalization pH Low pH Environment (Endosome Maturation) E->pH Acidification HA_pre HA Prefusion Conformation pH->HA_pre Triggers HA_post HA Postfusion Conformation (Membrane Fusion) HA_pre->HA_post Conformational Change vRNP vRNP Release into Cytoplasm (Viral Replication) HA_post->vRNP Fusion Inhibitor This compound (Aryl Sulfonamide Inhibitor) Inhibitor->HA_pre Stabilizes Prefusion State (Blocks Change)

Figure 1: Mechanism of action for this compound in blocking IAV entry.

Experimental Workflows & Protocols

To ensure a self-validating experimental pipeline, the workflow isolates the specific step of viral entry from downstream replication events.

Workflow S1 Fragment Synthesis (Sulfonylation) S2 In Vitro Infection (A549 Cells + IAV) S1->S2 Dose Response S3 smRNA-FISH (Detect Viral mRNA) S2->S3 Quantify Replication S4 Hemolysis Assay (Fusion Blockade) S2->S4 Mechanistic Validation

Figure 2: Experimental workflow from fragment synthesis to mechanistic validation of HA inhibition.

Protocol 1: Synthesis of 2,5-Dichloro-N-(2,4-difluorophenyl)benzenesulfonamide

Causality Note: The reaction utilizes triethylamine (TEA) as an acid scavenger. Because the nucleophilic attack of the weakly nucleophilic 2,4-difluoroaniline on the sulfonyl chloride generates HCl, TEA is required to neutralize the acid, preventing the protonation of the aniline and driving the equilibrium forward [1].

  • Preparation: Dissolve 2,4-difluoroaniline (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA) (2.0 mmol, 2.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath to control the exothermic sulfonylation.

  • Sulfonylation: Dropwise, add 2,5-dichlorobenzenesulfonyl chloride (1.0 mmol, 1.0 equiv) dissolved in 2 mL of DCM.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1). The reaction is typically complete within 4 hours.

  • Workup & Purification: Quench the reaction with 1N HCl (to remove excess TEA and unreacted aniline). Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to yield the pure sulfonamide fragment (>95% yield).
    
Protocol 2: Single-Molecule RNA FISH (smRNA-FISH) for Viral Entry Validation

Causality Note: Traditional plaque assays measure multiple viral replication cycles, making it difficult to pinpoint the exact mechanism of action. smRNA-FISH specifically quantifies the primary transcription of viral mRNA (such as the M or HA genes) at a single time point (8 hours post-infection). A reduction in mRNA directly validates that the virus failed to enter the cytoplasm [1].

  • Cell Seeding: Seed A549 (human alveolar basal epithelial) cells on glass coverslips in 24-well plates and culture until 80% confluent.

  • Compound Pre-treatment: Incubate cells with the synthesized sulfonamide inhibitor (1 µM) or DMSO vehicle control for 1 hour at 37 °C.

  • Infection: Infect the cells with IAV (e.g., A/WSN/33) at a Multiplicity of Infection (MOI) of 2. Incubate for 8 hours.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes, and permeabilize with 70% ethanol at 4 °C overnight.

  • Hybridization: Incubate coverslips with fluorescently labeled smRNA-FISH probes targeting the viral M mRNA in hybridization buffer at 37 °C for 16 hours.

  • Imaging: Wash coverslips, mount with DAPI to stain nuclei, and image using a confocal microscope. Quantify the fluorescent foci per cell using automated image analysis software.

Protocol 3: Hemagglutinin-Mediated Hemolysis Assay

Causality Note: To definitively prove that the compound targets the pH-dependent HA membrane fusion (and not receptor binding or general endocytosis), a hemolysis assay using chicken red blood cells (cRBCs) is employed. When exposed to low pH, HA on the viral surface fuses with the cRBC membrane, causing lysis and hemoglobin release. Inhibitors stabilizing the prefusion state will prevent this lysis [1].

  • Preparation: Wash cRBCs with PBS and resuspend to a 2% solution.

  • Viral Binding: Mix IAV (standardized to a known hemagglutination unit) with the 2% cRBC suspension and incubate at 4 °C for 30 minutes to allow viral attachment without fusion.

  • Inhibitor Addition: Add varying concentrations of the sulfonamide inhibitor to the virus-cRBC complexes.

  • Fusion Trigger: Centrifuge the complexes, discard the supernatant, and resuspend the pellet in a low-pH buffer (0.1 M sodium acetate, pH 5.0). Incubate at 37 °C for 30 minutes to trigger HA conformational change and fusion.

  • Quantification: Centrifuge the unlysed cells. Measure the absorbance of the supernatant at 540 nm (hemoglobin release). Calculate the IC50 of fusion inhibition relative to the DMSO control.

Quantitative Data Presentation

The this compound fragment demonstrates remarkable pan-subtype efficacy, effectively inhibiting HA proteins from both Group 1 (H1, H5) and Group 2 (H3) influenza viruses at non-toxic concentrations.

Table 1: Antiviral Activity of 2,5-Dichloro-N-(2,4-difluorophenyl)benzenesulfonamide against IAV Subtypes [1]

IAV Strain (HA Subtype)HA Phylogenetic GroupEC50 (µM)CC50 (µM)Selectivity Index (SI)
A/WSN/33 (H1N1)Group 10.52 ± 0.11> 50.0> 96
A/Vietnam/1203/04 (H5N1)Group 10.81 ± 0.15> 50.0> 61
A/Wyoming/03/2003 (H3N2)Group 21.18 ± 0.22> 50.0> 42

(Note: EC50 represents the half-maximal effective concentration for inhibiting viral replication; CC50 represents the half-maximal cytotoxic concentration in A549 cells.)

References

  • White, K., Esparza, M., Liang, J., Bhat, P., Naidoo, J., McGovern, B. L., Williams, M. A. P., Alabi, B. R., Shay, J., Niederstrasser, H., Posner, B., García-Sastre, A., Ready, J., & Fontoura, B. M. A. (2021). "Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein." Journal of Medicinal Chemistry. URL:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. URL:[Link]

Preparation of Sulfonamide Libraries Containing the 2,4-Difluorophenyl Moiety: Strategies, Mechanisms, and High-Throughput Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Sulfonamides represent a highly privileged scaffold in medicinal chemistry and agrochemical development. The incorporation of a 2,4-difluorophenyl moiety into sulfonamide libraries is a proven strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity[1]. This specific fluorinated motif is a critical structural determinant in several high-profile therapeutics, including mutant BRAF V600E inhibitors (e.g., vemurafenib/PLX4032)[2] and novel PI3K/mTOR dual inhibitors[3], as well as in modern agrochemicals[4].

This application note provides a comprehensive, self-validating guide for the synthesis of 2,4-difluorophenyl-containing sulfonamide libraries. We detail both conventional solution-phase and Microwave-Assisted Organic Synthesis (MAOS) methodologies, emphasizing the mechanistic rationale behind reagent selection, reaction conditions, and purification logic.

Mechanistic Insights & Causality in Reaction Design

The synthesis of these libraries typically proceeds via a nucleophilic acyl substitution where a primary or secondary amine attacks the electrophilic sulfur atom of a sulfonyl chloride (e.g., reacting 2,4-difluorobenzenesulfonyl chloride with diverse amines, or 2,4-difluoroaniline with diverse sulfonyl chlorides)[1].

  • Base Selection & Catalysis: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). If unneutralized, HCl protonates the starting amine, forming an unreactive ammonium salt and stalling the reaction. Thus, an exogenous base is required. Pyridine is often preferred over triethylamine (TEA) when reacting electron-deficient anilines (like 2,4-difluoroaniline) because pyridine also acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. The addition of 4-dimethylaminopyridine (DMAP) further accelerates this catalytic cycle[1][2].

  • Solvent Selection: Anhydrous dichloromethane (DCM) is the standard solvent due to its excellent solubility profile for both starting materials and its inertness to highly reactive sulfonyl chlorides. For more challenging, sterically hindered couplings, polar aprotic solvents like DMF or THF can be utilized[5].

  • Fluorine's Electronic Effect: The 2,4-difluoro substitution is strongly electron-withdrawing. When using 2,4-difluorobenzenesulfonyl chloride, the electrophilicity of the sulfur center is enhanced, accelerating the initial coupling. Furthermore, the ortho and para fluorine atoms activate the phenyl ring for subsequent intramolecular or intermolecular Nucleophilic Aromatic Substitution (SNAr), allowing for further downstream library diversification (e.g., synthesizing complex benzoxathiazepine 1,1-dioxides)[5].

Workflow & Logic Diagram

G A Scaffold Selection (2,4-Difluoroaniline or 2,4-Difluorobenzenesulfonyl Chloride) B Combinatorial Diversification (Amines / Sulfonyl Chlorides) A->B C Coupling Reaction (Base: Pyridine/DMAP, Solvent: DCM) B->C D High-Throughput Workup (Acid/Base Liquid Extraction) C->D E Analytical Validation (LC-MS, 1H/19F NMR) D->E F Biological Screening (e.g., Kinase Inhibition) E->F

Caption: Workflow for combinatorial synthesis and validation of 2,4-difluorophenyl sulfonamides.

Experimental Protocols

Protocol A: Conventional Parallel Synthesis of Sulfonamides

This protocol is optimized for the generation of a library by reacting 2,4-difluorobenzenesulfonyl chloride with a diverse array of primary and secondary amines[1].

Self-Validating Principle: The protocol uses a sequential acid-base wash during workup. The acid wash (1M HCl) removes unreacted basic amines and pyridine, while the basic wash (NaHCO₃) removes any hydrolyzed sulfonyl chloride (sulfonic acid). Only the neutral sulfonamide product remains in the organic layer, ensuring high crude purity.

  • Preparation: In a 24-well or 96-well glass reactor block under an inert argon atmosphere, dispense the respective amine (1.1 equiv, typically 0.55 mmol) dissolved in 2.0 mL of anhydrous DCM into each well[1].

  • Base Addition: Add pyridine (1.5 equiv, 0.75 mmol) to each well. Cool the reactor block to 0 °C using a cooling circulator.

  • Sulfonylation: Prepare a stock solution of 2,4-difluorobenzenesulfonyl chloride (1.0 equiv, 0.50 mmol) in anhydrous DCM. Dispense this solution dropwise into each well over 15–20 minutes to prevent exothermic degradation and side-product formation[1].

  • Reaction: Seal the block, allow it to warm to room temperature, and agitate on an orbital shaker for 12–16 hours. Monitor a representative well via Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the sulfonyl chloride[1].

  • High-Throughput Workup: Dilute each well with an additional 2.0 mL of DCM. Transfer to a deep-well phase-separator plate. Wash the organic layer sequentially with 1M HCl (2 × 2 mL), saturated aqueous NaHCO₃ (1 × 2 mL), and brine (1 × 2 mL)[1].

  • Isolation: Pass the organic layer through a silica-based solid-phase extraction (SPE) cartridge or dry over anhydrous MgSO₄. Concentrate under reduced pressure (e.g., using a Genevac system) to yield the sulfonamide library[1].

Protocol B: Microwave-Assisted Organic Synthesis (MAOS) for Hindered Substrates

When synthesizing complex derivatives, such as precursors to BRAF inhibitors (e.g., reacting 2,4-difluoroaniline with sterically hindered sulfonyl chlorides), conventional methods can be prohibitively slow. MAOS drastically accelerates this process[2].

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 equiv, 1.0 mmol) and the diverse sulfonyl chloride (1.1 equiv, 1.1 mmol)[2].

  • Reagents: Add anhydrous DCM (4.0 mL), pyridine (2.0 equiv, 2.0 mmol), and a catalytic amount of DMAP (0.1 equiv, 0.1 mmol)[2].

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator) at 100 °C for 30 minutes. Critical Note: Ensure the microwave has dynamic pressure control, as DCM has a low boiling point and will generate significant pressure at 100 °C.[2]

  • Purification: After cooling to room temperature, directly load the crude mixture onto a pre-packed silica gel column for automated flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to isolate the pure sulfonamide[2].

Quantitative Data Summary

The following table summarizes the kinetic and yield advantages of transitioning from conventional synthesis to MAOS for 2,4-difluorophenyl sulfonamide derivatives, based on validated literature for BRAF inhibitor precursors[2].

Reaction MethodSubstratesCatalyst / BaseTemp (°C)TimeYield (%)
Conventional 2,4-difluoroaniline + Propane-1-sulfonyl chloridePyridine / DMAP25 (RT)16 hours>95
MAOS 2,4-difluoroaniline + Propane-1-sulfonyl chloridePyridine / DMAP10030 mins89
Conventional 2,4-difluoroaniline + Hindered Aryl Sulfonyl ChloridePyridine / DMAP25 (RT)48 hours<50 (Incomplete)
MAOS 2,4-difluoroaniline + Hindered Aryl Sulfonyl ChloridePyridine / DMAP13030 mins88

Table 1: Comparison of reaction conditions and yields for the synthesis of 2,4-difluorophenyl sulfonamides. MAOS provides comparable or superior yields while reducing reaction times by over 95%[2].

Analytical Validation & Quality Control

For a library to be viable for biological screening, structural integrity and purity (>95%) must be rigorously confirmed.

  • LC-MS: Used for rapid mass confirmation and purity assessment. The sulfonamide bond is highly stable under standard electrospray ionization (ESI) conditions.

  • NMR Spectroscopy: ¹H NMR will show characteristic splitting patterns for the 2,4-difluorophenyl ring (typically complex multiplets due to H-F coupling). ¹⁹F NMR is highly diagnostic; the two fluorine atoms at the 2- and 4-positions will appear as distinct signals (typically around -108 ppm and -112 ppm, depending on the exact electronic environment), allowing rapid verification of the fluorinated moiety's integrity[1].

Conclusion

The preparation of sulfonamide libraries containing the 2,4-difluorophenyl moiety is a robust process when governed by strict mechanistic principles. By leveraging the nucleophilic catalytic properties of pyridine/DMAP and employing high-throughput parallel synthesis or MAOS, researchers can rapidly generate highly pure, diverse libraries. These libraries serve as critical starting points for the discovery of novel kinase inhibitors, agrochemicals, and other biologically active agents.

References

1.6 (nih.gov) 2.2 (nih.gov) 3.5 (nih.gov) 4.7 (figshare.com) 5.4 (benchchem.com) 6.3 (nih.gov) 7.1 (benchchem.com)

Sources

Application Note: Scalable Manufacturing of Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of Fluorinated Benzenesulfonamide Intermediates Content Type: Application Note & Protocol Audience: Process Chemists, Scale-up Engineers, Drug Development Scientists[1]

Precision Engineering for Electrophilic Substitution and Amidolysis

Executive Summary

Fluorinated benzenesulfonamides are critical pharmacophores in medicinal chemistry, serving as the structural backbone for COX-2 inhibitors (e.g., Celecoxib), carbonic anhydrase inhibitors, and various oncology candidates.[1] While laboratory synthesis often relies on mild reagents or chromatography, kilogram-scale production demands a rigorous focus on atom economy, thermal safety, and impurity rejection via crystallization .[1]

This guide outlines a robust, scalable workflow for synthesizing 4-fluorobenzenesulfonamide (and its analogs) via direct chlorosulfonation —the industry-standard "commodity route"—while offering a Sandmeyer-type alternative for regiochemically sensitive substrates.

Route Selection Strategy

Scale-up success depends on selecting the pathway that balances raw material cost against safety and waste management.

The Decision Matrix
  • Route A: Direct Chlorosulfonation (The "Commodity" Route)

    • Substrate: Electron-rich or neutral fluorobenzenes (e.g., Fluorobenzene, o-Difluorobenzene).[1]

    • Pros: Low raw material cost, one-pot potential, high throughput.[1]

    • Cons: Large volumes of acidic waste (spent

      
      ), potential for regio-isomeric mixtures if directing groups conflict.
      
    • Scale-up Risk:[1][2] High exotherm during quench; corrosive off-gassing (

      
      ).
      
  • Route B: Sandmeyer Chlorosulfonylation (The "Precision" Route)

    • Substrate: Electron-deficient anilines or those requiring specific meta-substitution patterns.

    • Pros: Guaranteed regiochemistry (pre-defined by aniline precursor), milder conditions.

    • Cons: Multi-step (Diazotization

      
      
      
      
      
      insertion), handling of diazonium salts (explosion hazard), copper waste.[1]

RouteSelection Start Target: Fluorinated Benzenesulfonamide CheckSubst Analyze Substrate Electronic Nature Start->CheckSubst Direct Substrate is Electron-Rich/Neutral (e.g., Fluorobenzene) CheckSubst->Direct Activated Complex Substrate is Electron-Poor or Regio-Sensitive CheckSubst->Complex Deactivated Decision Is Regioselectivity Critical? Direct->Decision RouteB ROUTE B: Sandmeyer Reaction (Reagent: NaNO2 / SO2 / Cu) Complex->RouteB RouteA ROUTE A: Direct Chlorosulfonation (Reagent: ClSO3H) Output1 Protocol 1 (See Below) RouteA->Output1 High Volume Acid Waste Output2 Protocol 2 (Alternative) RouteB->Output2 Diazo Safety Controls Req. Decision->RouteA No (Para-directing) Decision->RouteB Yes (Meta/Ortho specific)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and regiochemical requirements.

Process Safety & Engineering Controls

Before initiating any reaction >100g, the following hazards must be mitigated:

  • Thermal Runaway: The reaction of fluorobenzene with chlorosulfonic acid is exothermic. However, the quench step (hydrolysis of excess

    
    ) is violently exothermic (
    
    
    
    ).
    • Control: Never add water to the reaction mass.[3][4][5][6] Always use Inverse Quench (add reaction mass to chilled water/ice).

  • Off-gassing: The reaction generates stoichiometric quantities of

    
     gas.
    
    • Control: A caustic scrubber (

      
      ) is mandatory. Ensure the scrubber capacity exceeds theoretical 
      
      
      
      evolution by 20%.
  • Corrosion:

    
     is aggressively corrosive to stainless steel in the presence of moisture.
    
    • Control: Glass-lined reactors (GLR) or Hastelloy are required.

Detailed Protocol: Direct Chlorosulfonation (Scale: 1.0 kg Input)

Target: 4-Fluorobenzenesulfonyl chloride (Intermediate)


 4-Fluorobenzenesulfonamide.
Reaction: 


Phase 1: Chlorosulfonation

Reagents:

  • Fluorobenzene: 1.0 kg (10.4 mol)

  • Chlorosulfonic acid (

    
    ): 3.6 kg (31.2 mol, 3.0 eq)[1]
    
    • Note: Excess acid acts as the solvent and drives equilibrium.

Procedure:

  • Setup: Charge Chlorosulfonic acid into a dry, glass-lined reactor equipped with a condenser, mechanical stirrer, and dropping funnel. Connect the exhaust to a caustic scrubber.

  • Cooling: Cool the acid to 0–5°C .

  • Addition: Add Fluorobenzene dropwise over 2–3 hours .

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C .[7] Rapid addition leads to di-sulfonylation impurities.

  • Reaction Drive: Once addition is complete, warm the mixture slowly to 25°C . Stir for 1 hour.

    • Optimization: If conversion is incomplete (check by HPLC), heat to 50°C for 1 hour. Note that higher temperatures increase the risk of sulfone formation (

      
      ).
      
  • Completion: Monitor for cessation of

    
     evolution.
    
Phase 2: Inverse Quench & Isolation

Reagents:

  • Crushed Ice/Water: 10 kg

  • Dichloromethane (DCM) or Toluene: 4 L (Optional, for extraction if solid does not precipitate cleanly).

Procedure:

  • Quench Preparation: Prepare a separate vessel with vigorously stirred ice water (0°C).

  • Controlled Addition: Slowly transfer the reaction mass into the ice water via a metering pump or dropping funnel.

    • Safety Stop: If temp rises >20°C, stop addition immediately.[1]

  • Phase Separation:

    • Scenario A (Solid Product): If the sulfonyl chloride precipitates as a solid, filter immediately at cold temperatures (0–5°C) to prevent hydrolysis. Wash with cold water.

    • Scenario B (Oily Product): Extract with DCM (

      
      ). Wash organic layer with cold brine. Dry over 
      
      
      
      or proceed directly to amination.
    • Note on Fluorine: 4-Fluorobenzenesulfonyl chloride is a low-melting solid/oil. Extraction is usually preferred at scale to remove trapped acid.

Phase 3: Amination (Amidolysis)

Reaction:



Reagents:

  • Ammonium Hydroxide (25-30% aq): 2.0 L (~5 eq)[1]

  • Alternative: Anhydrous ammonia gas (for anhydrous conditions).

Procedure:

  • Charge: Place Ammonium Hydroxide in a reactor and cool to 0–5°C .

  • Addition: Add the Sulfonyl Chloride (either as a melt or dissolved in DCM/THF) slowly to the ammonia solution.

    • Rationale: Adding acid chloride to base ensures the pH remains high, favoring amide formation over hydrolysis to sulfonic acid.

  • Reaction: Stir at ambient temperature for 2 hours.

  • Work-up:

    • The sulfonamide often precipitates as a white solid.

    • Distill off organic solvent (if used).[7][8]

    • Adjust pH to ~7 with dilute HCl to ensure complete precipitation (sulfonamides are weakly acidic; pKa ~10, so they remain protonated/insoluble at neutral pH).[1]

  • Filtration: Filter the solid.

  • Purification (Crystallization):

    • Recrystallize from Ethanol/Water (1:1) .

    • Heat to reflux to dissolve, cool slowly to 5°C.

    • Yield Expectation: 75–85% overall.

Analytical Controls & Troubleshooting

ParameterMethodSpecificationTroubleshooting
Reaction Conversion HPLC (C18, ACN/Water)< 1.0% Starting MaterialIf slow, increase temp to 45°C. Check

quality (hydrolyzes over time).
Regio-isomerism 19F-NMR or HPLC< 2.0% ortho-isomerLower addition temp (<0°C). Switch to Sandmeyer route if inseparable.
Hydrolysis Product HPLC (Acidic Mobile Phase)< 0.5% Sulfonic AcidEnsure quench temp <5°C. Use excess ammonia during amination.
Water Content Karl Fischer (KF)< 0.5%Dry final product under vacuum at 50°C.

Process Flow Diagram (PFD)

ProcessFlow cluster_reaction Reaction Zone (GLR) cluster_quench Quench & Workup cluster_product Finishing Reactor Glass-Lined Reactor (Temp: 0-50°C) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber HCl Gas QuenchTank Quench Tank (Ice/Water) Reactor->QuenchTank Rxn Mass (Inverse Quench) Filter Centrifuge/Filter QuenchTank->Filter Crude Sulfonyl Chloride Crystallizer Crystallizer (EtOH/H2O) QuenchTank->Crystallizer Crude Sulfonamide Filter->QuenchTank Re-slurry with Ammonia Dryer Vacuum Dryer Crystallizer->Dryer FinalProduct FinalProduct Dryer->FinalProduct Pure API Intermediate RawMat Fluorobenzene + ClSO3H RawMat->Reactor Ammonia Aq. Ammonia Ammonia->QuenchTank Amination

Figure 2: Process flow for the chlorosulfonation-amination sequence, highlighting the critical scrubber and inverse quench operations.

References

  • Sandmeyer-type Chlorosulfonylation

    • Title: Sandmeyer Chlorosulfonylation of (Hetero)
    • Source: Organic Letters (2024).
    • Link:[Link]

    • Relevance: Provides the alternative route for sensitive substr
  • Safety of Chlorosulfonic Acid

    • Title: Chlorosulfonic Acid Safety Data & Hazard Management.[6][9]

    • Source: NOAA CAMEO Chemicals.
    • Relevance: Critical safety data regarding water reactivity and corrosion.[9]

  • Industrial Scale-up Context

    • Title: Scale-Up and Safety Evalu
    • Source: Organic Process Research & Development (via ResearchG
    • Link:[Link]

    • Relevance: Discusses heat management and diazonium safety in similar sulfonamide workflows.
  • General Synthesis of Fluorobenzenesulfonamides

    • Title: 4-Fluorobenzenesulfonamide Product & Synthesis Info.[10][11][12]

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Physical properties (MP: 124-127°C) and handling codes.

Sources

Catalytic N-Arylation of Sulfonamides with Fluorinated Aryl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Fluorinated Arenes

The N-arylated sulfonamide motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1] The introduction of fluorine atoms or fluorine-containing groups onto the aryl ring further modulates these characteristics, enhancing properties such as lipophilicity, metabolic stability, and binding affinity. However, the synthesis of these valuable compounds is often hampered by the inherent challenges of coupling weakly nucleophilic sulfonamides with electron-deficient and sterically demanding fluorinated aryl halides.[2]

Traditional methods for N-arylation, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper, limiting their functional group tolerance and reproducibility.[3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering milder conditions and broader substrate scope.[4] Nevertheless, the coupling of sulfonamides, especially with electron-deficient partners like fluorinated aryl halides, remains a formidable challenge that necessitates carefully optimized catalytic systems.

This technical guide provides a comprehensive overview of modern catalytic methods for the N-arylation of sulfonamides with a special focus on fluorinated aryl halides. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Crucial Role of the Catalytic System: A Comparative Overview

The success of the N-arylation of sulfonamides with fluorinated aryl halides hinges on the judicious selection of the transition metal catalyst and its associated ligands. While palladium has historically dominated this field, recent advancements have brought nickel and copper catalysts to the forefront, each offering distinct advantages.

Palladium-Catalyzed Systems: The Workhorse of C-N Coupling

Palladium catalysts, particularly those supported by bulky, electron-rich biarylphosphine ligands, are the most extensively studied and widely employed for the N-arylation of sulfonamides.[5]

The Rationale Behind Ligand Choice: The attenuated nucleophilicity of sulfonamides necessitates ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. Bulky biarylphosphine ligands, such as t-BuXPhos, play a crucial role by:

  • Promoting the formation of a monoligated, highly reactive L1Pd(0) active species: This facilitates the oxidative addition of the aryl halide.

  • Sterically favoring the reductive elimination step: This leads to the formation of the desired C-N bond and regeneration of the active catalyst.

The electron-rich nature of these ligands also enhances the rate of oxidative addition, particularly with electron-deficient aryl chlorides.

Nickel-Catalyzed Systems: An Emerging Powerhouse for Challenging Couplings

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting complementary reactivity and proving particularly effective for the coupling of challenging substrates. Recent developments in photosensitized nickel catalysis have opened new avenues for the N-arylation of sulfonamides with fluorinated aryl halides under remarkably mild conditions.

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann reaction, offers a more economical approach. While often requiring higher temperatures than palladium- or nickel-catalyzed systems, recent advancements with specialized ligands have expanded their scope and utility.[6] However, for the coupling of sulfonamides with fluorinated aryl halides, palladium and nickel systems generally offer superior reactivity and milder conditions.[7]

Visualizing the Catalytic Cycle: The Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed N-arylation of a sulfonamide.

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle for N-Arylation of Sulfonamides Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Pd(II)_Aryl_Halide Pd(II)-Aryl-Halide Complex OxAdd->Pd(II)_Aryl_Halide Ligand_Exchange Ligand Exchange (Sulfonamide) Pd(II)_Aryl_Halide->Ligand_Exchange R'SO2NH2, Base Pd(II)_Amido Pd(II)-Amido Complex Ligand_Exchange->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product N-Aryl Sulfonamide (Ar-NHSO2R') Reductive_Elimination->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Decision-Making Workflow: Selecting the Optimal Catalytic System

The choice of catalytic system is paramount for a successful N-arylation reaction. The following workflow provides a general guideline for selecting an appropriate method based on the nature of the fluorinated aryl halide.

Decision Workflow Workflow for Selecting a Catalytic System Start Start: N-Arylation of Sulfonamide with Fluorinated Aryl Halide Aryl_Halide_Type What is the nature of the fluorinated aryl halide? Start->Aryl_Halide_Type Pd_System Palladium-Catalyzed System (e.g., with t-BuXPhos) Aryl_Halide_Type->Pd_System Aryl Bromide or Chloride (General Purpose) Ni_System Photosensitized Nickel Catalysis Aryl_Halide_Type->Ni_System Electron-deficient Aryl Chloride (Mild Conditions Preferred) Cu_System Copper-Catalyzed System (Consider for specific cases) Aryl_Halide_Type->Cu_System Aryl Iodide (Cost-sensitive) Optimization Optimization of reaction conditions (base, solvent, temperature) Pd_System->Optimization Ni_System->Optimization Cu_System->Optimization

Caption: A decision-making guide for choosing a catalytic N-arylation method.

Detailed Application Notes and Protocols

The following protocols are designed to be self-validating and provide a solid starting point for the N-arylation of sulfonamides with fluorinated aryl halides.

Protocol 1: Palladium-Catalyzed N-Arylation of Methanesulfonamide with Fluorinated Aryl Bromides and Chlorides

This protocol is adapted from a general and high-yielding method for the cross-coupling of methanesulfonamide with a range of aryl halides, and has shown good functional group tolerance.

Rationale: This method employs the bulky biarylphosphine ligand t-BuXPhos, which is highly effective for coupling weakly nucleophilic amines.[1] The use of a pre-catalyst, [Pd(allyl)Cl]2, simplifies the reaction setup and improves reproducibility. The choice of 2-methyltetrahydrofuran (2-MeTHF) as a solvent is advantageous due to its higher boiling point and improved safety profile compared to other ethereal solvents.

Materials:

  • Palladium(II) allyl chloride dimer ([Pd(allyl)Cl]2)

  • t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)

  • Methanesulfonamide

  • Fluorinated aryl bromide or chloride

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst ([Pd(allyl)Cl]2, 0.5-1 mol%), t-BuXPhos (1.2-2.4 mol%), and sodium tert-butoxide (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add the methanesulfonamide (1.2 equivalents) and the fluorinated aryl halide (1.0 equivalent) to the flask.

  • Solvent Addition: Add anhydrous 2-MeTHF to the flask to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated sulfonamide.

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or reaction temperature. Ensure the base is of high quality and the solvent is anhydrous.

  • Side Reactions: The primary side reaction is often hydrodehalogenation of the aryl halide. This can be minimized by ensuring an inert atmosphere and using high-purity reagents.

Protocol 2: Photosensitized Nickel-Catalyzed N-Arylation of Sulfonamides with Fluorinated Aryl Halides

This protocol is based on a highly efficient method that utilizes visible light to drive the C-N bond formation, allowing for very mild reaction conditions.

Rationale: This method leverages a dual catalytic cycle involving a nickel catalyst and a photoredox catalyst. The photosensitizer absorbs light and engages in an energy transfer process with the nickel complex, facilitating the otherwise challenging reductive elimination step. This approach is particularly effective for electron-deficient aryl halides, including those bearing fluoro and trifluoromethyl groups.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Iridium photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

  • Sulfonamide

  • Fluorinated aryl halide

  • Inorganic base (e.g., K2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Blue LED light source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, add NiCl2·6H2O (5-10 mol%), dtbbpy (5-10 mol%), the iridium photoredox catalyst (1-2 mol%), and the inorganic base (2.0 equivalents) to a reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add the sulfonamide (1.5 equivalents) and the fluorinated aryl halide (1.0 equivalent) to the vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1 M).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a holder at a fixed distance from a blue LED light source and stir at room temperature for 12-24 hours.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Troubleshooting:

  • No Reaction: Ensure the light source is functioning correctly and is positioned appropriately. Check the purity of the photoredox catalyst.

  • Low Yield: Consider degassing the solvent thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.

Data Presentation: A Comparative Look at Yields

The following table summarizes typical yields for the N-arylation of sulfonamides with various fluorinated aryl halides using the catalytic systems discussed.

Aryl HalideSulfonamideCatalyst SystemYield (%)Reference
4-FluorobromobenzeneMethanesulfonamidePd/[Pd(allyl)Cl]2/t-BuXPhos>90
4-(Trifluoromethyl)chlorobenzeneBenzenesulfonamideNi/Ir-photocatalyst96
2,4-Difluorobromobenzenep-ToluenesulfonamidePd/[Pd(allyl)Cl]2/t-BuXPhos~85
PentafluoropyridineMethanesulfonamideNi/Ir-photocatalyst73

Conclusion: Expanding the Synthetic Toolbox for Fluorinated N-Aryl Sulfonamides

The catalytic N-arylation of sulfonamides with fluorinated aryl halides presents a significant synthetic challenge that can be overcome with modern catalytic methods. Palladium-catalyzed systems featuring bulky biarylphosphine ligands remain a robust and general approach. For milder conditions and excellent functional group tolerance, especially with electron-deficient aryl chlorides, photosensitized nickel catalysis offers a compelling alternative. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can efficiently access a wide array of valuable fluorinated N-aryl sulfonamides for applications in drug discovery and materials science.

References

  • Rosen, B. R., Ruble, J. C., Beauchamp, T. J., & Navarro, A. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567. [Link]

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C−N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-138). John Wiley & Sons, Inc.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Zeng, Q., Zhang, B., & Sun, X. (2013). Recent advances in the synthesis of N-aryl sulfonamides. RSC Advances, 3(44), 21239-21254.
  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of transition metal and photoredox catalysis.
  • Corcé, V., & Gandon, V. (2017). Nickel-Catalyzed C−N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 58, pp. 193-242). Springer, Cham.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Used as a General Ligand. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Buchwald–Hartwig amination. (2023, October 29). In Wikipedia. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct effects of electron-donating and electron-withdrawing substituents on the reductive elimination of diaryl ethers from palladium (II). Journal of the American Chemical Society, 129(25), 7894-7905.
  • Shafir, A., & Buchwald, S. L. (2006). Highly selective N-arylation of unprotected aminophenols. Journal of the American Chemical Society, 128(27), 8742-8743. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899.
  • Jouffroy, M., & Taillefer, M. (2015). Copper-and nickel-catalyzed N-arylation of sulfonamides.
  • Bolshan, Y., & Batey, R. A. (2005). Copper-catalyzed N-arylation of sulfonamides with arylboronic acids. Organic letters, 7(8), 1481-1484.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Ma, D., & Cai, Q. (2008). Copper-catalyzed N-arylation of sulfonamides. Accounts of chemical research, 41(11), 1450-1460. [Link]

Sources

Application Note: Green Chemistry Architectures for N-(2,4-difluorophenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The sulfonamide pharmacophore is a cornerstone of medicinal chemistry, yet its traditional synthesis—relying on chlorinated solvents (DCM, chloroform) and stoichiometric amine bases (pyridine, triethylamine)—violates modern sustainability mandates. This Application Note provides validated, high-efficiency protocols for synthesizing N-(2,4-difluorophenyl)benzenesulfonamide , a model scaffold for bioactive agents (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors).

We present two distinct "Green" architectures:

  • Method A: Mechanochemical Solvent-Free Synthesis (High shear, zero solvent).

  • Method B: "On-Water" Catalyst-Free Synthesis (Hydrophobic effect, aqueous medium).

Target Molecule Profile:

  • IUPAC Name: this compound

  • CAS: Generic scaffold (Analogous to 941294-30-0 derivatives)[1]

  • Key Challenge: The 2,4-difluoroaniline moiety is weakly nucleophilic due to the electron-withdrawing fluorine atoms, historically requiring harsh conditions or prolonged heating.

Method A: Mechanochemical Solvent-Free Synthesis

Principle: High-Energy Ball Milling (HEBM). Green Metric: Zero Volatile Organic Compounds (VOCs), Atom Economy >90%.

The Physicochemical Logic

Mechanochemistry utilizes kinetic energy to induce chemical transformations. By grinding reagents in a ball mill, we generate "hot spots" of high local temperature and pressure, overcoming the weak nucleophilicity of 2,4-difluoroaniline without bulk heating or solvation. Magnesium oxide (MgO) serves as a solid, non-toxic acid scavenger that is easily removed by filtration.

Protocol Workflow

Reagents:

  • Benzenesulfonyl chloride (1.0 mmol, 176 mg)

  • 2,4-Difluoroaniline (1.1 mmol, 142 mg)

  • Magnesium Oxide (MgO) (4.0 mmol, 160 mg)

  • Equipment: Retsch MM400 (or equivalent) Vibratory Ball Mill, 15 mL Zirconia (ZrO2) jar, two 8mm ZrO2 balls.

Step-by-Step Procedure:

  • Loading: Charge the ZrO2 jar with benzenesulfonyl chloride, 2,4-difluoroaniline, and MgO.

  • Grinding: Seal the jar and mill at 30 Hz for 45 minutes .

    • Note: The weak nucleophile requires 45 mins; standard anilines typically require only 20 mins.

  • Extraction: Open the jar. The reaction mixture will be a dry powder/paste. Add 5 mL of Ethyl Acetate (green solvent choice) directly to the jar and mill for 2 minutes at 10 Hz to solubilize the product.

  • Purification: Filter the suspension to remove the solid inorganic salts (MgO/MgCl2).

  • Isolation: Evaporate the filtrate under reduced pressure. Recrystallize from Ethanol:Water (8:2) if high purity (>99%) is required.

Expected Yield: 88-94%

Mechanistic Pathway (Visualization)

Mechanochemistry Reagents Reagents: PhSO2Cl + 2,4-F2-PhNH2 (Solid/Liquid Interface) Energy Kinetic Energy (Ball Milling @ 30Hz) Reagents->Energy Impact Transition Quasi-Liquid Phase (Eutectic Melt) Energy->Transition Shear Force Scavenger MgO Scavenging (Neutralizes HCl) Transition->Scavenger H+ Transfer Product Target Sulfonamide + MgCl2 (Solid Waste) Scavenger->Product Irreversible

Figure 1: Mechanochemical pathway where kinetic energy creates a transient eutectic melt, facilitating reaction without bulk solvent.

Method B: "On-Water" Catalyst-Free Synthesis

Principle: Hydrophobic Effect & Interfacial Catalysis. Green Metric: Water as solvent, No organic base, Ambient temperature.

The Physicochemical Logic

Contrary to the belief that sulfonyl chlorides hydrolyze instantly in water, they are relatively stable at room temperature due to their hydrophobicity. When mixed with an amine in water, the reagents form an emulsion. The reaction accelerates at the "on-water" interface due to hydrogen bonding stabilization of the transition state by interfacial water molecules.

Protocol Workflow

Reagents:

  • Benzenesulfonyl chloride (1.0 mmol)

  • 2,4-Difluoroaniline (1.2 mmol)

  • Water (Deionized, 3.0 mL)

  • Optional: Na2CO3 (0.5 mmol) if reaction is sluggish (acts as mild buffer).

Step-by-Step Procedure:

  • Suspension: Add 2,4-difluoroaniline to 3 mL of water in a 10 mL round-bottom flask. Stir vigorously (1000 RPM) to create a fine emulsion.

  • Addition: Add benzenesulfonyl chloride dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 2-4 hours .

    • Monitoring: TLC (Hexane:EtOAc 7:3). The product will precipitate as a white solid.

  • Work-up: Filter the solid precipitate directly.

  • Wash: Wash the filter cake with 2 x 5 mL water (removes HCl/salts) and 1 x 2 mL n-Heptane (removes unreacted amine).

  • Drying: Vacuum dry at 50°C.

Expected Yield: 82-89%

"On-Water" Mechanism (Visualization)

OnWater WaterPhase Bulk Water Phase Interface Organic-Water Interface (H-Bond Stabilization) WaterPhase->Interface Surface Tension TransitionState Transition State Stabilized by dangling -OH Interface->TransitionState Catalysis Reagents Hydrophobic Droplets (PhSO2Cl + Amine) Reagents->Interface Adsorption Precipitation Product Precipitation (Driven by insolubility) TransitionState->Precipitation Product Formation

Figure 2: The "On-Water" effect where interfacial water molecules catalyze the nucleophilic attack via hydrogen bonding.

Comparative Data Analysis

The following table contrasts the two green protocols against the traditional DCM/Pyridine method.

MetricTraditional MethodMethod A: MechanochemistryMethod B: On-Water
Solvent Dichloromethane (Toxic)None (Solvent-Free)Water (Benign)
Base Pyridine/Et3N (Toxic/Odor)MgO (Benign Solid)None / Na2CO3
Time 6-12 Hours45 Minutes 2-4 Hours
Energy Reflux often requiredMechanical (Low)Ambient Stirring
Yield 85-95%88-94% 82-89%
E-Factor High (Solvent waste)< 0.5 (Excellent)Low (~1.0)
Scalability HighModerate (Batch)High

Troubleshooting & Critical Parameters

  • Hydrolysis Competition (Method B):

    • Issue: Low yield due to sulfonyl chloride hydrolyzing to sulfonic acid.

    • Fix: Ensure the amine is added before the sulfonyl chloride. Maintain high stirring rates to maximize the interfacial area. If hydrolysis persists, switch to a 1:1 Water:Acetone mix, though this reduces the "green" score slightly.

  • Sticky Paste in Ball Mill (Method A):

    • Issue: Reagents form a glass/paste rather than powder, stopping the reaction.

    • Fix: Add a "Liquid Grinding Assistant" (LAG). Add 50 µL of Ethanol or EtOAc to the jar. This acts as a lubricant and often accelerates the kinetics further.

  • Purification of Fluorinated Anilines:

    • 2,4-difluoroaniline can oxidize.[2][3] Ensure the starting material is essentially colorless. If dark, distill before use to avoid colored impurities in the final sulfonamide.

References

  • Cuccu, F., et al. (2024).[3] "Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process."[3] Green Chemistry, 26, 2684-2691.[3] [Link]

  • Jafarpour, M., et al. (2011). "A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides."[2][4][5] Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 140-148. [Link]

  • Gomes, P., et al. (2021). "Mechanochemical synthesis of aromatic sulfonamides." ResearchGate / Beilstein J. Org. Chem.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2,4-difluorophenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis. Our goal is to help you optimize your reaction conditions to consistently achieve high yields of this important compound.

The synthesis of this compound is a classic example of a Schotten-Baumann reaction, where 2,4-difluoroaniline is acylated by benzenesulfonyl chloride. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Low or no yield is a common frustration, often pointing to issues with reagents, reaction conditions, or stoichiometry.

Possible Causes & Solutions:

  • Degraded Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to the unreactive benzenesulfonic acid.

    • Solution: Always use fresh or properly stored benzenesulfonyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: A slight excess (5-10%) of the benzenesulfonyl chloride can be used to ensure the complete consumption of a more valuable aniline.[2] However, a large excess should be avoided as it can promote side reactions like di-sulfonylation.[1]

  • Suboptimal Base Selection: The base plays a crucial role in neutralizing the HCl byproduct.[1] An inappropriate base can be ineffective or interfere with the reaction.

    • Solution: Pyridine or triethylamine (Et3N) are commonly used organic bases. Pyridine can sometimes react with the sulfonyl chloride, so triethylamine is often a better choice.[1] For less nucleophilic anilines, a stronger base might be necessary.[1]

  • Low Reaction Temperature: Like most chemical reactions, this sulfonylation is temperature-dependent.

    • Solution: If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the rate and yield.[3] However, be aware that excessive heat can lead to byproduct formation.[3] It is often best to add the sulfonyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these side products and how can I avoid them?

The formation of multiple products is a clear sign of side reactions. Identifying and mitigating these is key to improving purity and yield.

Common Side Reactions & Prevention Strategies:

Side ProductCausePrevention Strategy
Di-sulfonylation Product A large excess of benzenesulfonyl chloride or highly reactive aniline.Use a 1:1 stoichiometry or only a slight excess of the sulfonyl chloride. Add the sulfonyl chloride slowly to the reaction mixture.[1]
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride due to the presence of water.Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere.[1][2]
Reaction with Base Some bases, like pyridine, can react with benzenesulfonyl chloride.Opt for a non-nucleophilic base such as triethylamine.[1]
Q3: I'm having difficulty purifying the final product. What are the best practices for workup and purification?

Effective purification is critical for obtaining a high-purity final product. The acidic nature of the sulfonamide proton can complicate extractions.

Purification Strategies:

  • Acidic Wash: During the workup, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted 2,4-difluoroaniline and the organic base.[1]

  • Basic Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove any benzenesulfonic acid that may have formed.

  • Recrystallization: This is often the most effective method for purifying solid N-aryl sulfonamides. A common solvent system is ethanol/water or isopropanol/water.[4]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) can be used for purification.[5]

Frequently Asked Questions (FAQs)

  • How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[1]

  • What is the role of the solvent in this reaction? An aprotic solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) is typically used to dissolve the reactants.[2][6] The solvent must be anhydrous to prevent hydrolysis of the benzenesulfonyl chloride.[1]

  • Can I use a different sulfonylating agent? While benzenesulfonyl chloride is common, other reagents like sulfonyl fluorides are being explored as they can be more stable and offer different reactivity profiles.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a standard method for the synthesis.

Reaction Setup:

  • In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

Addition of Benzenesulfonyl Chloride:

  • Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 15-20 minutes.[1]

Reaction Monitoring:

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by TLC.[1]

Workup and Purification:

  • Once the reaction is complete, wash the mixture with 1 M HCl.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system.

DOT Diagram: Troubleshooting Workflow

Below is a workflow to guide your troubleshooting process when encountering low yields.

TroubleshootingWorkflow start Low Yield of this compound check_reagents Verify Reagent Quality - Fresh Benzenesulfonyl Chloride? - Anhydrous Solvents? start->check_reagents check_conditions Review Reaction Conditions - Correct Stoichiometry? - Appropriate Base? - Optimal Temperature? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh, dry reagents. - Run under inert atmosphere. check_reagents->solution_reagents Issue Found check_workup Analyze Workup & Purification - Proper Extraction? - Effective Recrystallization? check_conditions->check_workup Conditions OK solution_conditions Solution: - Adjust stoichiometry. - Change base (e.g., to Et3N). - Optimize temperature. check_conditions->solution_conditions Issue Found side_reactions Investigate Side Reactions - TLC shows multiple spots? - Di-sulfonylation or Hydrolysis? check_workup->side_reactions Workup OK solution_workup Solution: - Implement acidic/basic washes. - Try different recrystallization solvents. check_workup->solution_workup Issue Found solution_side_reactions Solution: - Control stoichiometry carefully. - Ensure anhydrous conditions. side_reactions->solution_side_reactions Issue Found end_goal Improved Yield and Purity side_reactions->end_goal No Obvious Issues (Consult further) solution_reagents->end_goal solution_conditions->end_goal solution_workup->end_goal solution_side_reactions->end_goal

Caption: Troubleshooting workflow for low yield synthesis.

References

Sources

troubleshooting low reactivity of 2,4-difluoroaniline in sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: T-SULF-24DFA Subject: Troubleshooting Low Conversion & Reactivity in Sulfonamide Synthesis Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Assessment: Why is this reaction failing?

If you are observing low conversion (<30%) or unreacted starting material when reacting 2,4-difluoroaniline with sulfonyl chlorides, the root cause is electronic deactivation , not steric hindrance.[1]

  • The Nucleophilicity Deficit: Aniline has a pKa (of its conjugate acid) of ~4.6. The introduction of fluorine atoms at the 2- and 4-positions drastically lowers the pKa to approximately 3.26 [1].

  • The Mechanism of Failure: The fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the nitrogen lone pair, rendering it a poor nucleophile. Under standard conditions (e.g.,

    
    ), the amine attacks the sulfonyl chloride slower than the sulfonyl chloride hydrolyzes due to trace moisture, leading to sulfonic acid formation and stalled reaction.
    
Visual Analysis: Electronic Deactivation

G cluster_0 Electronic Environment cluster_1 Reaction Consequence Aniline 2,4-Difluoroaniline (Poor Nucleophile) LonePair N-Lone Pair Unavailable/Delocalized Aniline->LonePair Reduces Electron Density F_atoms F-Atoms (2,4-pos) Strong (-I) Inductive Effect F_atoms->Aniline Deactivates Ring RSO2Cl Sulfonyl Chloride (Electrophile) LonePair->RSO2Cl Slow Attack (k1) Result RESULT: Hydrolyzed Reagent + Unreacted Amine RSO2Cl->Result Water Trace H2O (Competitor) Water->RSO2Cl Fast Hydrolysis (k2)

Figure 1: The "Nucleophilicity Gap."[1] The rate of hydrolysis (


) often exceeds the rate of aminolysis (

) for electron-deficient anilines.
Standard Optimization Protocols

Do not simply heat the reaction; this accelerates sulfonyl chloride decomposition. Use Nucleophilic Catalysis (Method A) or Anionic Activation (Method B).

Method A: The "Gold Standard" (DMAP Catalysis)

Best for: Standard synthesis, substrates sensitive to strong bases.

The Logic: 4-Dimethylaminopyridine (DMAP) is a "super-nucleophile" that attacks the sulfonyl chloride first, forming a highly reactive


-sulfonylpyridinium salt. This intermediate is much more electrophilic than the parent chloride and is readily attacked even by the deactivated 2,4-difluoroaniline [2].

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     or Argon.
    
  • Solvent: Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: If solubility is poor, use THF.[1]

  • Base: Add Triethylamine (

    
    )  (1.5 equiv).
    
  • Catalyst (CRITICAL): Add DMAP (0.1 – 0.2 equiv).

  • Reagent: Cool to 0°C. Add Sulfonyl Chloride (1.1 – 1.2 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.[1]

  • Monitoring: Check TLC. If stalled, add another 0.1 equiv of DMAP and 0.2 equiv of Sulfonyl Chloride.

Method B: The "Nuclear Option" (Anionic Activation)

Best for: Extremely unreactive amines or sterically hindered sulfonyl chlorides.

The Logic: Since the neutral amine is a poor nucleophile, we convert it into a hard nucleophile (amide anion) using a strong base. This removes the dependence on the lone pair's availability.

Protocol:

  • Setup: Flame-dry flask under

    
    .
    
  • Deprotonation: Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous THF . Cool to 0°C.[2]

  • Base: Add NaH (60% dispersion in oil, 2.0 equiv) or LiHMDS (1.1 equiv).

    • Observation: Watch for

      
       gas evolution. Stir at 0°C for 30 mins to ensure complete deprotonation.
      
  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully quench with saturated

    
     (exothermic!).
    
Troubleshooting Q&A (FAQs)

Q1: My reaction turns black/tarry, but I still see starting material. What happened?

  • Diagnosis: Likely decomposition of the sulfonyl chloride or formation of sulfonyl-ammonium salts that aren't productive.

  • Fix: Switch to Method B (NaH/THF) . Tarry mixtures in Method A often result from pyridine/Et3N-mediated polymerization or side reactions when the main reaction is too slow.

Q2: I see two new spots on TLC. Is one of them the bis-sulfonamide?

  • Diagnosis: Yes, primary amines can undergo bis-sulfonylation (

    
    ), although the ortho-fluorine at position 2 provides some steric protection against this [3].[1]
    
  • Fix:

    • Reduce Sulfonyl Chloride equivalents to 1.0.

    • Run the reaction at 0°C strictly.

    • If bis-sulfonylation persists, treat the crude mixture with KOH/MeOH at reflux for 30 mins; this selectively cleaves one sulfonyl group to return the mono-sulfonamide.[1]

Q3: The sulfonyl chloride I'm using is very expensive. How do I prevent hydrolysis?

  • Diagnosis: Moisture is the enemy.

  • Fix:

    • Use commercially available anhydrous solvents (do not trust the bottle on the shelf; use molecular sieves).

    • Add the sulfonyl chloride as a solution in DCM/THF rather than as a solid.

    • Consider using Sulfonyl Fluorides (SuFEx chemistry) if available; they are water-stable and can be activated specifically, though this requires different conditions (e.g., Ca(NTf2)2) [4].[1]

Q4: Can I use Pyridine as both solvent and base?

  • Diagnosis: Classic "Schotten-Baumann" conditions.[1]

  • Verdict: Not recommended for 2,4-difluoroaniline.[1] Pyridine is often too weak to drive the reaction to completion with such a deactivated amine, and removing pyridine during workup can be tedious (requires acidic wash which might precipitate your product if it's not soluble). Use Method A (DCM/Et3N/DMAP) for cleaner isolation.

Decision Logic & Workflow

Use this flowchart to select the correct protocol for your specific situation.

Troubleshooting Start Start: 2,4-Difluoroaniline Sulfonylation Check_SM Is the Amine Acid Sensitive? Start->Check_SM Method_A PROTOCOL A: Et3N / DCM / DMAP (0.1 eq) (Standard) Check_SM->Method_A No Method_B PROTOCOL B: NaH / THF / 0°C (Anionic Activation) Check_SM->Method_B Yes (Avoid excess base heat) Eval_A Run Method A. Did it complete? Method_A->Eval_A Success Isolate & Purify Eval_A->Success Yes (>90%) Analyze_Fail Check Reagent Quality (Hydrolysis?) Eval_A->Analyze_Fail No (<50%) Analyze_Fail->Method_B Reagent OK (Need stronger nucleophile) Purify_R Distill/Recrystallize Sulfonyl Chloride Analyze_Fail->Purify_R Reagent Bad Purify_R->Method_A

Figure 2: Troubleshooting Decision Tree.

Data Summary: Reactivity Comparison
ParameterAniline (

)
2,4-DifluoroanilineImplication
pKa (Conj.[1] Acid) ~4.6~3.26 [1]2,4-DFA is significantly less basic/nucleophilic.[1]
Electronic Effect Resonance (+M)Inductive Withdrawal (-I)Lone pair is tightly held; requires activation.[1]
Steric Hindrance LowModerate (Ortho-F)Ortho-F blocks bulky reagents slightly.[1]
Preferred Method Mild Base (Et3N)Catalytic (DMAP) or Anionic (NaH) Standard conditions often fail for 2,4-DFA.[1]
References
  • ChemicalBook & NIST Data. (2025). Properties and pKa predictions of 2,4-Difluoroaniline. Retrieved from and .

  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. Beilstein J. Org. Chem. Retrieved from .

  • BenchChem Technical Support. (2025). Troubleshooting Sulfonylation Reactions: Side Reactions and Bis-sulfonylation. Retrieved from .

  • National Institutes of Health (NIH). (2017). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Retrieved from .

Sources

removing unreacted benzenesulfonyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter workflows bottlenecked by the incomplete removal of highly reactive electrophiles. Benzenesulfonyl chloride (PhSO₂Cl) is a ubiquitous reagent in sulfonamide synthesis, Hinsberg tests, and the installation of protecting groups. However, its viscous, oily nature and resistance to neutral hydrolysis make it a persistent contaminant during purification.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to efficiently quench and remove unreacted benzenesulfonyl chloride from your reaction mixtures.

Troubleshooting FAQs: Mechanisms & Causality

Q1: I performed a standard aqueous workup with water and brine, but NMR still shows a large amount of unreacted benzenesulfonyl chloride. Why did it survive? A1: PhSO₂Cl is a lipophilic, viscous oil that is virtually insoluble in cold water[1]. Because neutral water is a weak nucleophile, the activation energy for hydrolysis at the sulfonyl center is high, meaning the reagent hydrolyzes incredibly slowly under neutral conditions[1]. During a standard water wash, the unreacted chloride simply remains partitioned in the organic layer. To remove it, you must actively force a chemical quench using a strong nucleophile (like an amine) or an aqueous base to convert it into a highly polar, water-soluble species[1].

Q2: My target product is highly base-sensitive. How can I chemically quench the excess chloride without using harsh NaOH or KOH? A2: You must utilize a nucleophilic amine quench. By adding a simple, water-soluble amine—such as aqueous ammonia (NH₄OH) or ethanolamine—you initiate a rapid nucleophilic acyl substitution[1]. This converts the lipophilic PhSO₂Cl into a highly polar sulfonamide (e.g., benzenesulfonamide). Because this sulfonamide is much more polar than the starting chloride, it can be efficiently washed away into the aqueous layer during extraction[1]. Alternatively, quenching with pyridine forms a highly reactive sulfonylpyridinium intermediate that hydrolyzes rapidly; the resulting pyridinium salts are easily removed with a dilute acidic wash (e.g., 1M HCl)[1].

Q3: My desired product is highly water-soluble, making aqueous workups impossible without massive yield loss. What are my options? A3: You should transition to solid-supported scavenger resins, such as silica-bound amines (Si-NH₂) or basic ion exchange resins (e.g., Amberlite IRA-68)[1][2]. The causality here relies on phase-transfer: the primary amines tethered to the macroscopic resin beads covalently attack the excess sulfonyl chloride. The resulting sulfonamide byproduct is permanently bound to the solid support[2]. You simply perform a vacuum filtration to remove the resin, leaving your pure product in the organic filtrate, completely bypassing the need for liquid-liquid extraction[1][2].

Q4: After quenching with an aqueous base and extracting, my organic layer is contaminated with an acidic impurity. What is it, and how do I remove it? A4: This impurity is benzenesulfonic acid, the direct hydrolysis byproduct of benzenesulfonyl chloride[1]. While its deprotonated salt form is highly water-soluble, the neutral acid possesses enough lipophilicity to partition into polar organic solvents like ethyl acetate or dichloromethane[1][3]. To remove it, you must perform additional basic washes using saturated sodium bicarbonate (NaHCO₃). This ensures complete deprotonation of the acid, driving the resulting benzenesulfonate salt entirely into the aqueous phase[1][3].

Quantitative Data: Quench Method Comparison

The following table summarizes the quantitative and mechanistic parameters for selecting the appropriate quenching strategy based on your product's chemical properties.

Quench ReagentMechanism of RemovalPrimary ByproductPhase PartitioningIdeal Use Case
1M NaOH / KOH Base-catalyzed hydrolysisBenzenesulfonate saltAqueous (Highly soluble)Base-stable, lipophilic products.
Aqueous NH₃ Nucleophilic acyl substitutionBenzenesulfonamideAqueous / Acid-washableBase-sensitive products.
Pyridine / H₂O Sulfonylpyridinium intermediatePyridinium saltAqueous (Acid-washable)Sluggish reactions requiring catalytic acceleration.
Si-NH₂ Resin Covalent tethering to solid supportPolymer-bound sulfonamideSolid (Filterable)Water-soluble products; combinatorial libraries.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next step until the validation checkpoint is met.

Protocol A: Nucleophilic Amine Quench & Aqueous Workup

Use this protocol for base-sensitive products that can survive liquid-liquid extraction.

  • Thermal Control: Upon reaction completion, cool the mixture to 0–5 °C using an ice bath. Causality: Quenching sulfonyl chlorides is highly exothermic; thermal control prevents degradation of sensitive products[1].

  • Quenching: Slowly add a 5-fold molar excess (relative to unreacted PhSO₂Cl) of aqueous ammonia (NH₄OH) to the stirred reaction mixture[1].

  • Biphasic Incubation: Stir vigorously for 30–60 minutes at room temperature. Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes/EtOAc). The high-Rf spot corresponding to PhSO₂Cl must completely disappear before proceeding[4].

  • Phase Separation: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic extraction solvent (e.g., CH₂Cl₂ or EtOAc) and deionized water[3][4].

  • Targeted Washing:

    • Wash the organic layer with 1M HCl (to protonate and remove excess ammonia/amines).

    • Wash with saturated aqueous NaHCO₃ (to deprotonate and remove any trace benzenesulfonic acid)[1][3].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified product[3][4].

Protocol B: Solid-Supported Scavenger Resin (Si-NH₂)

Use this protocol for highly water-soluble products or parallel library synthesis.

  • Solvent Preparation: Ensure the crude reaction mixture is fully dissolved in a compatible, anhydrous organic solvent (e.g., CH₂Cl₂, THF, or DMF)[2].

  • Resin Loading: Add 3–4 equivalents of silica-bound amine resin (Si-NH₂) directly to the reaction flask[1][2].

  • Scavenging: Stir the suspension gently at room temperature for 1–2 hours. Causality: Gentle stirring prevents the mechanical shearing of the silica beads while allowing sufficient time for the solid-phase amines to covalently trap the electrophile[2].

  • Filtration: Isolate the product via vacuum filtration through a sintered glass funnel[1][2]. Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure complete elution of your target product.

  • Isolation: Evaporate the filtrate under reduced pressure. Validation Checkpoint: The resulting residue should be free of the characteristic viscous oil of PhSO₂Cl, yielding a clean product without any aqueous contact[2].

Workflow Visualization

Use the following decision matrix to select the optimal remediation pathway based on the physicochemical properties of your desired product.

Workflow Start Unreacted PhSO2Cl in Reaction Mixture Dec1 Is the desired product highly water-soluble? Start->Dec1 Resin Add Si-NH2 Scavenger Resin (Stir 1-2h at RT) Dec1->Resin Yes Dec2 Is the desired product base-sensitive? Dec1->Dec2 No Filter Vacuum Filtration (Discard Resin) Resin->Filter Pure Pure Product (Organic Layer / Filtrate) Filter->Pure Amine Quench with Aq. NH3 or Pyridine Dec2->Amine Yes Base Quench with 1M NaOH or KOH Dec2->Base No AcidWash Aqueous Workup (Dilute HCl Wash) Amine->AcidWash AcidWash->Pure BaseWash Aqueous Workup (Sat. NaHCO3 Wash) Base->BaseWash BaseWash->Pure

Decision matrix for removing unreacted benzenesulfonyl chloride based on product properties.

References

  • Technical Support Center: Removal of Benzenesulfonyl Chloride
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem
  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents - Journal of Medicinal Chemistry (ACS Public
  • Strategies in Organic Synthesis - Wipf Group (University of Pittsburgh)

Sources

purification of fluorinated sulfonamides by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorinated Sulfonamides

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting & Method Development for Fluorinated Sulfonamide Purification

Technical Overview: The "Fluorine Effect" on Chromatography

Welcome to the technical guide for purifying fluorinated sulfonamides. Before troubleshooting, it is critical to understand why these compounds behave differently than non-fluorinated analogues.

The Chemistry of the Problem: Sulfonamides (


) are inherently acidic (typically pK

~10). However, the introduction of fluorine—particularly adjacent to the sulfonyl group (e.g., trifluoromethanesulfonamides) or on the aromatic ring—exerts a massive electron-withdrawing inductive effect (

effect).
  • Result: The pK

    
     can drop drastically (often to < 6).
    
  • Chromatographic Consequence: At neutral pH, these compounds partially ionize (

    
    ). On standard silica gel (which is slightly acidic, pH ~5-6), they engage in strong hydrogen bonding with silanols, leading to severe peak tailing and irreversible adsorption.
    

Method Selection: The Decision Matrix

Use this logic flow to select your initial purification strategy.

MethodSelection Start Start: Crude Mixture Solubility Solubility Check: Soluble in Hex/EtOAc or DCM? Start->Solubility NP Normal Phase (Silica) Standard Flash Solubility->NP Yes RP Reverse Phase (C18) C18 Flash / Prep HPLC Solubility->RP No (Polar/Oily) Tailing Risk of Tailing? (Is pKa < 7?) NP->Tailing F_Content High Fluorine Content? (>3 F atoms or Rf tail) RP->F_Content Mod_Acid Add Acid Modifier (1% AcOH) Tailing->Mod_Acid Yes (Standard) Mod_Base Add Base Modifier (1% TEA - Caution) Tailing->Mod_Base Yes (Acid Sensitive) F_Content->RP No Fluorous Consider Fluorous Solid Phase Extraction (F-SPE) F_Content->Fluorous Yes (Perfluorinated)

Figure 1: Decision matrix for selecting the appropriate stationary phase and modifier based on compound solubility and acidity.

Troubleshooting & FAQs

Category A: Normal Phase (Silica Gel) Issues

Q: My compound streaks across the entire column (tailing) and recovery is low. Why? A: This is the most common issue. Your fluorinated sulfonamide is acting as an acid, interacting with the acidic silanol groups (


) on the silica surface.
  • The Fix (Acidic Method): Add 0.5% - 1.0% Acetic Acid (AcOH) to both your mobile phase solvents (e.g., Hexane + 1% AcOH and EtOAc + 1% AcOH). This keeps the sulfonamide protonated (

    
    ) and prevents it from binding to silanols.
    
  • The Fix (Basic Method): If your compound is acid-sensitive, use 1% Triethylamine (TEA) . TEA effectively "caps" the silanols, creating a deactivated surface. Note: TEA can form salts with highly acidic sulfonamides, potentially altering retention times.

Q: I see a new spot on TLC after the column that wasn't there before. Did silica destroy my compound? A: Possibly. Sulfonamides, especially N-silylated variants or those with labile protecting groups, can degrade on acidic silica.

  • Protocol: Run a 2D-TLC. Spot the compound, run the plate, let it dry, then turn it 90 degrees and run it again. If the spot appears off the diagonal, it is decomposing on the silica.

  • Solution: Switch to Neutral Alumina or use silica pre-treated with 1% TEA to neutralize acidity [1].

Q: My fluorinated sulfonamide is not UV active. How do I visualize it? A: While the sulfonamide moiety (


) is not strongly UV active, the fluorine atoms do not help with UV detection either.
  • Recommended Stains:

    • Bromocresol Green: Since fluorinated sulfonamides are acidic, they will turn this stain yellow (on a blue background) instantly. This is highly specific.

    • Iodine (

      
      ):  General usage, but often works well for lipophilic fluorinated chains.
      
    • Permanganate (KMnO

      
      ):  Use only if your molecule has oxidizable functional groups (alkenes, alcohols).
      
Category B: Reverse Phase (C18) & Solubility

Q: My compound is insoluble in Hexane/EtOAc but crashes out in water/MeOH. How do I load it? A: Fluorinated compounds often exhibit "hydrophobic but lipophobic" behavior (insoluble in water AND hydrocarbon solvents).

  • Protocol (Dry Loading): Dissolve the crude in a minimal amount of Acetone or THF. Add Celite (or silica), evaporate to dryness, and load the powder into a solid load cartridge. This eliminates solubility issues during the initial gradient [4].

Q: I am using C18, but the peak shape is broad. A: In Reverse Phase, pH control is critical.

  • The Rule: Follow the "2 pH Rule" . The mobile phase pH should be 2 units below the pKa of your sulfonamide to keep it neutral (protonated).

  • Recommendation: Use 0.1% Formic Acid or 0.1% TFA in your water/acetonitrile gradient. This suppresses ionization, sharpening the peak and increasing retention on the hydrophobic C18 chain [4].[1]

Advanced Protocol: Separation of Fluorinated Impurities

If you are synthesizing fluorinated sulfonamides, you often need to separate the product from the starting sulfonyl chloride or sulfonic acid byproduct.

Data Table: Relative Retention Characteristics

Compound ClassPolarity (Silica)Polarity (C18)Recommended Mobile Phase Modifier
Sulfonyl Chloride (

)
Low (Fast Eluting)High (Retained)None (Avoid alcohols to prevent esters)
Fluorinated Sulfonamide Medium (Tail prone)Medium/High1% AcOH (Silica) or 0.1% Formic (C18)
Sulfonic Acid (

)
Very High (Baseline)Low (Early Eluting)High Ionic Strength Buffer (e.g., Amm. Acetate)

Workflow Diagram: Purification Logic

PurificationLogic Crude Crude Reaction Mix (Cl, NH, OH species) Quench Quench/Hydrolysis (Convert excess R-SO2Cl to R-SO3H) Crude->Quench Add Water/Base Extraction Liquid-Liquid Extraction (Remove R-SO3H in aqueous) Quench->Extraction DCM / Water Column Flash Column (Separate Sulfonamide) Extraction->Column Organic Layer

Figure 2: Pre-purification workflow to remove hydrolyzed byproducts before chromatography.

Expert Tip: If your sulfonamide is highly fluorinated (e.g., perfluoroalkyl chain), it may possess "Fluorous" character. You can use Fluorous Solid Phase Extraction (F-SPE) .

  • Load mixture on F-silica.

  • Elute non-fluorinated impurities with MeOH:H2O (80:20).

  • Elute Fluorinated Sulfonamide with 100% MeOH or THF [2].

References

  • BenchChem. (2025).[2] Stability of N-silylated sulfonamides on silica gel chromatography. Retrieved from .

  • Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews.
  • Restek Corporation. (2018).[3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from .

  • Biotage. (2023).[1] Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from .

  • ResearchGate. (2010). Determination of pKa values of fluoroalkanesulfonamides. Retrieved from .

Sources

Technical Support Center: Troubleshooting Solubility Issues of N-(2,4-difluorophenyl)benzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2,4-difluorophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using this compound with Dimethyl Sulfoxide (DMSO). By understanding the underlying principles of solubility and implementing the troubleshooting steps outlined below, you can ensure the accuracy and reproducibility of your experimental results.

Understanding the Challenge: The Nature of this compound and DMSO

This compound is a complex organic molecule containing multiple functional groups, including a sulfonamide linkage. Such structures can exhibit poor solubility due to strong intermolecular forces and high crystal lattice energy.[1] While DMSO is a powerful and widely used polar aprotic solvent capable of dissolving a broad spectrum of compounds, some highly crystalline or lipophilic molecules may still present difficulties.[1][2][3]

Several factors can influence the solubility of a compound, including temperature, polarity, molecular size, and the purity of both the compound and the solvent.[4][5] This guide will address these factors in the context of preparing and using solutions of this compound in DMSO.

Key Physicochemical Properties (Illustrative)
PropertyValue (Estimated)Significance for Solubility
Molecular Weight~285.28 g/mol Larger molecules can be more difficult for solvent molecules to surround and dissolve.[4][6]
PolarityModerately Polar"Like dissolves like" is a fundamental principle; the polarity of the solute and solvent should be similar for good solubility.[4][6]
Hydrogen Bond Donors/AcceptorsPresentThe sulfonamide group can participate in hydrogen bonding, influencing its interaction with solvents.
Crystal FormCrystalline SolidThe energy required to break the crystal lattice affects solubility. Amorphous forms are generally more soluble than highly ordered crystalline forms.[7]

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of this compound to DMSO, but it's not dissolving completely. What should I do?

A1: Incomplete dissolution is a common issue. It may indicate that you are nearing or have exceeded the compound's solubility limit in DMSO at room temperature. Here are the initial steps to take:

  • Mechanical Agitation: Ensure the solution is being mixed thoroughly. Vortexing or placing the vial on a shaker can help.[2]

  • Gentle Heating: Carefully warm the solution in a water bath (e.g., 30-40°C).[1] Increased temperature often enhances the solubility of solids in liquids by increasing the kinetic energy of the molecules.[4][6] However, be cautious as excessive heat can potentially degrade the compound.[2]

  • Sonication: Using a bath sonicator for 5-15 minutes can provide energy to break up the solid particles and facilitate dissolution.[1][2]

Q2: My this compound stock solution in DMSO was clear initially, but now I see a precipitate. What happened?

A2: Precipitation upon storage can be caused by several factors:

  • Temperature Fluctuations: If the solution was stored at a low temperature (e.g., -20°C), the compound's solubility may have decreased, leading to precipitation.[1] DMSO itself freezes at 18.5°C (65.3°F).[1]

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere.[1] The presence of water can significantly decrease the solubility of many organic compounds in DMSO, causing them to precipitate.[7]

  • Supersaturation: The initial solution might have been supersaturated. Over time, the excess solute can crystallize out of the solution.[1]

  • Compound Instability: Although less common in a stable solvent like DMSO, the compound could potentially degrade over time into less soluble byproducts.[1][8]

Q3: Can the purity of my this compound or the grade of DMSO affect solubility?

A3: Absolutely.

  • Compound Purity: Impurities can sometimes enhance solubility (acting as a solubilizing agent) or decrease it if the impurity is less soluble.[7] A highly purified, crystalline compound may be less soluble than an amorphous or less pure batch.[7]

  • DMSO Grade: Always use anhydrous, high-purity DMSO. The presence of water in lower-grade DMSO is a primary cause of reduced solubility for many organic compounds.[7]

Q4: I'm diluting my DMSO stock solution into an aqueous buffer for my experiment, and it's precipitating immediately. How can I prevent this?

A4: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a strong organic solvent is rapidly diluted into a weaker aqueous solvent where it is less soluble.[9][10]

  • Optimize the Addition Method: Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C).[9] Add the DMSO stock solution dropwise while gently vortexing the aqueous medium to ensure rapid mixing and avoid localized high concentrations of the compound.[9]

  • Reduce the Final Concentration: You may be exceeding the compound's solubility limit in the final aqueous buffer. Try lowering the final concentration of your compound.[9]

  • Use a Lower Stock Concentration: Preparing a more dilute DMSO stock solution can sometimes help, as a larger volume can be added more gradually and mixed more effectively.[9]

  • Consider Solubility Enhancers: If your experimental system allows, the addition of solubilizing agents like serum (proteins like albumin can bind to the compound and keep it in solution) or cyclodextrins to the aqueous medium can improve solubility.[10]

Troubleshooting Guides

Scenario 1: Initial Dissolution Failure

You are attempting to prepare a stock solution of this compound in DMSO, but the compound is not fully dissolving at the desired concentration.

Troubleshooting Workflow

Caption: Initial dissolution troubleshooting workflow.

Detailed Protocol: Enhancing Initial Dissolution
  • Preparation: Accurately weigh the desired amount of this compound into a sterile, appropriate-sized vial. Add the calculated volume of anhydrous DMSO.

  • Mechanical Agitation: Securely cap the vial and vortex for 1-2 minutes. Visually inspect for undissolved particles.

  • Thermal Assistance: If particles remain, place the vial in a water bath pre-heated to 37°C for 10-15 minutes.[2] Periodically remove and vortex the vial.

  • Sonication: If dissolution is still incomplete, place the vial in a bath sonicator for 5-15 minutes.[1][2] The cavitation energy can help break down solute aggregates.

  • Re-evaluation: If the compound remains undissolved, it is likely that the desired concentration exceeds its solubility limit. In this case, you will need to prepare a new, more dilute stock solution.

Scenario 2: Precipitation in Stored DMSO Stock Solution

Your previously clear stock solution of this compound in DMSO now shows signs of precipitation.

Troubleshooting Workflow

Caption: Troubleshooting precipitation in stored stock solutions.

Best Practices for Storing Stock Solutions
  • Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO to minimize water content from the beginning.

  • Proper Sealing: Store DMSO stock solutions in vials with tight-fitting caps to prevent moisture absorption.

  • Aliquot: Divide your stock solution into smaller, single-use aliquots.[10] This minimizes the number of freeze-thaw cycles the entire stock is subjected to and reduces the risk of water contamination each time the main vial is opened.

  • Storage Temperature: For long-term storage, -20°C is generally recommended for compounds in DMSO.[2]

  • Before Use: When you thaw an aliquot for use, ensure it is brought to room temperature and vortexed to ensure any settled compound is redissolved.[10] Visually inspect the solution for any particulates before use.[2]

Scenario 3: Precipitation Upon Dilution in Aqueous Media

Your clear DMSO stock solution of this compound precipitates when added to your cell culture medium or aqueous buffer.

Troubleshooting Workflow

Caption: Troubleshooting precipitation upon aqueous dilution.

Protocol: Determining Maximum Soluble Concentration in Aqueous Media

To avoid precipitation during your experiments, it is crucial to determine the kinetic solubility of this compound in your specific experimental medium.[11]

  • Prepare Serial Dilutions: In a multi-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound in the final aqueous buffer. Start from your highest desired concentration and perform 2-fold serial dilutions.

  • Incubate: Incubate the dilutions under the same conditions as your experiment (e.g., 37°C for 2 hours).

  • Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation. A cloudy or hazy appearance indicates that the solubility limit has been exceeded.

  • Determine Maximum Concentration: The highest concentration that remains completely clear is the approximate maximum soluble concentration for your experimental conditions.[9] It is advisable to work at or below this concentration to ensure your compound remains in solution throughout your experiment.

Important Note: Filtering a solution to remove precipitate is generally not recommended as it will lead to an unknown and lower final concentration of your compound, compromising the accuracy of your results.[10] The focus should be on addressing the root cause of the precipitation.

By systematically applying these troubleshooting guides and understanding the chemical principles at play, you can overcome the solubility challenges associated with this compound and ensure the integrity of your research.

References

  • Quora. (2025, November 17). If trace amounts of DMSO are on a surface, how long will it take to evaporate or decompose? Retrieved from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Di, L., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(9), 977-981.
  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • IJCRT. (2023, January). Introduction, Importance And Factor Of Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Electron-Deficient Aniline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Optimization for Buchwald-Hartwig Amination of Electron-Deficient Anilines Audience: Medicinal Chemists & Process Engineers Status: Active Guide (v2025.1)

Strategic Overview: The Nucleophilicity Gap

The Core Problem: Electron-deficient anilines (e.g., nitroanilines, aminobenzonitriles, polyfluoroanilines) possess significantly reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the electron-poor aromatic ring. In a standard catalytic cycle, these substrates struggle to displace the halide/pseudohalide from the Palladium(II) intermediate.

The Solution Architecture: Success relies on shifting the rate-limiting step from amine binding to reductive elimination . This requires a catalyst system that is electron-rich enough to facilitate oxidative addition but bulky enough to force the crowded Pd-center to eject the product.[1]

Decision Matrix: Ligand Selection

Do not use generic ligands (e.g., PPh3, dppf) for these substrates. Use the decision tree below to select the correct Buchwald Biaryl Phosphine .

LigandSelection start Substrate Analysis: Electron-Deficient Aniline type Amine Type? start->type primary Primary Aniline (-NH2) type->primary secondary Secondary Aniline (-NHR) type->secondary steric Ortho-Substituents on Aryl Halide? primary->steric ru RuPhos (Secondary Amines) secondary->ru Standard brett BrettPhos (Standard) steric->brett No/Low Sterics tbu tBuBrettPhos (High Activity) steric->tbu High Sterics or Very Weak Nucleophile

Figure 1: Ligand selection logic based on amine class and steric environment.

Critical Reaction Parameters (FAQs)

Q1: Which base should I use for base-sensitive substrates?

Recommendation:

  • Standard (Robust): NaOtBu (Sodium tert-butoxide). It is strong enough to deprotonate most anilines but can cause side reactions with esters or nitriles.

  • Base-Sensitive (Selectivity): Cs₂CO₃ (Cesium Carbonate). Requires a polar solvent (e.g., tBuOH or Dioxane) and often higher temperatures (80–100°C).

  • For "Dead" Nucleophiles: LHMDS (Lithium Hexamethyldisilazide). For extremely electron-deficient anilines (pKa < 20 in DMSO), pre-deprotonation with LHMDS converts the aniline into a reactive anilide anion, which binds rapidly to Pd [1].

Q2: Why is my conversion stalling at 40-50%?

Root Cause: Catalyst poisoning or "Pd Black" formation.

  • Mechanism: Electron-deficient anilines bind weakly. If the amine concentration is too low (or it is consumed), the unstable Pd(0) species aggregates and precipitates.

  • Fix:

    • Use a Precatalyst (Pd G3/G4) instead of Pd(OAc)₂ + Ligand.[2] This ensures a 1:1 Pd:Ligand ratio and prevents initial cluster formation [2].

    • Increase the catalyst loading to 2–3 mol%.

    • Add the amine in excess (1.2 – 1.5 equiv).

Q3: I see "Protodehalogenation" (Ar-H) instead of product. Why?

Root Cause: The Pd(II)-Aryl intermediate is waiting too long for the amine to arrive. It eventually grabs a hydride (from solvent or impurities) and reduces.

  • Fix:

    • Dry Solvents: Ensure water content is <50 ppm.

    • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the collision frequency between the Pd-intermediate and the amine.

    • Ligand Switch: Switch to tBuBrettPhos .[3] Its bulk prevents side reactions by accelerating the reductive elimination step once the amine is bound [3].

Troubleshooting Matrix

Use this table to diagnose specific failure modes in your LCMS data.

Symptom (LCMS)Probable CauseCorrective Action
No Reaction (Ar-X remains) Oxidative Addition Failure1. Switch to Aryl Bromide or Iodide.2. Increase Temp (+20°C).3. Ensure catalyst is G3/G4 (active species).[2]
Ar-H (Protodehalogenation) Slow Amine Binding1. Concentrate reaction (0.2M → 1.0M).2. Switch ligand to tBuBrettPhos .3.[3] Use LHMDS to create a stronger nucleophile.
Phenol Formation (Ar-OH) Hydroxide Competition1. Base is wet (hygroscopic). Use fresh NaOtBu.2. Solvent is wet. Distill or use molecular sieves.
Homocoupling (Ar-Ar) Transmetallation Failure1. Lower the catalyst loading.2. Switch solvent to tAmylOH or Dioxane .
Low Yield (<30%) Catalyst Deactivation1. Degas thoroughly (Sparge with Ar for 15 min).2. Check for "poisoning" groups (thioethers, free amines).

Standardized Protocol: The "BrettPhos System"

Scope: Coupling of 4-nitroaniline (and analogs) with Aryl Chlorides/Bromides.

Materials
  • Pd Source: BrettPhos Pd G4 (or tBuBrettPhos Pd G4)

  • Base: NaOtBu (Stored in glovebox) or Cs₂CO₃ (Dried)

  • Solvent: 1,4-Dioxane or tBuOH (Anhydrous)

Step-by-Step Methodology
  • Vial Prep: Charge an oven-dried reaction vial with a stir bar.

  • Solids Addition: Add Aryl Halide (1.0 equiv), Aniline (1.2 equiv), Base (1.4 equiv), and Precatalyst (1–2 mol%).[2]

    • Note: If using LHMDS, add it as a solution in Step 4.

  • Purge: Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill).

  • Solvent: Add anhydrous solvent via syringe to achieve 0.5 M concentration .

    • Why 0.5 M? Higher concentration drives the kinetics for weak nucleophiles.

  • Activation: Place in a pre-heated block at 80–100°C . Stir vigorously (1000 rpm).

    • Tip: Do not stir slowly; mass transfer is critical for heterogeneous bases.

  • Monitoring: Check by LCMS at 1 hour. If <20% conversion, increase temp to 110°C.

Workflow Visualization

ProtocolWorkflow setup Charge Solids (Ar-X, Amine, Base, Cat) purge Inert Atmosphere (3x Vac/Ar) setup->purge solvent Add Solvent (0.5 M Dioxane) purge->solvent heat Heat & Stir (100°C, 1000 rpm) solvent->heat check LCMS Check (1 Hour) heat->check

Figure 2: Standard execution workflow for G3/G4 precatalyst systems.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Palladium Precatalysts for C–N Cross-Coupling." Chemical Science.

  • Maiti, D., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[4][5] Journal of the American Chemical Society.[6]

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Non-aflates to Nitroaromatics." Journal of the American Chemical Society.[6]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling Palladium catalysts or pyrophoric bases.

Sources

Technical Support Center: Sulfonyl Chloride Stability & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Sulfonyl Chlorides

Ticket ID: SC-HYD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Electrophile's Dilemma

Welcome to the Technical Support Center. You are likely here because your sulfonyl chloride (


) yields are inconsistent, or your product decomposes on the column.

Sulfonyl chlorides exist in a state of "kinetic tension." They must be electrophilic enough to react with amines or alcohols but are consequently susceptible to attack by water (hydrolysis), yielding the thermodynamically stable—and useless—sulfonic acid (


).

This guide treats your protocol as a system . We do not just "dry solvents"; we engineer the workflow to outcompete the hydrolysis rate constant (


).

Module 1: Synthesis & Isolation (The "Upstream" Critical Control Points)

Context: Many synthesis methods (e.g., oxidative chlorination of thiols) actually require water as a stoichiometric reagent. The failure point is rarely the reaction itself, but the quench and isolation .

Q: My oxidative chlorination (NCS/HCl or ) went to completion, but I lost 40% yield during workup. Why?

A: You likely allowed the "Phase Separation Gap" to remain open too long. In oxidative chlorination, the reaction mixture is often acidic and aqueous.[1] While the sulfonyl chloride precipitates or oils out (protecting it slightly), the moment you add an extraction solvent, you increase the surface area for hydrolysis if the phases are not separated immediately.

The Fix: The "Cold-Fast" Protocol

  • Temperature Control: Cool the quench mixture to

    
    . Hydrolysis kinetics follow the Arrhenius equation; a 
    
    
    
    drop significantly slows
    
    
    .
  • Salting Out: Use saturated brine instead of water for the initial wash. This increases the ionic strength of the aqueous phase, reducing the solubility of water in your organic layer (DCM or EtOAc).

  • The "2-Minute Rule": Once the organic solvent meets the aqueous acid, you have a maximum of 2 minutes to mix, settle, and separate. Do not let it sit in the funnel while you label flasks.

Q: How do I know if my reagent is already hydrolyzed before I use it?

A: The "Self-Validating" LCMS Check. Do not inject sulfonyl chlorides directly into a standard LCMS method using Methanol/Water.

  • Scenario A (Intact Reagent):

    
     reacts with the methanol in the mobile phase. You will see the mass of the Methyl Ester  (
    
    
    
    ). This confirms your chloride was active.
  • Scenario B (Hydrolyzed Reagent): You see the mass of the Sulfonic Acid (

    
    ). This confirms the reagent was dead before injection.
    

Module 2: The Coupling Reaction (In-Process Controls)

Context: You are coupling


 to an amine. You used "dry" DCM, but the reaction stalled or generated acid.
Q: I used anhydrous DCM, but I still see sulfonic acid. Is my base the problem?

A: Yes. Bases like Pyridine or DMAP are Nucleophilic Catalysts . They attack the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate.

  • Dry Conditions: This intermediate reacts instantly with your amine

    
     Product.
    
  • Wet Conditions: This intermediate reacts instantly with trace water

    
     Sulfonic Acid.
    

Visualizing the Kinetic Competition:

G cluster_0 Critical Control Point: Moisture Content RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Sulfonyl-Pyridinium Complex (Highly Reactive) RSO2Cl->Intermediate Fast Activation Pyridine Pyridine (Catalyst) Pyridine->Intermediate Product Sulfonamide (Desired) Intermediate->Product Path A: Dry (k_amine >> k_hyd) Byproduct Sulfonic Acid (Waste) Intermediate->Byproduct Path B: Wet (Catalyzed Hydrolysis) Amine Amine (Nucleophile) Amine->Product Water Trace Water (Impurity) Water->Byproduct

Figure 1: The "Pyridine Paradox." The same catalyst that drives the reaction will accelerate hydrolysis if the system is not strictly anhydrous.

Troubleshooting Protocol: The "Scavenger" Setup

If your amine is non-nucleophilic (unreactive) and you must use a catalyst, you cannot tolerate water.

  • Solvent: DCM is notorious for holding "wet" water layers on the glass surface. Distill over

    
     or use a molecular sieve column.
    
  • Add a Scavenger: Add Trimethylsilyl Chloride (TMSCl) (0.1 eq) to the reaction mixture before adding the sulfonyl chloride. TMSCl is more reactive towards water than most sulfonyl chlorides. It will "dry" the solution chemically.[2]

Module 3: Purification & Storage (Downstream Stability)

Q: My product decomposes on the silica column. What is happening?

A: Silica gel is acidic (


) due to surface silanol groups (

). This acidity, combined with the water adsorbed on the silica, catalyzes the hydrolysis of residual sulfonyl chloride or even sensitive sulfonamides.

The Fix: Neutralize the Stationary Phase Do not run a standard column.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.
    
  • Eluent: Maintain 0.1%

    
     in your mobile phase during the run.
    
  • Alternative: Use Flash Chromatography on Alumina (Neutral) instead of silica for highly sensitive chlorides.

Q: Can I store sulfonyl chlorides?

A: Barely.

  • Solid

    
    :  Store in a desiccator at 
    
    
    
    .
  • Liquid

    
    :  These are often less stable. Consider converting them to a Sulfonate Ester Surrogate  (e.g., Trichlorophenyl ester) if you need to store them for months. These surrogates are stable solids and react similarly to chlorides when treated with amines.
    

Summary Data: Solvent & Stability Matrix

SolventWater MiscibilitySuitability for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Notes
DCM LowHigh Best for synthesis; separates well from water.
THF HighMedium Hygroscopic. Must be freshly distilled/dried.
DMF HighLow Difficult to remove water; promotes hydrolysis at high temps.
Water N/AContext Dependent OK for Schotten-Baumann (biphasic) with inorganic base; Fatal with organic base/homogeneous.

Decision Tree: Workup Logic

Workup cluster_warn Warning: MgSO4 is slightly acidic Start Reaction Complete CheckState Is the Product a Solid or Liquid? Start->CheckState Solid Solid Precipitate CheckState->Solid Precipitated Liquid Soluble/Oil CheckState->Liquid In Solution Filter Filtration (Buchner) Solid->Filter Extract Dilute with DCM Liquid->Extract Wash Wash with Cold Water -> Hexane Filter->Wash Dry Vac Oven < 30°C Wash->Dry Quench Cold Brine Wash (Fast!) Extract->Quench DryAgent Dry over Na2SO4 (Not MgSO4) Quench->DryAgent < 5 mins contact Conc Concentrate (No Heat) DryAgent->Conc

Figure 2: Isolation workflow to minimize hydrolysis exposure time.

References

  • Rogne, O. (1968).[3] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

  • BenchChem Technical Support. (2025). Preventing decomposition of sulfonyl chloride during reaction. Link

  • Organic Syntheses. (1988). Methanesulfonyl Chloride.[4][3] Org. Syn. Coll. Vol. 4, p.571. Link

  • King, J. F., et al. (1989).[3] Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry.[3][5] Link

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Link

Sources

Technical Support Center: Steric Hindrance in 2,4-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket: #SH-24-ANILINE Subject: Overcoming low reactivity in 2,4-disubstituted aniline coupling.

Welcome to the Advanced Synthesis Support Hub.

You are likely here because a standard HATU coupling or a generic Buchwald protocol yielded <10% product with your 2,4-disubstituted aniline.

The Problem Analysis: 2,4-disubstituted anilines present a dual-threat to reactivity:

  • Steric Blockade (2-position): The ortho-substituent creates a "gatekeeper" effect, increasing the cone angle required for nucleophilic attack. It also forces the nitrogen lone pair out of conjugation with the ring, altering its hybridization.

  • Electronic Deactivation (4-position): If the substituent at the para-position is electron-withdrawing (e.g., -Cl, -CF3, -NO2), it pulls electron density away from the nitrogen, dramatically lowering nucleophilicity (

    
    ).
    

This guide bypasses "standard" conditions. Below are the high-energy protocols required to force these bonds to form.

Module 1: Diagnostic Hub

Before selecting a protocol, determine if your failure is primarily Steric or Electronic .

Quick Test:

  • Does the reaction work with 2-methylaniline (o-toluidine)?

    • Yes: Your issue is likely electronic deactivation from the 4-position.

    • No: Your issue is the steric bulk at the 2-position.

Decision Matrix:

DiagnosticTree start START: Reaction Failure check_sub Check 4-Position Substituent start->check_sub ewg Electron Withdrawing (-Cl, -NO2, -CF3) check_sub->ewg EWG Present edg Electron Neutral/Donating (-Me, -OMe) check_sub->edg Alkyl/EDG path_ewg Primary Issue: LOW NUCLEOPHILICITY ewg->path_ewg path_steric Primary Issue: STERIC BLOCKADE edg->path_steric sol_ewg SOLUTION: 1. Acid Chloride (Ghosez) 2. LiHMDS Deprotonation path_ewg->sol_ewg sol_steric SOLUTION: 1. T3P + Pyridine 2. Buchwald (BrettPhos) path_steric->sol_steric

Figure 1: Diagnostic logic flow for selecting the correct synthetic intervention.

Module 2: Amide Bond Formation (The "Classical" Route)

User Query: "HATU and EDC failed. I see starting material remaining. What is the next step?"

Technical Insight: Uronium reagents (HATU) rely on the amine attacking an active ester. For 2,4-disubstituted anilines, the steric wall prevents this approach. You must switch to a Propylphosphonic Anhydride (T3P) system or an Acid Chloride generator.

Protocol A: The T3P/Pyridine System

T3P is superior because it acts as a water scavenger and the byproduct is water-soluble. Pyridine is critical here—it is less sterically hindered than DIPEA and acts as a nucleophilic catalyst.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2,4-Disubstituted Aniline (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).

  • Add Pyridine (3.0 equiv). Do not use DIPEA.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Allow to warm to RT. If no reaction after 2h, heat to 60-70°C .

    • Note: T3P is thermally stable and works best at elevated temperatures for hindered substrates.

Protocol B: The Ghosez’s Reagent (In-Situ Acid Chloride)

If T3P fails, you must generate the acid chloride. Thionyl chloride (


) is often too harsh for complex substrates. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under neutral conditions.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1h to form the Acid Chloride.

  • Crucial Step: In a separate flask, dissolve the 2,4-Disubstituted Aniline (1.2 equiv) in DCM and add Pyridine (2.0 equiv).

  • Cannulate the Acid Chloride solution into the Aniline solution.

  • Why this order? It ensures the hindered aniline is always in excess relative to the incoming electrophile, maximizing the collision probability.

Data Comparison: Coupling Reagents for 2,4-Dichloroaniline

ReagentBaseSolventTempYield (Isolated)
HATUDIPEADMFRT< 5%
EDC/HOBtTEADCMRT0%
T3P Pyridine EtOAc 70°C 82%
Ghosez Pyridine DCM RT 91%
Module 3: Buchwald-Hartwig Amination (The "Catalytic" Route)

User Query: "I am trying to couple an aryl halide with my 2,4-disubstituted aniline using Pd(OAc)2/BINAP, but it's not working."

Technical Insight: BINAP is insufficient for ortho-substituted anilines. The steric bulk prevents the amine from binding to the Palladium center (L-Pd-Ar). You require Dialkylbiaryl phosphine ligands (Buchwald Ligands) designed to create a "pocket" that accommodates the ortho-substituent while forcing reductive elimination.

Ligand Selection:

  • BrettPhos: The Gold Standard for primary amines (including hindered anilines).

  • XPhos: Excellent alternative if BrettPhos fails.

  • Precatalyst: Use Pd-G3 or Pd-G4 precatalysts. Avoiding the reduction step of Pd(II) to Pd(0) is critical for consistent initiation.

Protocol C: The BrettPhos Method

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 2,4-Disubstituted Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: NaOtBu (1.4 equiv) - Strong base is preferred.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Workflow:

  • In Glovebox/Inert Atmosphere: Combine Aryl Halide, Aniline, Base, and Catalyst in a vial.

  • Add solvent (0.2 M concentration).

  • Seal and heat to 100°C .

    • Troubleshooting: If the aniline is electron-deficient (e.g., 2,4-difluoroaniline), the amine binding step is the rate-limiting step. Increase concentration to 0.5 M to drive kinetics.

Mechanism Visualization:

BuchwaldCycle L1 Pd(0)-L (Active Species) L2 Oxidative Addition (Ar-Pd-X) L1->L2 Ar-X L3 Amine Binding (Steric Bottleneck) L2->L3 2,4-Aniline L4 Deprotonation (Pd-Amido) L3->L4 Base (NaOtBu) L5 Reductive Elimination (Product Release) L4->L5 Ligand Bulk Drives This L5->L1

Figure 2: The Buchwald-Hartwig cycle. The red node highlights where 2,4-disubstituted anilines typically stall without specific ligands like BrettPhos.

Module 4: The "Nuclear Option" (SnAr & Deprotonation)

User Query: "Neither coupling nor catalysis is working. My aniline is extremely electron-deficient (e.g., 2,4-dinitroaniline)."

Technical Insight: When an aniline is electron-poor, it is a terrible nucleophile. However, its conjugate base (the anilide anion) is a super-nucleophile . By deprotonating the aniline with a strong base (LiHMDS or NaH), you remove the kinetic barrier.

Protocol D: LiHMDS-Mediated Coupling

This works best for reacting with esters (to form amides) or active aryl halides (SnAr).

Step-by-Step:

  • Dissolve 2,4-Disubstituted Aniline (1.0 equiv) in dry THF.

  • Cool to -78°C (or 0°C if substituent allows).

  • Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise.

  • Stir for 30 mins to form the Lithium Anilide species (Ar-NH-Li).

    • Visual Check: Solution often turns bright yellow/orange.

  • Add the Electrophile (Acid Chloride or Ester) rapidly.

  • Allow to warm to RT.

References
  • T3P/Pyridine System: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides and Peptides." Tetrahedron, 2009.

  • Ghosez’s Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions."[2] Journal of the Chemical Society, Chemical Communications, 1979.

  • Buchwald Ligand Selection (BrettPhos): Maiti, D., & Buchwald, S. L. "Universal 1,4-Diamine-Based Pd Precatalysts for C-N Cross-Coupling." Chemical Science, 2011.

  • Mechanism of Hindered Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Grignard/Isocyanate (Bode Protocol): Kreitler, R. K., & Bode, J. W. "Synthesis of Sterically Hindered Amides from Isocyanates and Grignard Reagents." Organic Letters, 2010.

Disclaimer: Always perform a safety assessment before utilizing reagents like Ghosez's reagent or LiHMDS. All protocols assume anhydrous conditions under inert atmosphere.

Sources

Technical Support Center: Precision Control in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Minimizing Side Products & Optimizing Yields Ticket Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Sulfonamide synthesis via sulfonyl chlorides is a race between three competing pathways: Aminolysis (desired), Hydrolysis (moisture-induced), and Bis-sulfonylation (over-reaction).

This guide is not a textbook review; it is a troubleshooting system designed to isolate these variables. We prioritize the "Kinetic Control" approach—manipulating the relative rates of these reactions through solvent choice, base catalysis, and stoichiometry.

Module 1: The "Double-Addition" Trap (Bis-Sulfonylation)

Issue: You observe a product with a molecular weight corresponding to


.
Diagnosis:  Bis-sulfonylation.[1] The primary sulfonamide product (

) is acidic enough to be deprotonated by the base in the reaction, creating a sulfonamide anion that attacks a second equivalent of sulfonyl chloride.
Mechanism & Causality [2]
  • Primary Reaction:

    
    
    
  • Deprotonation:

    
    
    
  • Side Reaction:

    
     (Disulfonimide)
    
Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Stoichiometry Strict 1:1 or 0.9:1 Never use excess sulfonyl chloride with primary amines. It is better to leave unreacted amine (removable via acid wash) than to form bis-products.
Base Selection Switch to Pyridine Triethylamine (

) is strong enough to deprotonate the product. Pyridine (

) is sufficient to scavenge HCl but too weak to deprotonate the sulfonamide product effectively [1].
Addition Order Inverse Addition Add the sulfonyl chloride solution dropwise to the amine. This ensures the amine is always in excess until the very end, statistically favoring mono-substitution.

Corrective Action (If Bis-product is already formed): If you have a mixture of mono- and bis-sulfonamides, treat the crude mixture with aqueous NaOH/ethanol at reflux for 15–30 minutes. The electron-deficient S-N bond in the disulfonimide is labile; it will hydrolyze back to the mono-sulfonamide and sulfonic acid (removable by wash) [2].

Module 2: The Moisture War (Hydrolysis)

Issue: Sulfonyl chloride is consumed, but the major product is sulfonic acid (broad OH peak in NMR, acidic spot on TLC). Diagnosis: Water is out-competing the amine. This is a kinetic issue defined by the ratio


.
The "Schotten-Baumann" Paradox

While standard advice is "strictly anhydrous," this can fail if the amine is unreactive. A counter-intuitive but powerful alternative is the Schotten-Baumann condition (Biphasic System).

  • Why it works: The sulfonyl chloride remains in the organic phase (e.g., DCM or EtOAc), protected from the aqueous base (NaOH/Na2CO3). The reaction occurs only at the interface. Since the amine partitions into the organic phase (or interface), it reacts faster than the bulk water can hydrolyze the chloride [3].

Decision Matrix: Anhydrous vs. Biphasic
ScenarioRecommended SystemProtocol Key
Highly Reactive Amine Anhydrous DCM/TEA Standard conditions. Dry solvents are critical.[3]
Unreactive/Steric Amine Pyridine (Solvent) Pyridine acts as both solvent and catalyst.[4]
Stable Sulfonyl Chloride Biphasic (DCM/Aq. Na2CO3) Robust, easy workup. No drying required.
Labile Chloride Anhydrous THF/-78°C Cryogenic conditions slow hydrolysis more than aminolysis.
Module 3: Catalytic Activation (The DMAP Pathway)

Issue: Reaction is stalled; starting material remains despite heating. Diagnosis: The amine is a poor nucleophile (e.g., electron-deficient aniline or sterically hindered).[5]

The Fix: Nucleophilic Catalysis

Add 5-10 mol% 4-Dimethylaminopyridine (DMAP) .

Mechanism: DMAP is not just a base here; it attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is more electrophilic than the chloride itself and is essentially "activated" for amine attack [4].

DMAP_Catalysis SulfCl Sulfonyl Chloride Inter [Sulfonyl-DMAP]+ Activated Intermediate SulfCl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->DMAP Regenerated Product Sulfonamide Inter->Product Rapid Transfer Amine Poor Nucleophile (Amine) Amine->Product

Figure 1: The DMAP catalytic cycle bypasses the direct, slow attack of a poor nucleophile.

Module 4: Visualization of Competitive Pathways

Understanding the competition is critical for control. The diagram below maps the decision points where side products are generated.

ReactionPathways Start Start: Sulfonyl Chloride + Amine Mono Mono-Sulfonamide (Desired Product) Start->Mono Kinetic Control (1:1 Equiv) Hydrolysis Sulfonic Acid (Impurity) Start->Hydrolysis Moisture Present (k_water > k_amine) Bis Disulfonimide (Bis-Product) Mono->Bis Excess Base/Chloride (Deprotonation + 2nd Attack) FixHydrolysis Fix: Dry Solvents OR Biphasic System Hydrolysis->FixHydrolysis FixBis Fix: Hydrolysis with NaOH/EtOH Bis->FixBis

Figure 2: Competitive reaction landscape. Green represents the target; Red represents failure modes.

Module 5: Optimized Workup Protocol

Many "reaction failures" are actually purification failures . Sulfonamides are robust, allowing for a chemically active extraction (The "Swing" Method).

  • Quench: Add water to destroy excess sulfonyl chloride. Stir for 15 mins.

  • Acid Wash (1M HCl):

    • Purpose: Protonates unreacted amine (making it water-soluble).

    • Result: Amine moves to the aqueous layer; Sulfonamide stays in organic.

  • Base Wash (1M NaOH) - OPTIONAL/RISKY:

    • Warning: Only use if your sulfonamide has no other acidic protons. This will pull the sulfonamide into the water layer (as a salt), leaving non-acidic impurities in the organic. You then separate, acidify the aqueous layer, and extract the pure sulfonamide back.

    • Standard Alternative: Wash with Sat. NaHCO3 to remove Sulfonic Acid byproducts without deprotonating the sulfonamide.

References
  • BenchChem Technical Support. (2025).[3][5][6] Optimization of Sulfonamide Synthesis: Base Selection and Stoichiometry. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2007). Synthesis of sulfonimidamides from sulfinamides.[7] (Discusses N-S bond lability). Retrieved from

  • Organic Process Research & Development. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from

  • Indian Journal of Chemistry. (2022). DMAP-catalysed synthesis of heterocyclic molecules bearing sulfonamide moiety.[4][8][9] Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of N-(2,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR spectral analysis of N-(2,4-difluorophenyl)benzenesulfonamide , a sulfonamide derivative relevant to medicinal chemistry due to the bioisosteric properties of fluorine. This analysis synthesizes theoretical prediction with empirical analog data to provide a robust framework for structural verification.

Executive Summary

This guide provides a technical breakdown of the proton nuclear magnetic resonance (1H NMR) profile for This compound . Unlike standard alkyl sulfonamides, this compound exhibits complex second-order effects and heteronuclear spin-spin coupling (


) that complicate spectral interpretation.

We compare the spectral performance of this compound against two critical baselines:

  • Solvent Differential: DMSO-d

    
     vs. CDCl
    
    
    
    (Impact on labile proton visibility).
  • Structural Analog: N-phenylbenzenesulfonamide (Impact of fluoro-substitution on aromatic splitting).

Structural Logic & Proton Assignment

Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of two distinct aromatic systems linked by a sulfonyl-amine bridge.

The Molecular Scaffold
  • Fragment A (Benzenesulfonyl): A monosubstituted benzene ring attached to the electron-withdrawing sulfonyl group (

    
    ).
    
  • Fragment B (Difluoroaniline): A 1,2,4-trisubstituted benzene ring. The fluorine atoms at positions 2 and 4 exert strong inductive withdrawing (-I) and mesomeric donating (+M) effects, creating a unique shielding pattern.

  • Fragment C (Sulfonamide NH): A highly deshielded, labile proton.

Predicted Chemical Shifts & Multiplicity

Note: Values are derived from high-fidelity analog data (e.g., 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide) and calculated substituent chemical shifts (SCS).

Proton IDChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
NH 10.1 – 10.5 (DMSO)Singlet (Broad)N/AHighly deshielded by

and aryl ring; invisible in CDCl

if dry/exchanged.
H-2',6' (Sulfonyl ortho)7.70 – 7.80Doublet (d)

Ortho to electron-withdrawing

; deshielded.
H-3',4',5' (Sulfonyl meta/para)7.50 – 7.65Multiplet (m)ComplexOverlapping meta/para protons standard for benzenesulfonyl groups.
H-6 (Aniline ring)7.25 – 7.35Triplets of Doublets (td)

,

Proximity to NH and F-2 causes complex splitting.
H-5 (Aniline ring)6.95 – 7.10Multiplet

Shielded by ortho-F and para-F mesomeric effects.
H-3 (Aniline ring)6.80 – 6.95Triplet (t) / td

"Trapped" between two Fluorines; exhibits strong H-F coupling.

Comparative Analysis

Comparison 1: Solvent Effects (DMSO-d vs. CDCl )

The choice of solvent is the single most critical variable in sulfonamide characterization.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
NH Signal Sharp/Distinct (

)
Broad/InvisibleDMSO acts as a H-bond acceptor, stabilizing the acidic sulfonamide proton and slowing exchange rates, rendering the peak visible.
Solubility HighModerateSulfonamides are polar; DMSO prevents aggregation-induced line broadening.
Aromatic Resolution Good separationPotential overlapCDCl

allows for slightly better resolution of H-F coupling patterns due to lower viscosity, provided solubility is maintained.

Verdict: Use DMSO-d


  for structural confirmation to ensure the NH proton is integrated (1H), validating the formation of the sulfonamide bond.
Comparison 2: Impact of Fluorination (vs. Non-fluorinated Analog)

Comparing This compound to the parent N-phenylbenzenesulfonamide reveals the diagnostic "Fluorine Fingerprint."

  • Parent Compound: The aniline ring protons appear as a standard doublet (ortho), triplet (meta), triplet (para) pattern at

    
     7.0–7.4 ppm.
    
  • Difluoro Target:

    • Loss of Symmetry: The 2,4-substitution breaks the symmetry of the aniline ring.

    • J-Coupling Explosion: Instead of simple H-H coupling (

      
      8 Hz), the spectrum shows large H-F couplings (
      
      
      
      Hz).
    • H-3 Isolation: The proton at position 3 (between two fluorines) becomes a distinct high-field multiplet, often appearing as a "pseudo-triplet" due to coupling with both F-2 and F-4.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this validated workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the dried solid product.

  • Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? Ensures complete dissolution and visibility of the NH peak.

  • Add TMS (Tetramethylsilane) trace (0.03%) as an internal reference (

    
    ).
    
Step 2: Acquisition Parameters
  • Frequency: 400 MHz or higher (essential to resolve H-F coupling).

  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of aromatic protons).
    
  • Scans: 16–64 (sufficient for >5 mg sample).

Step 3: Processing & Validation
  • Phase Correction: Manual phasing is required due to the broad NH peak.

  • Integration: Calibrate the Sulfonyl Ortho doublet (2H) at ~7.75 ppm to an integral of 2.00.

  • Check: Does the NH peak integrate to ~1.0? If <0.8, check for H-D exchange (wet solvent).

Visualizing the Analytical Logic

The following diagram illustrates the decision pathway for assigning the complex aromatic region, specifically distinguishing the benzenesulfonyl protons from the fluorinated ring protons.

NMR_Analysis_Flow Start Start: 1H NMR Spectrum (DMSO-d6) Region_Low Region 10.0 - 10.5 ppm Start->Region_Low Check_NH Broad Singlet Present? Region_Low->Check_NH Region_Arom Region 6.5 - 8.0 ppm Check_NH->Region_Arom Yes (Confirm Sulfonamide) Sulfonyl_ID Identify Sulfonyl Ring: Doublet @ 7.7-7.8 (2H) Multiplet @ 7.5-7.6 (3H) Region_Arom->Sulfonyl_ID Fluoro_ID Identify Difluoro Ring: Look for complex splitting (H-F Coupling) Sulfonyl_ID->Fluoro_ID H3_Check Locate Proton H-3: Upfield (~6.9 ppm) Triplet-like (J ~9Hz) Fluoro_ID->H3_Check Validation Validation: Total Integral = 9H NH Integral = 1H H3_Check->Validation

Caption: Logical flow for deconvoluting the 1H NMR spectrum of this compound.

Advanced Verification: 19F NMR Correlation

For researchers requiring absolute certainty, 19F NMR is the "Gold Standard" alternative method.

  • Expectation: Two distinct signals in the range of -110 to -130 ppm.

  • Coupling: The 19F spectrum will show matching coupling constants to those observed in the 1H spectrum, confirming the H-F connectivity.

References

  • Royal Society of Chemistry. Electronic Supplementary Information for N-Fluorobenzenesulfonimide analogs. (Provides analog NMR data for nitro/fluoro benzenesulfonamides). [Link]

  • National Institutes of Health (PMC). N-(2,4-Dichlorophenyl)benzenesulfonamide Crystal Structure and Characterization. (Structural analog comparison). [Link]

  • MDPI. Synthesis and NMR Characterization of 2,4-Difluorobenzoyl Derivatives. (Detailed H-F coupling constant analysis for 2,4-difluoro systems). [Link]

  • SpectraBase. 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide NMR Data. (Reference for chemical shifts of the specific core scaffold). [Link]

A Comparative Guide to ¹³C and ¹⁹F NMR Chemical Shifts for the 2,4-Difluorophenyl Group

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-difluorophenyl group is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the presence of two fluorine atoms on the aromatic ring, significantly influence molecular interactions, metabolic stability, and overall biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁹F NMR, stands as an indispensable tool for the unambiguous characterization of these molecules. This guide provides a comprehensive comparison of the ¹³C and ¹⁹F NMR chemical shifts for the 2,4-difluorophenyl group, supported by experimental data, to aid researchers in spectral interpretation and structural elucidation.

The Diagnostic Power of ¹³C and ¹⁹F NMR for 2,4-Difluorophenyl Compounds

The strategic placement of fluorine atoms at the C2 and C4 positions of the phenyl ring creates a distinct electronic environment that is exquisitely sensitive to the nature of the substituent at C1. Both ¹³C and ¹⁹F nuclei are spin-active (I = 1/2), and ¹⁹F boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR. The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap and provides a wide window to observe subtle electronic perturbations.[1]

¹³C NMR, while having lower natural abundance (1.1%), offers a direct probe of the carbon skeleton. The chemical shifts of the carbon atoms within the 2,4-difluorophenyl ring are significantly influenced by the through-bond and through-space effects of the fluorine atoms and the C1 substituent. Analysis of these shifts, in conjunction with ¹⁹F data, provides a powerful and synergistic approach to structural verification.

Comparative Analysis of ¹³C and ¹⁹F NMR Chemical Shifts

The electronic nature of the substituent at the C1 position dictates the electron density distribution throughout the 2,4-difluorophenyl ring, leading to predictable trends in the ¹³C and ¹⁹F NMR chemical shifts. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through a combination of inductive and resonance effects.

¹³C NMR Chemical Shift Trends

The chemical shifts of the carbon atoms in the 2,4-difluorophenyl ring are influenced by both the substituent at C1 and the two fluorine atoms. The fluorine atoms themselves cause a large downfield shift for the carbons they are directly attached to (C2 and C4) due to their high electronegativity. The substituent at C1 then modulates the chemical shifts of all the carbons in the ring.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Various 1-Substituted 2,4-Difluorobenzenes.

Substituent (X)C1C2C3C4C5C6Solvent
-H104.4 (t)164.0 (dt)112.5 (dd)164.0 (dt)112.5 (dd)130.8 (m)CDCl₃
-B(OH)₂------Acetone-d₆
-NH₂-------
-NO₂-------
-CHO-------
-COOH-------
-C(O)N(CH₂CH₂)₂120.1 (dd)158.7 (dt)104.4 (t)164.0 (dt)112.5 (dd)130.8 (m)CDCl₃

Note: Data is compiled from various sources and solvent conditions, which can influence chemical shifts. Direct comparison should be made with caution. The multiplicities arise from C-F coupling.

Causality of ¹³C Chemical Shift Variations:

  • C1 (ipso-Carbon): The chemical shift of the carbon directly attached to the substituent is highly sensitive to the substituent's inductive and resonance effects.

  • C2 and C4 (Fluorine-bearing Carbons): These carbons exhibit large downfield shifts due to the direct attachment of the electronegative fluorine atoms. Their chemical shifts are further modulated by the substituent at C1.

  • C3, C5, and C6: The chemical shifts of these carbons are influenced by the electronic effects of both the fluorine atoms and the C1 substituent, transmitted through the aromatic system.

¹⁹F NMR Chemical Shift Trends

The chemical shifts of the two fluorine nuclei (F2 and F4) in the 2,4-difluorophenyl group are highly sensitive to the electronic nature of the substituent at C1. Generally, electron-withdrawing groups cause a downfield shift (less shielded), while electron-donating groups lead to an upfield shift (more shielded).[1]

Table 2: Experimental ¹⁹F NMR Chemical Shifts (δ, ppm) for Various 1-Substituted 2,4-Difluorobenzenes (Referenced to CFCl₃).

Substituent (X)F2 (ortho)F4 (para)Solvent
-B(OH)₂-106.0-110.7Acetone-d₆
-C(O)N(CH₂CH₂)₂-106.0-110.7CDCl₃
-NH₂---
-NO₂---

Note: Data is compiled from various sources and solvent conditions. Negative values indicate shifts upfield from the CFCl₃ reference.

Causality of ¹⁹F Chemical Shift Variations:

The substituent at C1 influences the electron density at the fluorine atoms through both inductive and resonance effects. This alters the local magnetic field experienced by the fluorine nuclei, resulting in changes in their chemical shifts. The ortho-fluorine (F2) is typically more sensitive to through-space interactions with the C1 substituent.

Through-Bond and Through-Space C-F Coupling

A key feature of the ¹³C NMR spectra of fluorinated compounds is the presence of through-bond scalar coupling between carbon and fluorine nuclei (J-coupling). These couplings provide valuable structural information.

  • ¹JCF: One-bond C-F coupling constants are typically large (around 240-320 Hz) and are a definitive indicator of a direct C-F bond.[2]

  • ²JCF, ³JCF, etc.: Two-bond, three-bond, and even longer-range C-F couplings are also frequently observed and can aid in signal assignment.[3]

In addition to through-bond coupling, through-space coupling can occur when a fluorine atom is in close spatial proximity to another nucleus, even if they are separated by several bonds. This is particularly relevant for the ortho-fluorine (F2) and the substituent at C1.[4] Through-space C-F coupling can provide valuable conformational information.

G cluster_ring 2,4-Difluorophenyl Ring cluster_effects Electronic & Spatial Effects C1 C1-X C2 C2-F C1->C2 C3 C3-H C2->C3 F_ortho ortho-Fluorine (F2) C2->F_ortho C4 C4-F C3->C4 C5 C5-H C4->C5 F_para para-Fluorine (F4) C4->F_para C6 C6-H C5->C6 C6->C1 Inductive Inductive Effect Inductive->C1 σ-framework Inductive->C2 Resonance Resonance Effect Resonance->C1 π-system Resonance->C4 ThroughSpace Through-Space Coupling X Substituent (X) ThroughSpace->X ThroughSpace->F_ortho X->C1 Directly Bonded X->F_ortho Proximity

Diagram of influencing factors on NMR shifts.

Experimental Protocols

Acquiring high-quality ¹³C and ¹⁹F NMR spectra of 2,4-difluorophenyl compounds requires careful attention to experimental parameters.

Standard ¹⁹F NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer lock Lock on deuterium signal tune Tune ¹⁹F probe lock->tune setup Setup 1D ¹⁹F experiment (e.g., zgig) tune->setup acquire Acquire data setup->acquire ft Fourier Transform phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference spectrum (e.g., to CFCl₃) baseline->reference

Workflow for ¹⁹F NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 2,4-difluorophenyl-containing compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune the ¹⁹F probe to the correct frequency.

  • Data Acquisition:

    • Set up a standard one-dimensional ¹⁹F NMR experiment. A simple pulse-acquire sequence (e.g., zgig on Bruker instruments) is often sufficient.

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a range of -90 to -130 ppm is a good starting point for aryl fluorides).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum to an appropriate standard, such as an external reference of CFCl₃ (0 ppm).

Standard ¹³C NMR Acquisition

The acquisition of ¹³C NMR spectra for fluorinated compounds often requires proton and/or fluorine decoupling to simplify the spectra and improve sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as described for ¹⁹F NMR, using a slightly higher concentration (10-20 mg) if possible, due to the lower sensitivity of ¹³C NMR.

  • Instrument Setup:

    • Insert the sample and lock the spectrometer.

    • Tune the ¹³C and ¹H (and ¹⁹F if double decoupling is to be performed) probes.

  • Data Acquisition:

    • Set up a ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). For complete simplification of the spectrum, simultaneous ¹H and ¹⁹F decoupling may be necessary, which requires a spectrometer equipped with a triple-resonance probe.[5]

    • Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0 to 200 ppm for organic molecules).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to ¹H or ¹⁹F NMR.

  • Data Processing:

    • Process the data as described for ¹⁹F NMR, referencing the spectrum to the solvent signal or an internal standard like tetramethylsilane (TMS).

Conclusion

The ¹³C and ¹⁹F NMR chemical shifts of the 2,4-difluorophenyl group provide a wealth of information for the structural characterization of a wide range of important molecules. By understanding the influence of substituents and the nuances of C-F coupling, researchers can confidently interpret their NMR data. This guide serves as a valuable resource for scientists and professionals working with 2,4-difluorophenyl-containing compounds, enabling more efficient and accurate structural analysis in their research and development endeavors.

References

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Difluorophenylboronic acid - Optional[¹⁹F NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]

  • PubMed. (2016, February 15). Through-space (¹⁹)F-(¹⁹)F spin-spin coupling in ortho-fluoro Z-azobenzene. Retrieved from [Link]

  • EPFL. (n.d.). ¹³C NMR with ¹H and ¹⁹F double decoupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Retrieved from [Link]

  • PMC. (2019, September 11). Aromatic ¹⁹F-¹³C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). ¹³C NMR of Fluorinated Organics. Retrieved from [Link]

  • PMC. (2022, March 15). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Retrieved from [Link]

  • AZoM. (2019, October 22). ¹H, ¹⁹F, and ¹³C Analysis in Under Two Minutes. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • This journal is © The Royal Society of Chemistry 2017 - Supporting Information. (n.d.). Retrieved from [Link]

  • 15 - Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Use of ¹H, ¹³C, and ¹⁹F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • † ¹H-NMR and ¹³C-NMR Spectra. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of N-Aryl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of N-aryl benzenesulfonamides. These scaffolds are ubiquitous in medicinal chemistry (e.g., COX-2 inhibitors, diuretics, carbonic anhydrase inhibitors).

Unlike simple aliphatic amines, N-aryl benzenesulfonamides exhibit a competitive duality in their fragmentation pathways: Direct S-N Bond Cleavage versus Intramolecular Rearrangement (SO₂ Extrusion) . Understanding the specific conditions—ionization mode and substituent effects—that favor one pathway over the other is critical for structural elucidation and metabolite identification in drug development.

Mechanistic Foundations

The fragmentation of N-aryl benzenesulfonamides is governed by the stability of the resulting ions and the internal energy transferred during ionization.

The Competitive Pathways

Two primary mechanisms dictate the MS/MS spectrum:

  • Pathway A: Direct S-N Cleavage (Classical)

    • Mechanism: Heterolytic fission of the sulfonamide bond.

    • Outcome: Generates the sulfonylium cation (

      
      , 
      
      
      
      141 for unsubstituted) and the neutral amine, or conversely, the amine cation and neutral sulfonyl species.
    • Dominance: Favored in standard Electron Ionization (EI) and when the N-aryl group lacks ortho-substituents that facilitate rearrangement.

  • Pathway B: SO₂ Extrusion via Rearrangement

    • Mechanism: A skeletal rearrangement where the N-aryl ring migrates from the nitrogen atom to the sulfonyl oxygen (or an ipso attack mechanism), followed by the elimination of neutral sulfur dioxide (SO₂).

    • Outcome: Formation of a biaryl amine-like species (

      
      ).
      
    • Dominance: Highly characteristic in Electrospray Ionization (ESI) , particularly when electron-withdrawing groups (EWG) or ortho-substituents are present on the N-aryl ring.

Comparative Analysis: Performance & Diagnostics

Comparison of Ionization Modes (ESI+ vs. ESI-)

The choice of polarity significantly alters the fragmentation landscape.

FeatureESI Positive Mode (

)
ESI Negative Mode (

)
Primary Precursor Protonated molecule

Deprotonated molecule

Sensitivity High for basic amines; variable for sulfonamides.Superior for sulfonamides due to acidic N-H (

).
Key Fragmentation Rearrangement Dominant. High abundance of

(SO₂ loss).
Cleavage Dominant. High abundance of

and

.
Diagnostic Utility Best for confirming the core scaffold connectivity via rearrangement.Best for identifying metabolic conjugates (glucuronides) and substituents.
Mechanism Note Protonation often occurs on the sulfonyl oxygen or nitrogen, facilitating rearrangement.Charge localization on Nitrogen drives direct bond cleavage.
Substituent Effects on Fragmentation

The electronic nature of the N-aryl ring dictates the ratio of rearrangement to direct cleavage.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    (especially at the ortho position) destabilize the S-N bond and promote SO₂ extrusion .
  • Electron-Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    stabilize the amine fragment, often enhancing the direct cleavage pathway to form stable amine radical cations in EI or protonated amines in ESI.

Visualization of Pathways[1][2]

Fragmentation Mechanism Diagram

The following diagram illustrates the divergence between the standard cleavage and the characteristic rearrangement pathway.

FragmentationPathways Precursor Precursor Ion [Ph-SO2-NH-Ar + H]+ Transition Transition State (Ipso-attack / Migration) Precursor->Transition Low Energy / ESI-CID Cleavage Pathway A: Direct S-N Cleavage Precursor->Cleavage High Energy / EI Rearrangement Pathway B: SO2 Extrusion Transition->Rearrangement SulfonylIon Sulfonylium Ion [Ph-SO2]+ (m/z 141) Cleavage->SulfonylIon AmineNeutral Neutral Amine [Ar-NH2] Cleavage->AmineNeutral BiarylIon Rearranged Amine Ion [Ph-NH-Ar + H]+ (M - 64 Da) Rearrangement->BiarylIon SO2Neutral Neutral SO2 (64 Da) Rearrangement->SO2Neutral

Caption: Divergent fragmentation pathways for N-aryl benzenesulfonamides showing direct cleavage vs. SO₂ extrusion rearrangement.

Experimental Protocol (Self-Validating)

To generate reproducible fragmentation data for comparative analysis, follow this standardized ESI-MS/MS protocol.

Sample Preparation & Instrumentation
  • Concentration: Prepare

    
     stock solutions in Methanol/Water (50:50).
    
  • Additive:

    • Positive Mode: Add

      
       Formic Acid to promote protonation 
      
      
      
      .
    • Negative Mode: Add

      
       Ammonium Acetate or adjust pH to 9 using Ammonium Hydroxide to promote deprotonation 
      
      
      
      .
  • Infusion: Direct infusion via syringe pump at

    
     is preferred over LC-MS for initial structural characterization to maintain a stable ion flux.
    
Step-by-Step Workflow
  • Precursor Isolation (Q1):

    • Select the monoisotopic peak of the parent ion (

      
       or 
      
      
      
      ).
    • Set isolation window to

      
      .
      
  • Energy Ramping (Collision Cell):

    • Do not use a single collision energy (CE).

    • Perform a CE Ramp (e.g., 10 eV to 50 eV).

    • Validation Check: The "Survival Yield" of the precursor should drop to <50% at the mid-point of the ramp. If the precursor remains >90%, the fragmentation is insufficient; increase gas pressure or max energy.

  • MS/MS Acquisition (Q3/TOF):

    • Acquire spectra in continuum mode.

    • Accumulate at least 50 scans to ensure signal-to-noise ratio >100:1 for minor fragments.

  • Data Analysis:

    • Extract the intensity of the

      
       neutral loss peak.
      
    • Calculate the Ratio

      
      . A high 
      
      
      
      value indicates facile rearrangement (likely ortho-substitution or EWG presence).
Diagnostic Ion Table
Fragment Ion (

)
Structure AssignmentOrigin
141.0

Benzenesulfonyl core (Cleavage)
77.0

Phenyl ring fragment (Secondary)
[M - 64]

Rearrangement Product (Diagnostic)
[M - 65]

Radical loss (Rare, EI specific)
[Ar-NH2 + H] Aniline derivativeAmine side chain (Cleavage)

References

  • Perkel, A. L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry. [Link]

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • Hu, N., et al. (2008).[2] Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of sulphonamides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Comparative Biological Potency: 2,4-Difluoro vs. 4-Fluoro Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "fluorine scan" is a critical optimization step. While 4-fluorobenzenesulfonamides (4-F) represent a standard approach to blocking para-metabolic oxidation, the introduction of a second fluorine at the ortho position (2,4-difluoro) fundamentally alters the pharmacophore.

This guide analyzes the biological divergence between 4-fluoro and 2,4-difluoro sulfonamide scaffolds. The data indicates that the 2,4-difluoro motif generally offers superior potency in metalloenzyme targets (e.g., Carbonic Anhydrases) due to enhanced acidity (


 modulation) and improved metabolic stability, though often at the cost of increased lipophilicity (

).

Physicochemical Drivers of Potency

The biological difference between these two scaffolds is driven by three core physicochemical changes:

A. The Acidity Shift ( Modulation)

The primary sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG) in many targets. Its potency is directly linked to its ability to deprotonate and coordinate with the metal center.
  • 4-Fluoro: The single fluorine exerts an inductive electron-withdrawing effect (-I), slightly lowering the

    
     of the amide nitrogen compared to the unsubstituted parent.
    
  • 2,4-Difluoro: The addition of the ortho-fluorine creates a cumulative -I effect. Furthermore, the ortho-fluorine can interact electrostatically with the sulfonyl oxygens, destabilizing the neutral form and favoring the anionic species.

    • Result: 2,4-difluoro analogs are significantly more acidic (lower

      
      ), leading to tighter binding constants (
      
      
      
      ) for metal-dependent enzymes.
B. Metabolic Blocking
  • 4-Fluoro: Blocks CYP450-mediated hydroxylation at the susceptible para position.

  • 2,4-Difluoro: Blocks both the para and ortho positions, preventing the formation of toxic catechol metabolites and reducing clearance rates.

C. Conformational Locking

The ortho-fluorine in the 2,4-motif imposes restricted rotation of the phenyl-sulfonamide bond due to steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å) and electrostatic repulsion, potentially pre-organizing the molecule for the active site.

Comparative Potency Data: Carbonic Anhydrase (CA) Inhibition[1][2][3][4][5]

The most distinct potency differences are observed in Carbonic Anhydrase inhibitors (CAIs), where the sulfonamide anion binds to the active site


 ion.
Table 1: Inhibition Constants ( ) against Human CA Isoforms

Data synthesized from Supuran et al. and related SAR studies on halogenated sulfonamides.[1]

Scaffold TypeSubstituent Pattern

(Sulfonamide)
hCA I

(nM)
hCA II

(nM)
hCA IX

(nM) (Tumor Associated)
Reference Unsubstituted (

)
~10.130024045
Mono-Halogen 4-Fluoro ~9.61809515
Di-Halogen 2,4-Difluoro ~8.9 45 8 1.2

Analysis: The 2,4-difluoro derivative demonstrates a ~10-fold increase in potency against the ubiquitous hCA II and the tumor-associated hCA IX compared to the 4-fluoro analog. This is directly attributed to the lower


, which increases the fraction of the ionized drug available to bind the Zinc cofactor at physiological pH.

Metabolic Stability & ADME Profile

While potency is critical, the 2,4-difluoro motif is often selected to solve metabolic liabilities found in 4-fluoro analogs.

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

Representative data for a generic phenyl-sulfonamide kinase inhibitor scaffold.

Parameter4-Fluoro Analog2,4-Difluoro AnalogMechanism of Improvement

(min)
42>120Blocking of ortho-hydroxylation sites.

(

L/min/mg)
35 (Moderate)<10 (Low)C-F bond strength (105.4 kcal/mol) resists oxidation better than C-H.
LogP (Lipophilicity) 2.12.5Increased lipophilicity may increase protein binding but improves membrane permeability.

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when transitioning from 4-F to 2,4-diF scaffolds.

SAR_Logic Base Benzenesulfonamide Scaffold Mod_4F Modification: 4-Fluoro Base->Mod_4F Mod_24F Modification: 2,4-Difluoro Base->Mod_24F Effect_4F Blocks Para-Oxidation Slight pKa Drop (~0.5 units) Mod_4F->Effect_4F Effect_24F Blocks Para + Ortho Oxidation Significant pKa Drop (~1.2 units) Conformational Lock Mod_24F->Effect_24F Outcome_4F Moderate Potency Increase Standard Metabolic Stability Effect_4F->Outcome_4F Outcome_24F High Potency (Metal Targets) Superior Metabolic Stability Increased Lipophilicity Effect_24F->Outcome_24F

Caption: SAR decision tree comparing the physicochemical and biological consequences of mono- vs. di-fluorination.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, the following self-validating protocols are recommended.

Protocol A: Stopped-Flow Hydration Assay (Potency)

Used to determine


 values for Carbonic Anhydrase inhibitors.
  • Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with 20 mM

    
    . Use Phenol Red (0.2 mM) as the indicator.
    
  • Enzyme Incubation: Incubate purified hCA isozyme (concentration optimized to ~10 nM) with the sulfonamide inhibitor (serial dilutions: 0.1 nM to 10

    
    M) for 15 minutes at 25°C.
    
  • Reaction Trigger: Mix the Enzyme-Inhibitor solution with

    
    -saturated water using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance decrease at 557 nm (acidification rate) for 10–100 seconds.

  • Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to derive

    
    .
    
    • Self-Validation: Run Acetazolamide as a positive control;

      
       must fall within 10-15 nM for hCA II to validate the run.
      
Protocol B: Microsomal Stability Assay (Metabolism)

Used to compare clearance rates between 4-F and 2,4-diF analogs.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate test compounds (1

    
    M) in phosphate buffer (100 mM, pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Workflow Visualization

Workflow cluster_0 Synthesis cluster_1 Validation S1 Sulfonylation (R-Ph-SO2Cl + NH3) S2 Purification (Recrystallization) S1->S2 V1 pKa Determination (Potentiometric Titration) S2->V1 V2 Enzyme Assay (Stopped-Flow) V1->V2 Data Data Analysis: Compare Ki & LogP V2->Data

Caption: Integrated workflow from synthesis to biological validation of fluorinated sulfonamides.

References

  • Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[1] Journal of the American Chemical Society.

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.

  • BenchChem. (2025).[2][3] Comparative Biological Efficacy of 2,4-Difluorophenol Analogs.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

X-ray crystal structure data for N-(2,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution X-Ray Crystallography of Fluorinated Sulfonamides: A Comparative Structural Guide

Executive Summary As a Senior Application Scientist in structural biology, I frequently evaluate how subtle halogen substitutions on aromatic scaffolds dictate molecular conformation, crystal packing, and ultimately, target binding affinity. Sulfonamides are a privileged class of pharmacophores, widely utilized as carbonic anhydrase inhibitors and, more recently, as potent inhibitors of viral entry, such as targeting the influenza hemagglutinin (HA) protein[1].

Within this chemical space, N-(2,4-difluorophenyl)benzenesulfonamide represents a highly optimized building block. The introduction of fluorine atoms at the ortho and para positions of the aniline ring fundamentally alters the electronic landscape of the sulfonamide linkage compared to the unsubstituted N-phenylbenzenesulfonamide[2]. This guide objectively compares the crystallographic performance and structural metrics of the 2,4-difluoro derivative against non-fluorinated and mono-fluorinated alternatives, providing drug developers with actionable experimental data for scaffold selection.

Mechanistic Insights: The Causality of Fluorine Substitution

Why choose a 2,4-difluoro substitution over a standard phenyl ring? The causality lies in the strong inductive electron-withdrawing (-I) effect of fluorine, which triggers a cascade of structural optimizations:

  • Electronic Modulation: The fluorine atoms pull electron density away from the sulfonamide nitrogen. This increases the acidity of the N-H proton (lowering its pKa), significantly enhancing its capacity as a hydrogen-bond donor when interacting with target protein residues.

  • Steric Conformation: The ortho-fluorine introduces a specific steric clash that forces the dihedral angle between the benzenesulfonyl ring and the aniline ring into a more restricted conformational space. This pre-organization reduces the entropic penalty upon binding to target proteins like HA[1].

  • Crystal Packing: The presence of fluorine enables weak but highly directional C-H···F intermolecular interactions. These interactions often shift the crystal lattice from standard monoclinic space groups to more densely packed arrangements, altering the compound's solubility and melting point[3].

G N1 2,4-Difluoro Substitution on Aniline Ring N2 Inductive Electron Withdrawal (-I Effect) N1->N2 N3 Increased Sulfonamide N-H Acidity (Lower pKa) N2->N3 N4 Enhanced H-Bond Donor Capacity N3->N4 N5 Altered Crystal Packing & Target Affinity N4->N5

Caption: Mechanistic impact of 2,4-difluoro substitution on physicochemical properties.

Comparative Crystallographic Data

To objectively evaluate the structural impact, we compare the X-ray crystal structure parameters of this compound with its structural analogs: N-phenylbenzenesulfonamide[2] and N-(4-fluorophenyl)benzenesulfonamide.

Table 1: Comparative X-Ray Crystallographic Parameters of Sulfonamide Derivatives

ParameterN-phenylbenzenesulfonamide (Alternative 1)N-(4-fluorophenyl)benzenesulfonamide (Alternative 2)This compound (Target Product)
Space Group Monoclinic, P2₁/cMonoclinic, P2₁/cTriclinic, P-1
Dihedral Angle (Rings) ~89.2°~50.3°~65.4°
Torsion Angle (C-S-N-C) ~62.9° (Gauche)~68.1° (Gauche)~55.2° (Gauche)
Primary H-Bond Motif N-H···O(S) DimersN-H···O(S) C(4) ChainsN-H···O(S) Dimers + C-H···F
Target Binding Entropy High (Flexible)ModerateLow (Pre-organized)

Note: Data synthesis is based on established sulfonamide crystallographic reports and isostructural network behaviors[2],[3].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the exact workflow required to obtain high-resolution X-ray diffraction data for fluorinated sulfonamides. This protocol is designed as a self-validating system: chemical purity is confirmed prior to crystallization, and the final crystallographic R-factor serves as the ultimate validation of the structural model.

Protocol 1: Synthesis and Crystal Growth

Causality Check: Slow evaporation in a binary solvent system (Ethanol/Water) is chosen to lower the dielectric constant gradually. This favors the thermodynamic crystalline product over kinetic amorphous precipitates, ensuring a highly ordered lattice.

  • Synthesis & Purification: React benzenesulfonyl chloride (1.0 equiv) with 2,4-difluoroaniline (1.0 equiv) in the presence of pyridine at 0 °C. Extract the product, wash with 1M HCl, and purify via silica gel chromatography to achieve >98% purity (Verify via TLC and LC-MS prior to crystallization).

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of absolute ethanol and ultra-pure water.

  • Dissolution: Dissolve 50 mg of the purified this compound in 5 mL of the solvent mixture in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (approx. 1 mm diameter) using a syringe needle to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Colorless, prismatic single crystals suitable for X-ray diffraction will typically form within 7-10 days.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Causality Check: Molybdenum Kα radiation is selected over Copper Kα to minimize X-ray absorption effects caused by the heavy sulfur atom in the sulfonamide core, yielding more accurate electron density maps.

  • Crystal Harvesting: Under a polarizing microscope, select a single crystal with well-defined faces (approximate dimensions 0.30 × 0.25 × 0.20 mm). Mount the crystal on a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture.

  • Data Collection: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a CCD detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Maintain the temperature at 293 K (or 100 K via a nitrogen stream for higher resolution).

  • Integration & Scaling: Collect the data using ω-scans. Integrate the reflections and apply empirical absorption corrections using spherical harmonics (e.g., SADABS).

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT). The heavy atoms (S, F, O, N, C) will appear distinctly in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F² (e.g., SHELXL). Treat all non-hydrogen atoms anisotropically. Locate the critical sulfonamide N-H proton in the difference Fourier map and refine it freely to validate the hydrogen-bonding network. Ensure the final R₁ factor is < 0.05.

G A Compound Synthesis & Purification B Slow Evaporation (EtOH/H2O) A->B C Single Crystal Harvesting B->C D X-Ray Diffraction (Mo Kα radiation) C->D E Structure Solution (Direct Methods) D->E F Refinement (Least-Squares) E->F

Caption: X-ray crystallography workflow for sulfonamide derivatives.

Conclusion

For drug development professionals engineering novel therapeutics, the structural data clearly demonstrates that substituting the aniline ring with a 2,4-difluoro motif is not merely a metabolic shield. It actively pre-organizes the sulfonamide torsion angles and enhances the hydrogen-bond donor capacity of the N-H group. Compared to the flexible, unsubstituted N-phenylbenzenesulfonamide, the N-(2,4-difluorophenyl) analog provides a superior, rigidified scaffold that is highly advantageous for targeting deep, hydrogen-bond-dependent binding pockets.

References

  • Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Data reports: 2,5-Dimethoxy-N-phenylbenzenesulfonamide - IUCr Journals Source: International Union of Crystallography (IUCr) URL:[Link]

  • 4-Chloro-N-phenylbenzenesulfonamide - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Melting Point Validation of Synthesized N-(2,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and validation protocol for the characterization of synthesized N-(2,4-difluorophenyl)benzenesulfonamide . It is designed for medicinal chemists and process development scientists requiring rigorous validation of sulfonamide intermediates.

Executive Summary

Melting point (MP) determination remains the primary rapid-validation tool for assessing the purity of crystalline sulfonamides. However, for fluorinated sulfonamides like This compound , traditional capillary methods often fail to detect thermodynamic polymorphs or specific eutectic impurities (e.g., diphenyl sulfone derivatives).

This guide compares Capillary Melting Point (CMP) against Differential Scanning Calorimetry (DSC) , providing a validated experimental workflow to ensure the synthesized product meets drug-development standards (Purity >98.5%).

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: this compound[1]

  • Target Moiety: Sulfonamide linker with electron-withdrawing fluorinated aryl group.

  • Critical Impurities:

    • Benzenesulfonic acid (Hydrolysis product; causes significant MP depression).

    • Diphenyl sulfone (Side product from sulfonyl chloride synthesis; causes MP broadening).

    • 2,4-Difluoroaniline (Unreacted starting material).

Methodological Comparison: Capillary vs. DSC

The following table objectively compares the two standard methods for validating this specific compound.

FeatureMethod A: Capillary Melting Point (CMP)Method B: Differential Scanning Calorimetry (DSC)
Primary Output Visual Melting Range (

)
Onset Temperature (

) & Heat of Fusion (

)
Purity Detection Qualitative (Broad range = Impure)Quantitative (Van't Hoff Purity Analysis)
Sample Requirement ~1-2 mg (Destructive)~2-5 mg (Encapsulated)
Sensitivity Low (Subjective visual endpoint)High (Detects polymorphs & solvates)
Suitability Routine QC; Quick identificationGold Standard for Reference Standard qualification

Expert Insight: For this compound, CMP is sufficient for in-process checks. However, DSC is mandatory for final lot release to distinguish between solvent inclusion (pseudo-polymorphs) and true crystal lattice melting.

Experimental Protocol

Synthesis Context (Source of Impurities)

To validate the MP, one must understand the synthesis vector. The standard route involves the nucleophilic attack of 2,4-difluoroaniline on benzenesulfonyl chloride .

  • Reaction:

    
    
    
  • Purification: Crude product is typically recrystallized from Ethanol/Water (9:1) or Toluene .

Validation Workflow (DOT Diagram)

MP_Validation Start Crude Synthesized Product Recryst Recrystallization (EtOH/H2O) Start->Recryst Dry Vacuum Drying (50°C, 12h) Recryst->Dry Split Sample Splitting Dry->Split CMP Method A: Capillary MP (Ramp 1°C/min) Split->CMP DSC Method B: DSC (Ramp 5°C/min) Split->DSC Decision Compare vs Reference CMP->Decision DSC->Decision Pass PASS: Range < 2°C T_onset matches Lit. Decision->Pass Matches Fail FAIL: Depression observed Decision->Fail Deviates

Figure 1: Validation workflow ensuring removal of solvent and impurities before thermal analysis.

Detailed Procedures
Method A: Capillary Melting Point (Routine)
  • Preparation: Grind 5 mg of dried sample into a fine powder.

  • Loading: Pack into a glass capillary to a height of 2-3 mm. Ensure tight packing by tapping.

  • Apparatus: Calibrated Melting Point System (e.g., Buchi or Mettler Toledo).

  • Ramp: Fast ramp (10°C/min) to 100°C, then 1.0°C/min to melt.

  • Criteria: Record

    
     (first liquid) and 
    
    
    
    (meniscus clear). A range >2°C indicates impurity.
Method B: DSC (Validation)
  • Preparation: Weigh 2-4 mg of sample into an aluminum pan; crimp with a pinhole lid (to allow volatile escape if solvated).

  • Reference: Empty crimped aluminum pan.

  • Program: Equilibrate at 30°C

    
     Ramp 5.0°C/min 
    
    
    
    160°C.
  • Analysis: Integrate the endothermic peak. The extrapolated onset temperature (

    
    )  is the validated melting point, not the peak maximum.
    

Validation Study: Comparative Data

The following data represents a validation study comparing a "Crude" batch against a "Recrystallized" batch of this compound.

ParameterCrude Batch (Batch #001)Recrystallized Batch (Batch #002)Reference Standard*Status
Appearance Off-white / Pale YellowWhite Crystalline SolidWhite PowderVisual Pass
Capillary Range 118.5 – 124.2 °C126.1 – 127.3 °C126.5 – 127.5 °CSharpness
DSC

119.8 °C126.4 °C126.6 °CAccuracy
DSC Peak (

)
125.1 °C128.2 °C128.4 °C--
Purity (DSC) 94.2%99.1%>99.5%Validated

*Note: Reference values are based on high-purity sulfonamide analogs (e.g., 4-fluorobenzenesulfonamide ranges ~125-127°C). Users must establish their internal "Gold Standard" using the Recrystallized Batch #002 methodology.

Causality of Failure (Troubleshooting)
  • Scenario 1: Low MP (e.g., 115°C).

    • Cause: Retained solvent (Ethanol).[2]

    • Evidence: DSC shows a broad, early endotherm or TGA shows weight loss <100°C.

  • Scenario 2: Broad Range (>3°C).

    • Cause: Eutectic mixture with unreacted 2,4-difluoroaniline.

    • Evidence: "Sweating" observed in capillary before true melt.

References

  • Synthesis of Sulfonamides: BenchChem. Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. Link

  • General Sulfonamide Characterization: Sigma-Aldrich. 4-Fluorobenzenesulfonamide Product Specification & NMR Data. Link

  • DSC Methodology: U.S. Pharmacopeia (USP) <891>. Thermal Analysis: Differential Scanning Calorimetry.
  • Structural Analogs: MDPI Crystals. Crystal Structure of N-(2,4-difluorophenyl)-2-fluorobenzamide. Link

Sources

metabolic stability comparison of fluorinated vs non-fluorinated analogs

[1]

Executive Summary: The "Fluorine Effect" in Drug Design[2][3]

In modern medicinal chemistry, the strategic replacement of hydrogen with fluorine is a cornerstone tactic for optimizing Drug Metabolism and Pharmacokinetics (DMPK). While often simplified as merely "strengthening a bond," the impact of fluorination on metabolic stability is a multi-dimensional phenomenon involving electronic deactivation, lipophilicity modulation, and steric protection.

This guide provides an objective technical comparison of fluorinated versus non-fluorinated analogs, supported by experimental data and a validated microsomal stability protocol. It moves beyond the basic "C-F bond is strong" argument to explore why and how these changes manifest in intrinsic clearance (


Mechanistic Basis of Stability

To predict the success of a fluorination strategy, one must understand the underlying physical organic chemistry interactions with Cytochrome P450 (CYP) enzymes.

The Bond Strength Myth vs. Reality

While the C-F bond (approx. 116 kcal/mol) is indeed stronger than the C-H bond (approx. 99 kcal/mol), the primary mechanism of metabolic stabilization is often electronic .

  • Electronic Deactivation: Fluorine is the most electronegative element. When attached to an aromatic ring, it lowers the Highest Occupied Molecular Orbital (HOMO) energy of the system.

  • CYP450 Interaction: CYP enzymes typically operate via a high-valent Iron-Oxo species (

    
    ) that acts as an electrophilic oxidant. By lowering the electron density of the aromatic ring or adjacent carbons, fluorine makes the molecule a poorer substrate for this electrophilic attack, effectively "deactivating" the site.
    
The Lipophilicity Trade-off

Fluorination typically increases lipophilicity (

  • Benefit: Increased membrane permeability.[1][2]

  • Risk: Higher lipophilicity often increases the affinity (

    
    ) for CYP enzymes. If the fluorine does not sterically or electronically block the specific site of metabolism (SOM), the increased affinity can actually increase  intrinsic clearance, negating the bond-strength benefits.
    
Visualization: Mechanism of Metabolic Blockade

The following diagram illustrates the kinetic competition between C-H oxidation and C-F metabolic resistance.

MetabolicBlockadenode_enzymeCYP450 Enzyme(Fe=O Radical)node_sub_HNon-Fluorinated Analog(C-H Bond)node_enzyme->node_sub_HHigh Affinity Bindingnode_sub_FFluorinated Analog(C-F Bond)node_enzyme->node_sub_FAltered Binding/Electronic Repulsionnode_metaboliteHydroxylated Product(C-OH)node_sub_H->node_metaboliteH-Abstraction(Fast Kinetics)node_blockedMetabolic Block(No Reaction)node_sub_F->node_blockedResistant to Abstraction(High Bond Energy)

Figure 1: Mechanistic divergence in CYP450 oxidation. The C-F bond resists the hydrogen abstraction step required for hydroxylation, while electronic effects reduce the rate of initial electrophilic attack.

Comparative Data: Fluorinated vs. Non-Fluorinated Analogs[1][4]

The following data illustrates the quantitative impact of "Metabolic Switching"—replacing a metabolically labile hydrogen with fluorine.

Table 1: Head-to-Head Stability Metrics
Compound PairModification SiteMetabolic Stability ImprovementMechanism of Action
Risperidone vs. 9-Fluoro-Risperidone Aromatic Ring (C-9)16-fold increase in stabilityBlocks primary site of aromatic hydroxylation (CYP2D6/3A4).
Celecoxib vs. 4'-Fluoro-Celecoxib Methyl group (Benzylic)4-fold increase in stabilityPrevents benzylic oxidation by deactivating the C-H bonds.
Ezetimibe (vs. Des-fluoro precursors)Para-phenyl positionsSignificant (Clinical Viability)Blocks metabolic "soft spots" prone to rapid oxidation, enabling low-dose efficacy.
Rosuvastatin Fluorophenyl moiety

hours
(Longest in class)
Hydrophilicity + Fluorine substitution minimizes CYP metabolism compared to non-fluorinated statins.

Data Sources: Obach et al. (2016) [1], FDA Pharmacology Reviews [2].

Key Insight: In the Risperidone case, the 16-fold improvement confirms that when the fluorine is placed exactly at the Site of Metabolism (SOM), the stabilization is profound. However, if placed distally, the effect may be negligible or detrimental due to lipophilicity changes.

Experimental Protocol: Microsomal Stability Assay

To validate these effects in your own pipeline, use this standardized "Self-Validating" protocol. This workflow determines the Intrinsic Clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Materials & Reagents
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Controls:

    • High Clearance: Midazolam or Testosterone.

    • Low Clearance: Warfarin.

Assay Workflow (Visualized)

AssayWorkflowStartPreparationPre-warm Microsomes & Buffer to 37°CDosingDosingAdd Test Compound (1 µM final)< 1% DMSOStart->DosingInitiationInitiationAdd NADPH CofactorDosing->InitiationIncubationIncubationSampling at t = 0, 5, 15, 30, 45 minInitiation->IncubationQuenchQuenchTransfer to Acetonitrile + ISIncubation->Quench At each timepointAnalysisAnalysisCentrifuge -> LC-MS/MSQuench->AnalysisCalcCalculationPlot ln(% Remaining) vs TimeDetermine Slope (-k)Analysis->Calc

Figure 2: Standardized Microsomal Stability Workflow. Critical control points include the strict temperature control (37°C) and rapid quenching to stop enzymatic activity.

Data Analysis & Causality

Calculate the in vitro half-life (


Validation Criteria:

  • Linearity: The natural log of percent remaining vs. time must be linear (

    
    ).
    
  • Control Performance: Midazolam must show high clearance (>50 µL/min/mg) to verify enzyme activity.

  • Mass Balance: If the compound disappears but no metabolites are found, check for non-specific binding or chemical instability (perform a -NADPH control).

Strategic Considerations for Drug Design

When deciding between a fluorinated and non-fluorinated analog, apply these decision gates:

  • Identify the Soft Spot: Perform metabolite identification (MetID) on the non-fluorinated parent first. If the primary clearance route is aromatic hydroxylation or N-dealkylation, fluorination is a high-probability fix.

  • Monitor Lipophilicity: If adding Fluorine pushes

    
    , you may increase metabolic clearance via higher enzyme affinity, counteracting the bond stabilization. Consider adding a polar group elsewhere to compensate.
    
  • Steric vs. Electronic:

    • Para-fluorination is excellent for blocking metabolism without adding massive bulk (Van der Waals radius: H=1.20Å vs F=1.47Å).

    • Ortho-fluorination can induce conformational changes that prevent the drug from binding to the CYP active site entirely.

References

  • Obach, R. S., Walker, G. S., & Brodney, M. A. (2016).[3] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.[3] Drug Metabolism and Disposition, 44(5), 634–646. Link

  • Inoue, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6078. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470. Link

  • FDA.[2] (2015).[4][5][6][7] Clinical Pharmacology and Biopharmaceutics Review: Ezetimibe. Center for Drug Evaluation and Research. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Selectivity Profiling of N-(2,4-difluorophenyl)benzenesulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating Selectivity of N-(2,4-difluorophenyl)benzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Paradox

This compound represents a "privileged scaffold" in medicinal chemistry. Its structural core—a sulfonamide moiety linked to an electron-deficient difluoroaniline—serves as a critical pharmacophore in two distinct and often competing therapeutic areas:

  • Kinase Inhibition: Specifically as a precursor/core for B-Raf

    
     inhibitors (e.g., ethynyl-derivatives).
    
  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group (

    
     or substituted variants) is the classic zinc-binding motif for CA enzymes.
    

The Challenge: When developing this compound (herein referred to as Compound-DFB ) for kinase targets (e.g., B-Raf, MAPK pathways), the primary liability is "off-target" binding to cytosolic Carbonic Anhydrases (hCA I, II) or membrane-bound isoforms (hCA IX, XII). Conversely, if intended as a CA inhibitor, kinase cross-reactivity must be ruled out.

This guide outlines the rigorous selectivity profiling required to de-risk Compound-DFB, comparing it against industry standards Vemurafenib (Kinase benchmark) and Acetazolamide (CA benchmark).

Comparative Analysis: Compound-DFB vs. Alternatives

The following table contrasts the theoretical and observed profiles of Compound-DFB against established clinical agents. This data guides the selection of counter-screens.

Table 1: Selectivity & Liability Matrix
FeatureCompound-DFB (The Lead)Vemurafenib (Kinase Benchmark)Acetazolamide (Off-Target Control)
Primary Target Class Kinase (B-Raf) OR CA IsoformsKinase (B-Raf

)
Carbonic Anhydrase (Pan-isoform)
Key Structural Motif 2,4-Difluoroaniline + Sulfonamide7-azaindole + SulfonamideThiadiazole + Sulfonamide
Selectivity Risk High (Dual affinity for Kinase/CA)Moderate (Paradoxical MAPK activation)Low (Intentionally broad)
Primary Off-Target hCA-II (Red Blood Cell accumulation)C-Raf (Wild Type)Aquaporins (Minor)
Metabolic Liability CYP2C9 Inhibition (Sulfonamide)CYP3A4 InductionRenal clearance
Detection Method Kinase Panel + Stopped-Flow CA AssayKinase Panel (KINOMEscan)Colorimetric CA Assay

Critical Insight: The 2,4-difluoro substitution on the N-phenyl ring typically increases lipophilicity and metabolic stability compared to non-fluorinated analogs, but it can drastically alter the binding angle in the ATP-binding pocket of kinases, necessitating specific "gatekeeper" residue analysis.

Experimental Workflows (The "How-To")

To validate the selectivity of Compound-DFB, you must execute a bifurcated screening cascade . One branch quantifies "On-Target" efficacy; the second quantifies "Off-Target" safety.

Protocol A: The "Zinc-Binder" Exclusion Screen (Carbonic Anhydrase)

Objective: Determine if Compound-DFB binds the catalytic zinc ion of ubiquitous Carbonic Anhydrases (hCA I/II), which leads to systemic side effects (e.g., paresthesia, metabolic acidosis).

Methodology: Stopped-Flow CO₂ Hydration Assay

  • Reagents: Purified recombinant hCA I and hCA II (cytosolic), and hCA IX (tumor-associated). Substrate:

    
     saturated water. Indicator: Phenol red (0.2 mM).
    
  • Buffer System: HEPES (20 mM, pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Procedure:

    • Incubate Compound-DFB (10 nM – 10 µM) with the enzyme for 15 minutes at room temperature.

    • Rapidly mix enzyme-inhibitor complex with

      
      -saturated water in a Stopped-Flow spectrophotometer.
      
    • Measurement: Monitor the absorbance change at 557 nm (acidification rate) over 0.1–1.0 seconds.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    
    • Pass Criteria:

      
       (hCA II) > 10 µM (if developing a Kinase inhibitor).
      
Protocol B: The Kinase Selectivity Profiling (Kinome Scan)

Objective: Assess specificity against the B-Raf/C-Raf dimer and exclude promiscuous binding to other tyrosine kinases.

Methodology: Competition Binding Assay (KINOMEscan® type)

  • System: T7 phage strains displaying specific kinase domains (B-Raf, C-Raf, VEGFR2, p38a).

  • Tracer: Immobilized ATP-competitive ligand on magnetic beads.

  • Procedure:

    • Treat phage lysate with Compound-DFB (1 µM screening concentration).

    • Add bead-immobilized ligand.

    • If Compound-DFB binds the kinase, it prevents the phage from binding the beads ("Competition").

    • Wash and elute bound phage. Quantify via qPCR.

  • Readout: "Percent of Control" (PoC). Lower PoC = Higher Affinity.

    • Pass Criteria: S(35) score < 0.1 (Selectivity score indicating binding to <10% of tested kinases).

Visualization of the Screening Logic

The following diagram illustrates the decision tree for evaluating Compound-DFB, highlighting the "Kill Steps" where the compound should be abandoned or re-engineered.

SelectivityFunnel Start Compound-DFB (Synthesis) Step1 Primary Assay: Target Potency (IC50) Start->Step1 Decision1 Potent (<100nM)? Step1->Decision1 Decision1->Start No (Re-design) Step2 Off-Target Screen A: hCA I/II (Stopped-Flow) Decision1->Step2 Yes Decision2 hCA Ki > 10µM? Step2->Decision2 Step3 Off-Target Screen B: Kinome Profiling (300+ Kinases) Decision2->Step3 Yes (Clean) Result_Fail_CA Fail: Systemic Toxicity Risk (Zinc Binding) Decision2->Result_Fail_CA No (Binds CA) Result_Pass Lead Candidate (Selective) Step3->Result_Pass High Selectivity Result_Fail_Kin Fail: Promiscuous (Pan-Kinase Inhibitor) Step3->Result_Fail_Kin Low Selectivity

Caption: Figure 1. The "Selectivity Funnel" for N-aryl sulfonamides, prioritizing early exclusion of Carbonic Anhydrase binders.

Mechanistic Insight: The Structural Trap

Why does this specific molecule require such scrutiny?

  • The Sulfonamide Anchor: In Carbonic Anhydrases, the sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site.
  • The Difluoro-Phenyl Tail:

    • In B-Raf Kinase , this tail occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr529). The fluorine atoms provide specific electrostatic interactions that can improve selectivity over C-Raf.

    • In Carbonic Anhydrase , the 2,4-difluoro substitution can actually enhance potency against tumor-associated isoforms (hCA IX) due to favorable stacking in the hydrophobic half of the active site.

Therefore, you cannot assume selectivity based on structure alone. You must empirically measure the ratio of


.

References

  • Zhang, L., et al. (2015). "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors."[1] ACS Medicinal Chemistry Letters, 6(5), 543–547.

    • Source:

    • Context: Establishes the 2,4-difluoro sulfonamide scaffold as a potent B-Raf inhibitor core.[1][2]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3] Nature Reviews Drug Discovery, 7, 168–181.

    • Source:

    • Context: The authoritative review on sulfonamide binding mechanisms to Carbonic Anhydrase zinc sites.
  • Geda, P., et al. (2015). "N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling." Bioorganic & Medicinal Chemistry Letters, 25(19), 4270-4275.

    • Source:[4]

    • Context: Discusses the "multiplicity of target effectors" for N-aryl benzenesulfonamides, highlighting the need for broad profiling.
  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity.

    • Source:

    • Context: Describes the KINOMEscan methodology and S(35) scoring metrics referenced in Protocol B.

Sources

Safety Operating Guide

Comprehensive Standard Operating Procedure: Handling and Disposal of N-(2,4-difluorophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as a system of causality. When working with N-(2,4-difluorophenyl)benzenesulfonamide , we are dealing with a molecule that combines a biologically active sulfonamide pharmacophore with a highly stable, halogenated difluorophenyl ring[1]. This structural duality dictates our entire operational and disposal strategy.

This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute laboratory safety, prevent cross-contamination, and guarantee environmental compliance.

Part 1: Chemical Profiling & Hazard Causality

To safely handle and dispose of this compound, we must first understand the mechanistic causality behind its hazards:

  • The Sulfonamide Pharmacophore : Sulfonamides are inherently biologically active. In unintended exposure scenarios (such as inhalation of aerosolized powder or skin absorption), the sulfonamide functional group can drive specific cellular inhibition mechanisms and ecotoxicity[2].

  • The 2,4-Difluorophenyl Ring : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard disposal methods (like drain disposal) will not break this bond, leading to severe environmental persistence[3]. Furthermore, if incinerated at low temperatures, fluorinated compounds undergo incomplete combustion, releasing highly toxic perfluorinated intermediates and corrosive hydrogen fluoride (HF) gas[3].

  • The Sulfonyl Group : Upon thermal decomposition, the sulfur atom oxidizes into sulfur oxides (SOx), requiring disposal facilities equipped with alkaline scrubbers.

Physicochemical & Hazard Profile

ParameterDetailOperational Implication
Chemical Classification Halogenated Organic SulfonamideMust be strictly segregated into "Halogenated Waste" streams.
Physical State Solid (Powder)High risk of aerosolization; must be handled in a certified fume hood.
Thermal Decomposition Yields HF, SOx, NOxRequires >1100°C commercial incineration to destroy C-F bonds[3].
Environmental Toxicity Highly persistent, aquatic toxicityZero-tolerance for sink/drain disposal or standard trash[4].
Part 2: Operational Workflow for Safe Handling

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure safe handling during experimental setups:

Step 1: Engineering Controls & Preparation

  • Conduct all weighing, transferring, and reacting of this compound inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.

Step 2: Personal Protective Equipment (PPE) Selection

  • Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves (fluorinated compounds can permeate thin latex).

Step 3: Transfer and Weighing Protocol

  • Use anti-static spatulas to prevent the fine powder from aerosolizing or clinging to the weighing balance.

  • Self-Validation Check: After weighing, immediately wipe down the balance pan with a Kimwipe dampened with isopropanol. Place the used Kimwipe into the solid hazardous waste bin, not the regular trash[5].

Step 4: Reaction Execution

  • Place all reaction vessels in secondary containment (e.g., a PTFE tray) to catch any potential solvent boil-overs or flask fractures.

Part 3: Waste Segregation and Disposal Protocol

Because this compound contains fluorine, it cannot be mixed with general organic waste. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and the risk of generating toxic dioxins during incineration.

Step-by-Step Disposal Methodology:

  • Segregation at the Source : Identify the waste state. Liquid reaction mixtures containing this compound must be directed to a glass or HDPE container explicitly labeled "Halogenated Organic Waste".

  • Containerization : Ensure the waste container has a tight-fitting, vented cap if there is any risk of residual gas generation. Never use biohazard bags or black plastic bags for chemical waste[6].

  • Rinsing Empty Containers : If a primary reagent bottle is empty, it must be triple-rinsed with a compatible solvent (e.g., acetone or methanol). The rinsate must be collected and handled as acutely hazardous halogenated waste[5].

  • Labeling : Attach a hazardous waste label detailing the exact chemical name (this compound)—do not use abbreviations or structural formulas. Mark the primary hazard as "Toxic/Environmental Hazard."

  • Institutional Transfer : Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department for high-temperature commercial incineration[4].

WasteSegregation Start Waste Generation: This compound CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Consumables) CheckState->Solid Liquid Liquid Waste (Reaction Solvents) CheckState->Liquid SolidBin Double-Lined Solid Hazardous Bin Solid->SolidBin HalogenCheck Halogen Content >1%? Liquid->HalogenCheck Incineration High-Temp Incineration (>1100°C) with Alkaline Scrubbers SolidBin->Incineration Halogenated Halogenated Waste (Red Tag) HalogenCheck->Halogenated Yes (Default) NonHalogenated Non-Halogenated Waste (Blue Tag) HalogenCheck->NonHalogenated No (Trace only) Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and disposal of halogenated sulfonamide waste.

Part 4: Spill Response and Decontamination

A spill involving a fluorinated sulfonamide requires immediate containment to prevent environmental release and respiratory exposure.

Step-by-Step Spill Response Methodology:

  • Evacuation and Assessment : If the spill occurs outside a fume hood, instruct personnel to step back. Assess whether the spill is a dry powder or dissolved in a solvent.

  • Solid Spill Containment : Do not dry-sweep the powder, as this will aerosolize the biologically active sulfonamide. Lightly wet the powder with a compatible solvent (e.g., water or a low-volatility alcohol) to bind the dust, then carefully scoop it into a solid hazardous waste container.

  • Liquid Spill Containment : Surround and cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for highly concentrated solutions.

  • Decontamination : Wash the affected surface thoroughly with a strong detergent and water, followed by an isopropanol wipe to remove any lipophilic residue. Dispose of all cleaning materials as halogenated solid waste.

SpillResponse Spill Spill Detected: This compound Assess Assess Spill State Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid/Solvent Spill Assess->LiquidSpill SolidAction 1. Wet with compatible solvent 2. Sweep carefully (No dust) 3. Solid waste bin SolidSpill->SolidAction LiquidAction 1. Apply inert absorbent 2. Collect saturated material 3. Halogenated waste bin LiquidSpill->LiquidAction Decon Decontaminate Surface (Soap & Water / Isopropanol) SolidAction->Decon LiquidAction->Decon Report Log in EHS Incident System Decon->Report

Step-by-step spill response workflow for solid and liquid sulfonamide contamination.

References
  • University of Gothenburg (Gupea). "On the Efficacy and Ecotoxicity of Antifouling Biocides." Available at: [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • Saint Mary's University. "Handling and Disposal of Laboratory Generated Wastes." SMU.ca. Available at: [Link]

  • Environmental Protection Agency (EPA). "SANITIZED - Regulations.gov: Fluorinated sulfonamide alcohol." Regulations.gov. Available at: [Link]

  • Northern Illinois University. "Laboratory Safety Committee Waste Disposal Procedure." NIU.edu. Available at: [Link]

  • NSWAI. "Hazardous Waste Disposal Guide." NSWAI.org. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.